4-amino-N-benzylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-benzylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKXBELKPQXYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046110 | |
| Record name | Benzylsulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-54-2, 104-22-3 | |
| Record name | 4-Amino-N-(phenylmethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1709-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylsulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-benzylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-amino-N-benzylbenzenesulfonamide chemical properties
An In-depth Technical Guide to 4-amino-N-benzylbenzenesulfonamide
Authored by a Senior Application Scientist
Introduction
This compound is a distinct chemical entity belonging to the sulfonamide class of compounds. The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry, first introduced to the world in the form of antibacterial "sulfa drugs"[1][2][3]. Since that initial discovery, the versatility of the sulfonamide scaffold has been exploited to develop a vast range of therapeutic agents with applications spanning from antimicrobial and antiviral to anticancer and anti-inflammatory treatments[2][4].
This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, outline a robust synthetic pathway with detailed experimental protocols, explore its spectroscopic signature, and discuss its potential biological significance within the broader context of sulfonamide-based therapeutics. The narrative is structured to provide not just data, but also the scientific rationale behind the compound's behavior and synthesis—a perspective grounded in practical laboratory experience.
Core Chemical Identity and Structure
Understanding a molecule begins with its unambiguous identification and structure. This compound is structurally characterized by a central benzenesulfonamide core. An amino group is substituted at the para-position (C4) of the phenyl ring, while a benzyl group is attached to the sulfonamide nitrogen.
-
IUPAC Name: this compound[5]
-
CAS Number: 1709-54-2[5]
-
Molecular Formula: C₁₃H₁₄N₂O₂S[5]
-
Synonyms: N-Benzyl-sulfanilamide, [(4-aminophenyl)sulfonyl]benzylamine[5]
Chemical Structure:
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Reference |
| Molecular Weight | 262.33 g/mol | [5] |
| Appearance | Solid (Predicted) | |
| Melting Point | 112-115 °C (for a related compound) | [6] |
| XLogP3 | 1.7 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Exact Mass | 262.07759887 Da | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and acetone. |
Note: Some properties are predicted based on computational models or inferred from structurally related compounds where direct experimental data is unavailable.
Synthesis and Reactivity
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most logically achieved via a nucleophilic substitution reaction. The key disconnection is at the sulfur-nitrogen bond, identifying a sulfonyl chloride and an amine as the primary synthons.
Causality in Synthetic Design: The primary aromatic amine of the starting material, 4-aminobenzenesulfonyl chloride, is nucleophilic and could potentially react with another molecule of the sulfonyl chloride, leading to undesired oligomerization. To ensure a clean and high-yielding reaction, it is standard practice in the field to protect this amino group. Acetylation is a common and effective strategy, yielding 4-acetylaminobenzenesulfonyl chloride. This protecting group is stable under the sulfonamide formation conditions and can be readily removed in a subsequent hydrolysis step.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks (TLC) and a final purification step to ensure the integrity of the final product.
Step 1: Protection of the Aromatic Amine
-
Reaction: 4-aminobenzenesulfonamide is reacted with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide.
-
Rationale: This step is not strictly necessary for the target molecule's synthesis from sulfanilamide but is crucial if starting from 4-aminobenzenesulfonyl chloride. For this guide, we will illustrate the more common laboratory synthesis starting from the widely available 4-acetylaminobenzenesulfonyl chloride.
Step 2: Sulfonamide Bond Formation
-
To a stirred solution of benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).
-
Slowly add a solution of 4-acetylaminobenzenesulfonyl chloride (1.05 eq) in the same solvent.
-
Expert Insight: The slow, dropwise addition at reduced temperature is critical to control the exothermicity of the reaction and prevent side-product formation.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove excess benzylamine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude protected product, N-benzyl-4-acetylaminobenzenesulfonamide.
Step 3: Deprotection of the Aromatic Amine
-
Dissolve the crude product from Step 2 in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 2-4 hours.
-
Trustworthiness: The hydrolysis of the acetyl group is typically robust. Progress can be monitored via TLC by observing the disappearance of the starting material spot and the appearance of the more polar product spot.
-
-
After cooling, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃) until the pH is ~7-8, at which point the product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the p-substituted ring will appear as two doublets (an AA'BB' system) between ~6.5-7.8 ppm. The five protons of the benzyl ring will appear as a multiplet, typically between 7.2-7.4 ppm. A singlet or doublet for the benzylic methylene (CH₂) protons will be visible around 4.0-4.3 ppm. The sulfonamide N-H proton will appear as a broad singlet, and the primary amine (-NH₂) protons will also give a broad singlet.
-
¹³C NMR: The carbon spectrum will show signals for the distinct carbon atoms. Expect four signals for the p-substituted phenyl ring, three or four signals for the benzyl ring carbons, and a signal for the benzylic CH₂ carbon around 45-50 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[7] Characteristic absorption bands include:
-
N-H stretching: Two bands for the primary amine (-NH₂) around 3350-3450 cm⁻¹ and a single band for the sulfonamide N-H around 3250 cm⁻¹.
-
S=O stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) appearing at approximately 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (262.33 g/mol ).[5]
Potential Applications and Biological Significance
While specific biological activity for this compound is not extensively documented in high-impact literature, its structure is highly relevant to drug discovery. The broader class of sulfonamides exhibits a vast range of pharmacological activities.[1][2]
Antimicrobial Potential
The core structure of this compound is that of a sulfanilamide derivative. Sulfanilamides are classic antibacterial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS)[3]. This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial proliferation. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect. The N-benzyl substitution may modulate this activity, affecting binding affinity to the enzyme or altering pharmacokinetic properties like cell permeability.
Scaffold for Drug Development
Beyond direct antimicrobial action, the 4-aminobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry. The primary amine serves as a versatile chemical handle for further modification, allowing for the synthesis of extensive compound libraries for screening against various biological targets[8]. The N-benzyl group itself is a common feature in pharmacologically active molecules and can participate in hydrophobic or π-stacking interactions within a target's active site[9]. Derivatives have been explored as inhibitors for enzymes such as carbonic anhydrase (implicated in glaucoma and cancer) and lipoxygenase (involved in inflammation)[1][10].
Proposed Mechanism of Action (Antimicrobial)
Caption: Proposed competitive inhibition of bacterial DHPS.
Safety and Handling
Based on GHS classifications for the compound, this compound should be handled with appropriate care.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation[5].
-
Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a classic sulfonamide derivative with well-defined chemical properties and a straightforward synthetic route. Its true value for researchers lies in its potential as both a standalone biologically active agent and, more significantly, as a versatile building block for the synthesis of more complex molecules. The presence of two distinct amine functionalities—the aromatic primary amine and the sulfonamide nitrogen—offers rich opportunities for chemical modification. This guide provides the foundational knowledge necessary for scientists to confidently synthesize, characterize, and strategically employ this compound in medicinal chemistry and drug development programs.
References
-
Title: 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 Source: PubChem URL: [Link]
-
Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: MDPI URL: [Link]
-
Title: Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: Preprints.org URL: [Link]
-
Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]
-
Title: Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase Source: PubMed Central (PMC) URL: [Link]
-
Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: MDPI URL: [Link]
-
Title: IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach Source: ResearchGate URL: [Link]
- Title: 4-amino benzenesulfonamides - Google Patents Source: Google Patents URL
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-amino-N-benzylbenzenesulfonamide
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously introduced with the advent of sulfa drugs, the first broadly effective systemic antibacterial agents.[1][2] The parent compound, sulfanilamide, and its derivatives function as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[1][2] This mechanism of action, which exploits a metabolic pathway absent in mammals, exemplifies the principle of selective toxicity.[2] Beyond their antibacterial properties, sulfonamide-containing molecules exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and carbonic anhydrase inhibitory effects.[3][4]
4-amino-N-benzylbenzenesulfonamide is a derivative of sulfanilamide that incorporates a benzyl group on the sulfonamide nitrogen. This structural modification can significantly alter the compound's physicochemical properties and biological activity, making its synthesis a topic of interest for researchers in drug discovery and development. This guide provides a detailed exploration of the predominant synthetic route to this compound, offering both theoretical understanding and practical, step-by-step protocols for its laboratory preparation.
Strategic Overview of the Synthesis
The most common and strategically sound approach to the synthesis of this compound is a multi-step process that begins with a readily available starting material, aniline. A direct sulfonation and subsequent amidation of aniline is problematic due to the high reactivity of the amino group, which can lead to undesired side reactions and polymerization. Therefore, a protection-functionalization-deprotection strategy is employed.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Protection of the Amino Group via Acetylation
The initial and critical step is the protection of the highly reactive amino group of aniline. Acetylation to form acetanilide serves two primary purposes: it reduces the basicity of the nitrogen and moderates the activating effect of the amino group on the aromatic ring, preventing polysubstitution in the subsequent electrophilic aromatic substitution step.[1]
Experimental Protocol: Synthesis of Acetanilide
-
In a 250 mL Erlenmeyer flask, dissolve aniline (e.g., 3.6 mL) in dilute hydrochloric acid (e.g., 0.4 M, 100 mL) with stirring.[5]
-
Warm the solution to approximately 50°C.
-
In a separate beaker, prepare a solution of sodium acetate trihydrate (e.g., 6.0 g) in water (e.g., 20 mL).[5]
-
To the warm aniline hydrochloride solution, add acetic anhydride (e.g., 4.4 mL) in one portion with vigorous stirring.[5]
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution. The sodium acetate acts as a buffer to neutralize the newly formed acetic acid, driving the reaction to completion.
-
Cool the reaction mixture in an ice bath to induce crystallization of the acetanilide product.
-
Collect the white, crystalline product by vacuum filtration, wash with cold water, and allow it to air dry completely. The product should be thoroughly dried before proceeding to the next step.
Step 2: Chlorosulfonation of Acetanilide
This step involves an electrophilic aromatic substitution reaction where the acetanilide is treated with chlorosulfonic acid. The acetamido group is an ortho, para-director. Due to steric hindrance from the bulky protecting group, the substitution occurs predominantly at the para position, yielding 4-acetamidobenzenesulfonyl chloride.[6]
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the reactant and the solvent. An excess is used to ensure the reaction goes to completion.
-
Controlled Addition: The reaction is highly exothermic and releases hydrogen chloride gas. Slow, controlled addition of acetanilide to the chlorosulfonic acid is crucial for safety and to maintain control over the reaction temperature.[7]
-
Quenching on Ice: The reaction mixture is carefully poured onto crushed ice to quench the reaction and precipitate the sulfonyl chloride product, which is unstable in water and will slowly hydrolyze.[7]
Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Place dry acetanilide (e.g., 0.5 g) into a dry 25 mL Erlenmeyer flask.[7]
-
Carefully add chlorosulfonic acid (e.g., 1.25 mL) dropwise using a Pasteur pipette.[7]
-
Allow the initial vigorous reaction to subside (approximately 10 minutes).
-
Gently heat the mixture in a hot water bath for about 10 minutes to complete the reaction.[7]
-
In a separate beaker, prepare crushed ice (e.g., 150 g).[5]
-
Slowly and carefully pour the reaction mixture in a thin stream onto the crushed ice with stirring.[8]
-
Stir the resulting suspension to break up any lumps and ensure complete precipitation of the product.
-
Collect the solid 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it thoroughly with cold water. It is imperative to use this intermediate immediately in the next step due to its susceptibility to hydrolysis.[5]
The reaction pathway for the synthesis of the key intermediate, 4-acetamidobenzenesulfonyl chloride, is as follows:
Caption: Formation of 4-acetamidobenzenesulfonyl chloride from acetanilide.
Step 3: Amination with Benzylamine
The synthesized 4-acetamidobenzenesulfonyl chloride is a reactive electrophile. It readily undergoes nucleophilic acyl substitution at the sulfur atom with primary or secondary amines. In this step, benzylamine is used as the nucleophile to form the desired N-benzylsulfonamide linkage.
Experimental Protocol: Synthesis of 4-Acetamido-N-benzylbenzenesulfonamide
-
Transfer the moist, crude 4-acetamidobenzenesulfonyl chloride to a suitable flask.
-
Add a solution of benzylamine (approximately 2 molar equivalents in a suitable solvent like tetrahydrofuran or dichloromethane) to the flask. An excess of benzylamine is used to react with the sulfonyl chloride and to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be used.[9]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid to remove excess benzylamine, followed by washing with water and brine.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 4-acetamido-N-benzylbenzenesulfonamide.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 4: Deprotection via Acid Hydrolysis
The final step is the removal of the acetyl protecting group to unveil the primary amino group. This is typically achieved by acid-catalyzed hydrolysis.
Experimental Protocol: Synthesis of this compound
-
Place the purified 4-acetamido-N-benzylbenzenesulfonamide into a round-bottom flask.
-
Add dilute hydrochloric acid (e.g., 6 M).[5]
-
Heat the mixture to reflux with stirring for approximately 30-60 minutes. The progress of the hydrolysis can be monitored by TLC.
-
After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the mixture is slightly alkaline.[5][8]
-
Cool the neutralized mixture in an ice bath to promote precipitation of the final product.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry.
-
The final product can be further purified by recrystallization from a suitable solvent if necessary.
Quantitative Data Summary
The following table provides a summary of the reagents and typical yields for each step of the synthesis. Note that yields can vary based on the scale of the reaction and the purity of the reagents.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Aniline | Acetic anhydride, Sodium acetate | Acetanilide | 85-95% |
| 2 | Acetanilide | Chlorosulfonic acid | 4-Acetamidobenzenesulfonyl chloride | 70-85% |
| 3 | 4-Acetamidobenzenesulfonyl chloride | Benzylamine | 4-Acetamido-N-benzylbenzenesulfonamide | 80-90% |
| 4 | 4-Acetamido-N-benzylbenzenesulfonamide | Hydrochloric acid, Sodium carbonate | This compound | 75-90% |
Conclusion
The synthesis of this compound is a classic example of a multi-step organic synthesis that employs fundamental principles of protecting group chemistry, electrophilic aromatic substitution, and nucleophilic acyl substitution. Each step is designed to overcome the inherent reactivity challenges of the starting materials and intermediates, guiding the transformation toward the desired product with high regioselectivity and yield. This guide provides a robust framework for researchers and professionals in drug development to successfully synthesize this and other related sulfonamide derivatives, which continue to be a rich source of biologically active compounds.
References
-
Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. 5
-
Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed. Bioorganic Chemistry. 10
-
Synthesis of Sulfanilamide - Chemistry Steps.
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing).
-
Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - NIH.
-
Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX - Slideshare.
-
22.10: Sulfa Drugs - a closer look - Chemistry LibreTexts.
-
Synthesis of 4-aminobenzenesulfonamide - PrepChem.com.
-
MULTISTEP SYNTHESIS PROTECTING GROUPS.
-
Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor.
-
(PDF) Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles - ResearchGate.
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
-
biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences.
-
US4698445A - 4-amino benzenesulfonamides - Google Patents.
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH.
-
Synthesis of Sulfanilamide from Aniline - Lecture Notes | CHEM 2140 - Docsity.
-
4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458.
-
(PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents - ResearchGate.
-
4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.
-
Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide - LiveJournal.
Sources
- 1. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide: chem346akt — LiveJournal [chem346akt.livejournal.com]
- 7. docsity.com [docsity.com]
- 8. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-amino-N-benzylbenzenesulfonamide (CAS: 1709-54-2): Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Modern Potential of the Sulfonamide Scaffold
The sulfonamide functional group, a cornerstone of medicinal chemistry, has been integral to the development of a vast array of therapeutic agents since the discovery of Prontosil in the 1930s.[1][2] This versatile scaffold is present in drugs with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] The enduring appeal of sulfonamide-based compounds in drug discovery lies in their synthetic accessibility, metabolic stability, and their ability to engage in key interactions with biological targets, often mimicking the transition state of enzymatic reactions.[5]
This technical guide focuses on a specific, yet promising, member of this class: 4-amino-N-benzylbenzenesulfonamide (CAS No. 1709-54-2). This molecule combines the pharmacologically significant 4-aminobenzenesulfonamide core, a key feature of the original sulfa drugs, with a benzyl substituent on the sulfonamide nitrogen. This structural modification offers a vector for exploring new interactions within target binding sites, potentially leading to enhanced potency and selectivity. This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, with a particular focus on its likely role as a carbonic anhydrase inhibitor and its potential in oncology research. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of novel sulfonamide-based therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 1709-54-2 | [6] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [6] |
| Molecular Weight | 262.33 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N | [6] |
| Calculated LogP | 1.7 | [6] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established two-step process, beginning with the protection of the aniline nitrogen, followed by sulfonamide formation and subsequent deprotection, or by direct sulfonylation of a protected aniline followed by deprotection and benzylation. A plausible and efficient synthetic route is outlined below, adapted from established methodologies for similar sulfonamide derivatives.[7][8]
DOT Script for Synthesis Workflow
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide to 4-amino-N-benzylbenzenesulfonamide: Molecular Structure, Synthesis, and Characterization
Abstract: This guide provides a comprehensive technical overview of 4-amino-N-benzylbenzenesulfonamide, a molecule belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, and understanding the nuanced structural and chemical properties of its derivatives is paramount for researchers, scientists, and drug development professionals. This document delineates the molecular architecture, physicochemical properties, and spectroscopic signature of this compound. Furthermore, it presents a detailed, field-proven protocol for its synthesis and purification, underpinned by a logical workflow for structural verification. The causality behind experimental choices is explained to provide actionable insights for laboratory application.
Introduction: The Significance of the Sulfonamide Moiety
Historical Context and Therapeutic Importance
The sulfonamide functional group (–S(=O)₂–NR₂), is a critical pharmacophore in a vast array of therapeutic agents. Since the discovery of their antibacterial properties in the 1930s, sulfonamides have been developed to treat a wide range of conditions, including bacterial infections, and have been adapted for use as diuretics, anticonvulsants, and anti-inflammatory agents. Their mechanism of action often involves the inhibition of essential enzymes, a function directly governed by their molecular structure and stereochemistry. The continued interest in sulfonamides stems from their synthetic accessibility and the modular nature of their design, which allows for systematic modification to optimize biological activity and pharmacokinetic properties.
Introduction to this compound
This compound (CAS No: 1709-54-2) is a derivative of the foundational sulfonamide, sulfanilamide.[1] Its structure incorporates a primary aromatic amine, a central benzenesulfonyl core, and a benzyl group attached to the sulfonamide nitrogen. This specific combination of functional groups imparts a unique set of chemical characteristics that are pertinent to its potential interactions with biological targets. Understanding its precise molecular structure is the first step in hypothesizing its function and designing experiments to probe its activity.
Molecular Structure and Physicochemical Properties
Elucidation of the 2D and 3D Structure
The molecular formula of this compound is C₁₃H₁₄N₂O₂S.[1] The molecule's architecture is comprised of three key components:
-
A para-aminophenyl group: This provides a site for hydrogen bonding and potential metabolic transformations.
-
A sulfonamide bridge (–SO₂NH–): This is the central, defining feature, acting as a rigid linker and a key hydrogen bond donor/acceptor.
-
An N-benzyl group: This adds a significant hydrophobic character and steric bulk to the molecule, which can critically influence its binding to target proteins.
The 3D conformation is characterized by the tetrahedral geometry around the sulfur atom and the trigonal planar geometry of the aromatic rings. The bond connecting the sulfonamide nitrogen to the benzyl group allows for rotational freedom, meaning the benzyl moiety can adopt various spatial orientations. This conformational flexibility can be a determining factor in its biological activity.
Physicochemical and Spectroscopic Characterization
Key physicochemical properties, computed by PubChem, are summarized below for quick reference.[1]
| Property | Value | Reference |
| Molecular Weight | 262.33 g/mol | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1709-54-2 | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic analysis is fundamental to the unequivocal identification and characterization of the molecule. Based on the known spectral properties of related sulfonamides, the following signature peaks are expected:[2][3][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons on the para-substituted aminophenyl ring and the monosubstituted benzyl ring.
-
Amine Protons (–NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Methylene Protons (–CH₂–): A singlet or doublet (depending on coupling to the NH) corresponding to the two protons of the benzyl group's methylene bridge.
-
Sulfonamide Proton (–SO₂NH–): A singlet or triplet that may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Distinct signals for each of the unique carbon atoms in the aromatic rings, as well as a signal for the benzylic methylene carbon.
-
-
IR (Infrared) Spectroscopy:
-
N–H Stretching: Asymmetric and symmetric stretching vibrations from the primary amine (–NH₂) and the sulfonamide (N-H) group, typically in the range of 3200–3400 cm⁻¹.[3]
-
S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl (SO₂) group, appearing in the ranges of 1317–1344 cm⁻¹ and 1147–1187 cm⁻¹, respectively.[3]
-
S–N Stretching: A band in the 906–924 cm⁻¹ region is indicative of the S-N bond.[3]
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (262.33). Common fragmentation patterns would involve the cleavage of the C-N bond of the benzyl group or the S-N bond.
-
Synthesis and Purification
Retrosynthetic Analysis and Strategic Approach
A common and reliable method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary amine. For this compound, a logical retrosynthetic approach begins by disconnecting the N-benzyl bond, leading back to 4-aminobenzenesulfonamide (sulfanilamide) and benzyl bromide. However, a more direct and higher-yielding approach involves reacting 4-acetylaminobenzenesulfonyl chloride with benzylamine, followed by the deprotection of the acetyl group. This strategy is preferred because the acetyl group protects the reactive primary amine during the first step, preventing unwanted side reactions.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of N-benzyl-4-acetylaminobenzenesulfonamide
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylaminobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add benzylamine (1.1 equivalents) dropwise to the stirred solution. The addition of a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) is recommended to neutralize the HCl byproduct that is formed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction with water. If using DCM, separate the organic layer, wash with dilute HCl, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzyl-4-acetylaminobenzenesulfonamide, which can be purified by recrystallization.
Step 2: Deprotection to Yield this compound
-
Hydrolysis: To the crude product from Step 1, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours. This acidic hydrolysis will cleave the acetyl protecting group.
-
Neutralization and Precipitation: After cooling, carefully neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is basic. The desired product, this compound, will precipitate out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any residual salts, and then dry it under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Purification and Characterization Workflow
The following diagram illustrates the logical workflow from synthesis to the final, structurally verified compound.
Caption: Workflow for the synthesis and structural verification of this compound.
Potential Applications and Biological Activity
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest. The benzenesulfonamide scaffold is a well-established inhibitor of carbonic anhydrase enzymes.[5] The presence of the primary amino group and the N-benzyl "tail" allows for diverse interactions within an enzyme's active site. The "tail" strategy, which involves attaching various moieties to a primary sulfonamide, is a common approach in drug design to enhance potency and selectivity for different carbonic anhydrase isoforms.[5] Therefore, this compound could serve as a valuable scaffold or starting point for the development of novel enzyme inhibitors. Further research, including in-silico docking studies and in-vitro enzyme inhibition assays, would be required to explore its therapeutic potential.
Conclusion and Future Directions
This compound is a molecule with a well-defined structure that can be reliably synthesized and characterized using standard organic chemistry techniques. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust protocol for its preparation. The true value of this compound for drug development professionals and researchers lies in its potential as a building block. Future work should focus on exploring its biological activity, perhaps starting with its effects on carbonic anhydrase isoforms, and using it as a scaffold for the creation of a library of related compounds to probe structure-activity relationships.
References
-
Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (n.d.). J-Stage. Retrieved January 14, 2026, from [Link]
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. (n.d.). Zeitschrift für Naturforschung. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66909, 4-amino-N-benzylbenzene-1-sulfonamide. Retrieved January 14, 2026, from [Link].
-
INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. (2009). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 3. znaturforsch.com [znaturforsch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Enduring Versatility of the Sulfonamide Scaffold
An In-Depth Technical Guide to the Biological Activity of 4-amino-N-benzylbenzenesulfonamide and Its Derivatives
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this "privileged scaffold" has given rise to a vast array of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants.[1] The structural simplicity and synthetic tractability of benzenesulfonamides allow for extensive chemical modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet broadly active, subclass: This compound and its structural analogs. We will delve into the key biological activities of this molecular framework, exploring the mechanistic underpinnings, structure-activity relationships (SAR), and the critical experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.
Synthetic Strategy: Building the Core Moiety
The synthesis of N-substituted benzenesulfonamides is typically a robust and high-yielding process. The most direct and widely adopted method for creating the N-benzylbenzenesulfonamide core involves a nucleophilic substitution reaction between a sulfonyl chloride and an amine.[2][3]
A representative synthetic protocol for a derivative, N-benzyl-4-chlorobenzenesulfonamide, involves the reaction between 4-chlorobenzenesulfonyl chloride and benzylamine.[2] For our core compound, this compound, the synthesis would logically proceed from either 4-aminobenzenesulfonyl chloride or a protected version, such as 4-acetylaminobenzenesulfonyl chloride, followed by deprotection.
Diagram 1.1: General Synthetic Workflow
Caption: Competitive inhibition of bacterial DHPS by a sulfonamide drug.
Experimental Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay
The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
-
Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of the target organism (e.g., S. aureus, E. coli).
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., Streptomycin) is used as a reference standard. [4]4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Trustworthiness Check: This protocol is self-validating through its controls. The positive control must show robust growth, and the negative control must remain clear. The reference standard ensures the assay is performing as expected and provides a benchmark for the test compound's activity.
Table 2.1: Representative Antimicrobial Activity Data for Benzenesulfonamide Derivatives
| Compound Reference | Target Organism | MIC (µg/mL) | Source |
| FQ5 Derivative | S. aureus | 16 | [5] |
| FQ5 Derivative | B. subtilis | 16 | [5] |
| FQ5 Derivative | P. aeruginosa | 32 | [5] |
| FQ5 Derivative | E. coli | 16 | [5] |
| Compound 4d | E. coli | 6.72 | [6] |
| Compound 4h | S. aureus | 6.63 | [6] |
Note: Data is for structurally related derivatives to illustrate typical activity ranges.
Anticancer Activity: A Multifaceted Approach
The benzenesulfonamide scaffold is a privileged structure in oncology research, with derivatives showing potent activity against a wide range of human tumor cell lines. [2][7]The anticancer effects are not due to a single mechanism but rather a combination of actions including enzyme inhibition, cell cycle arrest, and induction of cell death.
Key Anticancer Mechanisms:
-
Kinase Inhibition: Derivatives have been identified as inhibitors of receptor tyrosine kinases like TrkA, which are crucial for cancer cell growth and survival. [8]* Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in many aggressive cancers to manage acidosis in the hypoxic tumor microenvironment. Their inhibition is a promising anticancer strategy. [9]* Cell Cycle Arrest: Compounds based on this scaffold can induce cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cell proliferation. [10][11]* Induction of Apoptosis/Autophagy: Treatment can trigger programmed cell death pathways, leading to the elimination of cancer cells. [7]
Diagram 3.1: In Vitro Anticancer Screening Workflow
Caption: A standard workflow for evaluating the anticancer potential of a new compound.
Experimental Protocol 3.1: Cytotoxicity Assessment via Trypan Blue Exclusion
This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Culture: Plate cancer cells (e.g., U87 glioblastoma cells) in a multi-well plate and allow them to adhere overnight. [8]2. Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours). Include an untreated control and a positive control (e.g., cisplatin). [8]3. Harvesting: Detach the cells using trypsin and resuspend them in media to create a single-cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Using a hemocytometer or automated cell counter, count the number of stained (non-viable) and unstained (viable) cells.
-
Calculation: Calculate the percentage of cell viability or growth inhibition relative to the untreated control. The IC50 value can then be determined by plotting inhibition against the logarithm of the compound concentration. [8] Expert Insight: While simple and cost-effective, the Trypan Blue assay is a snapshot in time. For a more comprehensive view of cytostatic versus cytotoxic effects, it should be complemented with metabolic assays like the MTT or MTS assay, which measure mitochondrial activity.
Table 3.1: Representative Anticancer Activity Data
| Compound Reference | Cell Line | Activity Metric | Value (µM) | Source |
| AL106 | U87 (Glioblastoma) | IC50 | 58.6 | [8] |
| Cisplatin (Control) | U87 (Glioblastoma) | IC50 | 53 | [8] |
| BS3 | K562 (Leukemia) | IC50 | 0.078 | [11] |
| BS3 | MCF-7 (Breast Cancer) | IC50 | 4.599 | [11] |
| Lead Compound 19 | Various Cancer Lines | GI50 | < 0.1 | [7] |
Diverse Enzyme Inhibition Profiles
Beyond DHPS, the this compound scaffold has been shown to inhibit several other therapeutically relevant enzymes. The specific substitution pattern on the aromatic rings dictates the potency and selectivity of this inhibition.
Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide group (-SO2NH2) is a classic zinc-binding pharmacophore, making these compounds potent inhibitors of zinc-containing metalloenzymes like carbonic anhydrases. [1][12]Structural studies show that active site residues, particularly those lining a hydrophobic pocket, dictate the binding affinity and isoform specificity. [9]
Lipoxygenase (LOX) Inhibition
Specific derivatives, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, have been developed as potent and selective inhibitors of 12-lipoxygenase (12-LOX). [13]This enzyme is implicated in inflammation and thrombosis. The SAR studies for this class are well-defined, showing that modifications to the benzyl and sulfonamide portions can dramatically alter potency and selectivity. [13]
Cholinesterase Inhibition
N-substituted benzenesulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the treatment of neurodegenerative diseases like Alzheimer's. [2][10][14]The inhibitory potency is often correlated with the size and hydrophobicity of the substituents on the aromatic ring, which interact with the peripheral anionic site (PAS) of the enzyme. [14]
Experimental Protocol 4.1: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity. [14]
-
Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, TNB, which is measured spectrophotometrically at 412 nm.
-
Pre-incubation: A solution of AChE is pre-incubated with various concentrations of the test inhibitor for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is started by adding the substrate (ATCI) and the chromogen (DTNB).
-
Measurement: The rate of change in absorbance at 412 nm is monitored over time.
-
Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without an inhibitor. The IC50 value is then determined from a dose-response curve. [14] Expert Insight: A critical control is to measure the rate of spontaneous, non-enzymatic ATCI hydrolysis. This background rate must be subtracted from the enzyme-catalyzed rate to ensure accuracy. Furthermore, some compounds can interfere with the assay by directly reacting with DTNB; this should be checked by running the assay without the enzyme.
Structure-Activity Relationship (SAR) Summary
Synthesizing the data from numerous studies reveals key structural features that govern the biological activity of the this compound scaffold.
Diagram 5.1: Key SAR Modification Points
Caption: Core scaffold highlighting key points for SAR modification.
-
Sulfonamide Nitrogen (Position A): The substitution on this nitrogen is a primary determinant of activity. Direct attachment of the sulfonamide to an aromatic ring generally confers greater potency than a methanesulfonamide linker. [14]The nature of the N-substituent (e.g., benzyl, piperidinyl) is critical for targeting specific enzymes. [15]* Benzyl Ring (Position B): Substitutions on this ring can drastically alter selectivity. For example, a 2-hydroxy-3-methoxy substitution pattern on the benzyl ring was found to be optimal for potent and selective 12-LOX inhibition. [13]* Aniline Ring (Position C): The 4-amino group is the classic feature for mimicking PABA and achieving antibacterial activity. [5]However, this group can also be a point of modification to create more complex molecules, such as linking it to a thiazole moiety to enhance anticancer activity. [7]
Conclusion and Future Directions
The this compound core represents a remarkably versatile and synthetically accessible scaffold for drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial, anticancer, and specific enzyme inhibitory effects. The clear and tractable structure-activity relationships allow for rational drug design and optimization.
Future research should focus on developing derivatives with enhanced isoform selectivity, particularly for targets like carbonic anhydrases and kinases, to minimize off-target effects and improve therapeutic indices. The exploration of this scaffold in developing dual-action agents—for instance, a compound with both direct cytotoxic and anti-angiogenic (e.g., via CA IX inhibition) properties—presents an exciting frontier for creating more effective therapies for complex diseases.
References
- Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors.PubMed.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.MDPI.
- Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Deriv
- New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted...
- (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
- Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide deriv
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.MDPI.
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.PubMed.
- Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfam
- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.PMC - PubMed Central.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.MDPI.
- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.NIH.
- Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells.PubMed.
- N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2.BenchChem.
- N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2.BenchChem.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.Eur. J. Chem.
- Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Antimicrobial Agent Development.BenchChem.
- Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Deriv
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling [mdpi.com]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of 4-amino-N-benzylbenzenesulfonamide
An In-Depth Technical Guide to the Synthesis and Scientific Context of 4-amino-N-benzylbenzenesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery context, synthesis, and potential biological significance of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the foundational principles of sulfonamide drug development and the practical methodologies for creating novel derivatives.
Preamble: The Dawn of the Antibacterial Era
The discovery of sulfonamide drugs was a watershed moment in medical history, representing the first time synthetic compounds could be used to systemically and effectively treat bacterial infections in humans.[1] This revolution began not with a targeted design, but with the astute observations of German pathologist Gerhard Domagk at Bayer AG.[2][3] In the early 1930s, Domagk was testing coal-tar dyes for therapeutic properties, believing they might selectively bind to and neutralize infectious agents.[1] His work culminated in the 1932 discovery that a red azo dye, later named Prontosil, could protect mice from lethal streptococcal infections.[4][5][6]
Crucially, Prontosil was inactive in vitro. In 1936, researchers at the Pasteur Institute discovered that Prontosil was a prodrug, metabolized in the body to its active form: sulfanilamide (4-aminobenzenesulfonamide).[7] This revelation was monumental; sulfanilamide was a known, off-patent compound.[1] This triggered an explosion of research, as medicinal chemists worldwide began synthesizing thousands of sulfanilamide derivatives to improve efficacy, broaden the spectrum of activity, and reduce toxicity. The synthesis of molecules like this compound is a direct legacy of this foundational work, representing a logical step in the structure-activity relationship (SAR) studies of this critical pharmacophore.
The Rationale for N-Substituted Sulfonamides
The primary goal of modifying the parent sulfanilamide structure was to enhance its therapeutic index. The sulfonamide group (-SO₂NH₂) is essential for antibacterial activity, but the amide nitrogen (N¹) allows for substitution. Chemists hypothesized that altering the substituent on this nitrogen could profoundly impact the drug's properties.
Causality Behind N¹-Substitution Choices:
-
Modulating Acidity: The acidity of the sulfonamide proton is critical for activity. The ionized form of the drug closely mimics the p-aminobenzoic acid (PABA) substrate, enhancing its ability to bind to the target enzyme. Attaching electron-withdrawing groups to the N¹ position could increase this acidity.
-
Improving Pharmacokinetics: Unmodified sulfanilamide is rapidly absorbed and excreted. Introducing larger, more lipophilic groups, such as a benzyl group, could alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer half-life or improved tissue penetration.
-
Altering Selectivity: While the primary target was bacterial dihydropteroate synthase, researchers later found that sulfonamide derivatives could inhibit other enzymes, such as carbonic anhydrases.[8][9] The nature of the N¹-substituent plays a key role in determining this target selectivity. The N-benzyl moiety, for instance, is found in compounds that inhibit enzymes like γ-secretase and the kappa opioid receptor.[10]
The logical workflow from this rationale to a synthesized compound is illustrated below.
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 3. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 5. Prontosil - Wikipedia [en.wikipedia.org]
- 6. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
4-amino-N-benzylbenzenesulfonamide and its derivatives
An In-Depth Technical Guide to 4-amino-N-benzylbenzenesulfonamide and its Derivatives for Researchers and Drug Development Professionals
Foreword
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. From their initial discovery as antibacterial agents to their current applications in treating conditions ranging from cancer to viral infections, sulfonamides have demonstrated remarkable versatility. This guide focuses on a specific, yet highly promising scaffold: this compound. The unique combination of a primary aromatic amine, a central benzenesulfonamide core, and a flexible N-benzyl group provides a rich platform for chemical modification and the exploration of diverse biological activities. This document serves as a technical resource for researchers, chemists, and pharmacologists, offering a comprehensive overview of the synthesis, potential mechanisms of action, therapeutic applications, and analytical characterization of this important class of molecules.
The this compound Core: A Structural Overview
The foundational molecule, this compound, possesses a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . Its structure is characterized by a central benzene ring substituted with a sulfonamide group and an amino group at the para position. The sulfonamide nitrogen is, in turn, substituted with a benzyl group.
Key Structural Features:
-
Primary Aromatic Amine (-NH₂): This group is a key site for derivatization and is crucial for the biological activity of many sulfonamides, particularly their antibacterial properties.
-
Benzenesulfonamide Core: This rigid scaffold provides a stable anchor for the other functional groups and is essential for interaction with various biological targets.
-
N-Benzyl Group: The benzyl substituent introduces a degree of conformational flexibility and lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
The interplay of these structural features allows for a wide range of chemical modifications to fine-tune the biological activity, selectivity, and physicochemical properties of the resulting derivatives.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be approached through a multi-step process, starting from readily available starting materials. The following protocol is a representative, literature-informed approach.
Proposed Synthesis Workflow
The overall synthetic strategy involves three main stages:
-
Protection of the Amino Group: The amino group of a starting para-substituted aniline is protected to prevent unwanted side reactions during the subsequent sulfonation step.
-
Introduction of the Sulfonamide Moiety: The protected aniline undergoes chlorosulfonation followed by amination with benzylamine.
-
Deprotection of the Amino Group: The protecting group is removed to yield the final product.
A more direct approach involves the reduction of a nitro-substituted precursor.
Caption: Interaction of the sulfonamide with carbonic anhydrase.
Antibacterial Activity
The 4-amino group is a critical feature for the antibacterial activity of many sulfonamides. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for nucleotide synthesis and bacterial growth.
Other Potential Activities
Derivatives of the this compound scaffold have been investigated for a variety of other biological activities, including:
-
Anticancer Activity: Beyond carbonic anhydrase inhibition, some sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Certain derivatives have demonstrated the ability to inhibit inflammatory pathways.
-
Antiviral Activity: The sulfonamide scaffold has been explored for the development of agents targeting viral enzymes.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The therapeutic potential of this compound derivatives is broad. The ability to modify the core structure at multiple points allows for the optimization of activity against specific targets.
Structure-Activity Relationship (SAR) Insights
-
The 4-Amino Group: As mentioned, this group is often crucial for antibacterial activity. Acetylation or other modifications of this group can modulate the pharmacokinetic properties and may be a strategy to develop prodrugs.
-
Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can significantly impact biological activity. For example, electron-withdrawing or electron-donating groups can influence the binding affinity for target enzymes.
-
Modifications of the Sulfonamide Nitrogen: Alkylation or arylation at the sulfonamide nitrogen can lead to compounds with altered biological profiles. For instance, secondary sulfonamides often exhibit different target selectivities compared to their primary counterparts.
The following table summarizes the biological activities of some representative benzenesulfonamide derivatives.
| Compound/Derivative | Target | Activity | Reference |
| Benzenesulfonamide derivatives | Carbonic Anhydrases (CAs) | Inhibition of various CA isoforms | |
| This compound derivatives | Dihydropteroate Synthase (DHPS) | Potential antibacterial activity | Inferred from general sulfonamide mechanism |
| N-benzyl-4-methylbenzenesulfonamide derivatives | γ-secretase | Inhibition, relevant for Alzheimer's disease |
Analytical Characterization
The comprehensive characterization of is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons from the two benzene rings, a methylene signal for the benzyl group's CH₂, and signals for the amino and sulfonamide protons.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Characteristic peaks would be expected for the N-H stretches of the amino and sulfonamide groups, S=O stretches of the sulfonamide, and C=C stretches of the aromatic rings.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final compound and for quantitative analysis.
-
Gas Chromatography (GC): Can be used for the analysis of volatile derivatives.
Pharmacokinetics and Toxicity
For any compound with therapeutic potential, understanding its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profile is critical.
-
Absorption and Distribution: The lipophilicity introduced by the benzyl group can influence how the compound is absorbed and distributed throughout the body.
-
Metabolism: The amino group and the aromatic rings are potential sites for metabolic transformations, such as N-acetylation, hydroxylation, or glucuronidation.
-
Excretion: The route and rate of excretion (e.g., renal or fecal) are important parameters to determine the compound's half-life in the body.
-
Toxicity: In silico and in vitro assays are initially used to predict potential toxicity. Subsequent in vivo studies in animal models are necessary to establish a comprehensive safety profile.
Future Directions and Conclusion
The this compound scaffold represents a versatile platform for the design and discovery of new therapeutic agents. The wealth of knowledge on sulfonamide chemistry, combined with modern drug design strategies, opens up numerous avenues for future research.
Key areas for further exploration include:
-
Synthesis of diverse libraries of derivatives: Systematic modification of the core structure will likely lead to the discovery of compounds with novel biological activities.
-
Elucidation of specific mechanisms of action: Detailed biochemical and cellular studies are needed to understand how these compounds interact with their biological targets.
-
Optimization of pharmacokinetic and safety profiles: Medicinal chemistry efforts can be directed towards improving the drug-like properties of lead compounds.
References
-
PrepChem. Synthesis of 4-aminobenzenesulfonamide. Available from: [Link]
-
Matulienė, J., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2017;22(1):144. Available from: [Link]
- United States Patent 4698445. 4-amino benzenesulfonamides.
-
Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020;11(3):245-249. Available from: [Link]
-
Aktas, G., et al. N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 2):o596. Available from: [Link]
-
Ajeet, et al. Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences. 2014;4(2):134-143. Available from: [Link]
-
Liu, Z., et al. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters. 2007;9(19):3713-3716. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Williams, J. M., et al. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. 2019;84(7):4346-4354. Available from: [Link]
-
Arslan, H., et al. N-Benzoyl-4-nitro-benzene-sulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 1):o10. Available from: [Link]
-
ATB (Automated Topology Builder). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Available from: [Link]
-
Li, J-S., et al. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. 2024;89(12):8397-8406. Available from: [Link]
An In-Depth Technical Guide to the Preliminary Screening of 4-amino-N-benzylbenzenesulfonamide
This guide provides a comprehensive framework for the preliminary in vitro screening of the novel sulfonamide derivative, 4-amino-N-benzylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. The methodologies detailed herein are designed to establish a foundational biological activity profile, encompassing antibacterial, anticancer, and specific enzyme inhibitory potential, while also addressing preliminary safety through cytotoxicity assessments.
Introduction and Rationale
Sulfonamides are a well-established class of pharmacologically active compounds, renowned for their initial success as antibacterial agents.[1] Their structural motif, however, has proven to be a versatile scaffold, leading to the development of derivatives with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[2][3][4] The core mechanism often involves the inhibition of specific enzymes crucial for pathogen or cancer cell survival.[2][5]
The subject of this guide, this compound, combines the classic 4-aminobenzenesulfonamide core with an N-benzyl substitution. This modification introduces lipophilicity and additional steric bulk, which can significantly alter the compound's interaction with biological targets compared to its parent structures. A systematic preliminary screening is therefore essential to elucidate its potential therapeutic value and guide further development.
This guide advocates for a tiered screening cascade, beginning with broad-spectrum activity assays and progressing to more specific, mechanism-of-action-oriented evaluations. This approach ensures a cost-effective and scientifically rigorous assessment, allowing for early go/no-go decisions in the drug discovery pipeline.
Synthesis and Characterization of the Test Article
A robust and reproducible synthesis of this compound is paramount for obtaining high-quality data. The following two-step synthesis is a reliable method.
Synthesis of N-benzyl-4-nitrobenzenesulfonamide
The initial step involves the reaction of 4-nitrobenzenesulfonyl chloride with benzylamine. The nitro group serves as a precursor to the essential 4-amino moiety and is introduced at this stage to be reduced in the final step.
Protocol:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N-benzyl-4-nitrobenzenesulfonamide.
Reduction to this compound
The final step is the reduction of the nitro group to an amine. A standard method for this transformation in the presence of a sulfonamide is catalytic hydrogenation or reduction with a metal in acidic media.[6]
Protocol:
-
Dissolve N-benzyl-4-nitrobenzenesulfonamide (1.0 eq) in methanol.
-
Add concentrated hydrochloric acid (a few drops) followed by reduced iron powder (4-5 eq).[6]
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.[6]
-
Upon completion, filter the reaction mixture to remove the iron residues.
-
Evaporate the methanol under reduced pressure.
-
Make the residue basic with a 4N sodium hydroxide solution to precipitate the product.[6]
-
Collect the precipitate by filtration, wash with water, and dry to obtain this compound.
Characterization and Purity Assessment
The identity and purity of the synthesized compound must be rigorously confirmed before biological screening.
-
Structural Confirmation: Utilize ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
-
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound, which should ideally be >95% for biological screening.
A Tiered Approach to Preliminary Biological Screening
The proposed screening cascade is designed to efficiently probe the most probable biological activities of a novel sulfonamide derivative.
Caption: A tiered workflow for preliminary screening.
Tier 1: Primary Broad-Spectrum Screening
The historical success of sulfonamides as antibacterials makes this a logical starting point. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antibacterial potency.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution [1]
-
Preparation of Bacterial Inoculum: Culture representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in a sterile 96-well microtiter plate using cation-adjusted MHB to achieve a range of test concentrations.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Controls: Include a positive control (a known antibiotic like ciprofloxacin), a negative growth control (no compound), and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[1]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] For sulfonamides, the endpoint is often read as the concentration causing an 80% reduction in growth compared to the control.[1]
Causality: Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. This assay directly measures the compound's ability to halt bacterial replication, providing a clear indication of its potential as an antibacterial agent.
Many sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including carbonic anhydrase inhibition and cell cycle arrest.[2][3][9] The MTT assay is a robust and widely used colorimetric method to assess a compound's cytotoxic effect on cancer cell lines.[10]
Experimental Protocol: MTT Cytotoxicity Assay [11]
-
Cell Line Selection and Seeding: Select a panel of human cancer cell lines. A common starting point is the NCI-60 panel, or a smaller, representative subset (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)). The choice of cell lines should be guided by the potential mechanisms of action of sulfonamides.[12][13] Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control and plot the percentage of cell viability against the compound concentration. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[14][15]
Causality: This assay measures the metabolic activity of the cells, which is a proxy for cell viability. A reduction in metabolic activity indicates that the compound is either cytotoxic (kills cells) or cytostatic (inhibits proliferation), providing a primary indication of its anticancer potential.
Early assessment of potential toxicity is crucial. A simple cytotoxicity assay against a non-cancerous cell line provides a preliminary indication of the compound's therapeutic window.[16][17]
Experimental Protocol: Cytotoxicity Assay against a Non-Cancerous Cell Line
-
Cell Line Selection: Use a readily available and well-characterized non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF).
-
Methodology: Follow the same MTT assay protocol as described for the anticancer screening (Section 3.1.2).
-
Data Analysis: Calculate the CC₅₀ (cytotoxic concentration 50%) value.
-
Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ for the non-cancerous cell line by the IC₅₀ for a cancer cell line (SI = CC₅₀ / IC₅₀). A higher SI value (>10) is generally desirable, indicating that the compound is more toxic to cancer cells than to normal cells.
Tier 2: Secondary Target-Specific Screening
If significant activity is observed in the primary screens, Tier 2 assays are employed to investigate potential mechanisms of action.
Carbonic anhydrases (CAs) are a key target for sulfonamides, particularly in cancer where certain isoforms (e.g., CA IX and XII) are overexpressed and contribute to the acidic tumor microenvironment.[5][18]
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay [18]
-
Reagents: Purified human carbonic anhydrase isoform (e.g., hCA II as a starting point, followed by tumor-associated isoforms like hCA IX), p-nitrophenyl acetate (pNPA) as the substrate, and an appropriate buffer (e.g., Tris-sulfate).
-
Assay Setup: In a 96-well plate, add the buffer, the CA enzyme solution, and the test compound at various concentrations. Include a positive control (acetazolamide) and an enzyme control (no inhibitor).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[18]
-
Reaction Initiation and Measurement: Add the pNPA substrate to initiate the reaction. Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Certain sulfonamide derivatives have been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways.[19] This assay can reveal potential anti-inflammatory activity.
Experimental Protocol: Fluorescence-Based Phospholipase A2 Inhibition Assay [19]
-
Reagents: Purified PLA2 enzyme, a fluorescent phospholipid substrate (e.g., NBD-PE), and a suitable assay buffer.
-
Assay Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer and the fluorescent substrate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a positive control inhibitor.
-
Reaction Initiation: Add the PLA2 enzyme to all wells except the blank.
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) and monitor the increase in fluorescence over time as the quenched substrate is hydrolyzed.
-
Data Analysis: Determine the initial reaction velocities and calculate the IC₅₀ value.
Data Interpretation and Hit Prioritization
A successful preliminary screen will generate a wealth of data that requires careful interpretation to guide the next steps.
Quantitative Data Summary
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., µM) | Selectivity Index (SI) |
| Antibacterial | S. aureus | MIC | Value | N/A |
| E. coli | MIC | Value | N/A | |
| Anticancer | MCF-7 | IC₅₀ | Value | Value |
| A549 | IC₅₀ | Value | Value | |
| Cytotoxicity | HEK293 | CC₅₀ | Value | N/A |
| Enzyme Inhibition | hCA II | IC₅₀ | Value | N/A |
| PLA2 | IC₅₀ | Value | N/A |
Interpreting the Results
-
MIC Values: The lower the MIC value, the more potent the antibacterial activity. The clinical relevance of an MIC value depends on established breakpoints for specific pathogen-drug combinations.[8][20][21]
-
IC₅₀/CC₅₀ Values: The IC₅₀ value represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC₅₀ indicates greater potency. The therapeutic window is assessed by comparing the IC₅₀ in cancer cells to the CC₅₀ in normal cells.[14]
-
Hit Criteria: A "hit" compound is one that meets predefined activity and selectivity thresholds. For example, a primary hit might be defined as a compound with an IC₅₀ < 10 µM in an anticancer assay and a selectivity index > 10.
Conclusion
This guide outlines a systematic and logical approach to the preliminary screening of this compound. By employing a tiered cascade of robust in vitro assays, researchers can efficiently build a comprehensive initial profile of the compound's biological activities. This data-driven approach, which emphasizes scientific rationale and self-validating protocols, is essential for identifying promising lead candidates and making informed decisions in the early stages of the drug discovery process.
References
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from idexx.com.[20]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from dickwhitereferrals.com.[21]
-
BenchChem. (2025). Application Notes and Protocols: Phospholipase A2 (PLA2) Inhibition Assay Using Choline Tosylate. BenchChem.[19]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from droracle.com.[22]
-
Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.[2]
-
IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from idexx.dk.[8]
-
IT Medical Team. (2025). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from itmedicalteam.pl.[16]
-
University of Groningen. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from research.rug.nl.[3]
-
El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409.[5]
-
Cell Viability. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from cell-viability.com.[14]
-
Sanford Guide. (n.d.). Antimicrobial Susceptibility Testing, MIC. Retrieved from sanfordguide.com.[23]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from sciencegateway.org.[15]
-
Supuran, C. T., & Scozzafava, A. (2000). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 7(1), 1-25.[4]
-
University of Groningen. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from research.rug.nl.[9]
-
BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem.[1]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from kosheeka.com.[24]
-
European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. Retrieved from europeanpharmaceuticalreview.com.[17]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from researchgate.net.[25]
-
BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. BenchChem.[7]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from ncbi.nlm.nih.gov.[11]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from researchgate.net.[12]
-
Al-Rashida, M., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2013, 408591.[18]
-
Abcam. (n.d.). MTT assay protocol. Retrieved from abcam.com.[10]
-
Roche. (n.d.). MTT Cell Proliferation Assay Protocol. Retrieved from roche-applied-science.com.
-
Reddit. (2022). Why do we use different cancer lines for research? What is the purpose?. Retrieved from reddit.com.[13]
-
PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from prepchem.com.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. idexx.dk [idexx.dk]
- 9. research.rug.nl [research.rug.nl]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. clyte.tech [clyte.tech]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. itmedicalteam.pl [itmedicalteam.pl]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. idexx.com [idexx.com]
- 21. dickwhitereferrals.com [dickwhitereferrals.com]
- 22. droracle.ai [droracle.ai]
- 23. sanfordguide.com [sanfordguide.com]
- 24. kosheeka.com [kosheeka.com]
- 25. researchgate.net [researchgate.net]
4-amino-N-benzylbenzenesulfonamide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-amino-N-benzylbenzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry. This document delves into the core aspects of its synthesis, physicochemical properties, and established methodologies for the evaluation of its biological activities. The content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers to critically assess and adapt these methods for their specific research needs.
Introduction: The Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide, this chemical moiety has been extensively explored, leading to the development of drugs with diverse pharmacological activities.[2] Beyond their well-established role as antimicrobial agents that competitively inhibit dihydropteroate synthase in the bacterial folic acid synthesis pathway, sulfonamides are integral to diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of various enzymes, including carbonic anhydrases and lipoxygenases.[2][3]
This compound belongs to this versatile class of compounds. Its structure, featuring a primary aromatic amine and a benzyl-substituted sulfonamide group, offers a unique combination of chemical features that can be exploited for the development of novel therapeutic agents. This guide will provide a detailed exploration of this promising molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key computed physicochemical properties of this compound are summarized in the table below.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [4] |
| Molecular Weight | 262.33 g/mol | [4] |
| XLogP3 | 1.7 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Topological Polar Surface Area | 80.6 Ų | [4] |
| CAS Number | 1709-54-2 | [4] |
Synthesis of this compound: Strategies and Protocols
The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway is often dictated by the availability of starting materials, desired purity, and scalability of the reaction. Two primary and logically sound synthetic strategies are presented here, complete with detailed experimental protocols adapted from analogous reactions in the literature.
Strategy 1: Acylation of Benzylamine followed by Deprotection
This classic and reliable approach involves the initial protection of the aniline nitrogen of a sulfonyl chloride precursor, followed by reaction with benzylamine and subsequent deprotection to yield the target compound. The use of an acetyl protecting group is common due to its stability and the well-established methods for its removal.
A [label="4-Acetamidobenzenesulfonyl chloride"]; B [label="N-(4-acetamidophenylsulfonyl)benzylamine"]; C [label="this compound"];
A -> B [label="Benzylamine, Base"]; B -> C [label="Acid or Base Hydrolysis"]; }
Caption: Synthetic pathway for this compound via acylation and deprotection.This protocol is adapted from the general synthesis of N-substituted sulfonamides.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine and Base: To the stirred solution, add benzylamine (1.1 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
The final deprotection step to yield this compound can be achieved under acidic or basic conditions.
-
Acidic Hydrolysis: Dissolve the N-(4-acetamidophenylsulfonyl)benzylamine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. After cooling, neutralize the solution with a base (e.g., NaOH) to precipitate the product.
-
Basic Hydrolysis: Alternatively, dissolve the starting material in a solution of sodium hydroxide in aqueous ethanol and reflux for 4-6 hours. After completion, cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Strategy 2: Reductive Amination
Reductive amination offers a more direct, one-pot approach to the synthesis of this compound.[6] This method involves the reaction of 4-aminobenzenesulfonamide with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[7]
D [label="4-Aminobenzenesulfonamide"]; E [label="Benzaldehyde"]; F [label="[Imine Intermediate]"]; G [label="this compound"];
D -> F [label="Benzaldehyde, Acid catalyst"]; E -> F; F -> G [label="Reducing Agent (e.g., NaBH₃CN)"]; }
Caption: Reductive amination pathway for the synthesis of this compound.This protocol is based on general procedures for reductive amination.[7][8]
-
Imine Formation: In a round-bottom flask, dissolve 4-aminobenzenesulfonamide (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as methanol. Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring and Work-up: Continue stirring at room temperature and monitor the reaction by TLC. Once the reaction is complete, quench carefully with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Methodologies for Biological Evaluation
The versatile structure of this compound suggests a range of potential biological activities. The following sections detail established in-vitro assays that can be employed to evaluate its efficacy as an antimicrobial agent and as an inhibitor of key enzymes implicated in various diseases.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method to quantify the in-vitro antimicrobial activity of a compound.[9] The broth microdilution method is a widely accepted and standardized technique.[9]
-
Preparation of Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only). Incubate the plate at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes.[10] Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[2] The esterase activity of CAs can be monitored spectrophotometrically using p-nitrophenyl acetate (p-NPA) as a substrate.[2][10]
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5).
-
CA Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., hCA I or hCA II) in the assay buffer.
-
Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
-
Assay Procedure (in a 96-well plate):
-
Add the assay buffer to all wells.
-
Add the inhibitor solutions to the respective test wells and a solvent control (e.g., DMSO) to the maximum activity wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition and Analysis: Immediately measure the absorbance at 400-405 nm in kinetic mode using a microplate reader. Calculate the rate of reaction (V) for each well. The percentage of inhibition can be calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
12-Lipoxygenase Inhibition Assay
Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory responses.[11] The activity of 12-lipoxygenase can be determined by monitoring the formation of its product, 12-hydroxyeicosatetraenoic acid (12-HETE), from arachidonic acid.
-
Reagent Preparation:
-
Assay Buffer: Borate buffer (0.2 M, pH 9.0).
-
Enzyme Solution: A solution of 12-lipoxygenase (e.g., from soybean) in the assay buffer.
-
Substrate Solution: A solution of linoleic acid or arachidonic acid in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.
-
-
Assay Procedure:
-
In a cuvette or microplate well, incubate the enzyme solution with the inhibitor solution (or solvent for control) for a defined period (e.g., 5-10 minutes) at 25°C.
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition and Analysis: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product. The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition and the IC₅₀ value are calculated as described for the carbonic anhydrase assay.
Concluding Remarks and Future Directions
This compound represents a molecule of significant interest within the broader class of sulfonamides. The synthetic pathways outlined in this guide offer robust and adaptable methods for its preparation, enabling further investigation into its chemical and biological properties. The provided protocols for biological evaluation serve as a foundation for screening its potential as an antimicrobial agent, a carbonic anhydrase inhibitor, or a lipoxygenase inhibitor.
Future research should focus on the comprehensive biological characterization of this compound, including in-vivo studies to assess its pharmacokinetic profile and therapeutic efficacy in relevant disease models. Furthermore, the versatile chemical structure of this compound makes it an excellent scaffold for the design and synthesis of novel derivatives with enhanced potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in elucidating the key structural features required for potent biological activity and in guiding the development of next-generation therapeutic agents based on the this compound core.
References
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Topic: Potential Therapeutic Targets of 4-amino-N-benzylbenzenesulfonamide
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-amino-N-benzylbenzenesulfonamide is a synthetic compound featuring a core benzenesulfonamide scaffold, a structure of significant interest in medicinal chemistry. While direct pharmacological data on this specific molecule is not extensively documented in public literature, its constituent functional groups—the p-aminophenyl group characteristic of sulfa drugs and the N-benzyl substitution—provide a strong basis for hypothesizing its potential biological targets. This guide presents a structured, hypothesis-driven framework for identifying and validating these targets. We will deconstruct the molecule's structure to postulate interactions with key enzyme families, including dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs). Furthermore, we provide a comprehensive, multi-pronged strategy for target validation, integrating in silico modeling with robust in vitro enzymatic and cell-based functional assays. This document serves as a roadmap for researchers seeking to elucidate the therapeutic potential of this and structurally related sulfonamides.
Structural Analysis and Rationale for Target Hypotheses
The predictive power of medicinal chemistry lies in understanding how molecular structure dictates biological function. The structure of this compound contains two key pharmacophores that suggest distinct and well-characterized mechanisms of action.
-
The 4-Aminobenzenesulfonamide Core: This moiety is the classic structure of sulfanilamide, the progenitor of all sulfa antibiotics. Its structural mimicry of p-aminobenzoic acid (PABA) allows it to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. This provides our primary and most compelling hypothesis.
-
The N-Substituted Sulfonamide Group: The sulfonamide group itself (SO₂NH) is a highly effective zinc-binding group. This functionality is the cornerstone of inhibitors targeting zinc metalloenzymes, most notably the carbonic anhydrases (CAs). The N-benzyl substitution adds a significant lipophilic and aromatic component, which can be exploited to achieve specific interactions within the enzyme's active site, potentially leading to high affinity and isoform selectivity.
Based on this analysis, we can formulate two primary hypotheses regarding the potential therapeutic targets of this compound:
-
Hypothesis A: The compound acts as an antibacterial agent by inhibiting bacterial dihydropteroate synthase (DHPS).
-
Hypothesis B: The compound acts as an inhibitor of human carbonic anhydrase (hCA) isoforms, with potential applications in oncology, glaucoma, or other CA-related pathologies.
The following sections outline a comprehensive workflow to systematically investigate these hypotheses.
A Multi-Pronged Strategy for Target Identification and Validation
We propose a sequential and iterative workflow that begins with computational predictions and progresses through biochemical and cell-based validation. This approach maximizes efficiency by using predictive data to guide resource-intensive experimental work.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: In Silico Profiling (Target Prediction)
The objective of this phase is to computationally predict the most likely biological targets, thereby prioritizing experimental resources.
2.1.1. Experimental Protocol: Molecular Docking
-
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. A high predicted affinity for a target like DHPS or a specific CA isoform strengthens the hypothesis that it is a viable target.
-
Methodology:
-
Prepare Target Structures: Obtain high-resolution crystal structures of target proteins from the Protein Data Bank (PDB). For our hypotheses, suitable structures include Bacillus anthracis DHPS (e.g., PDB ID: 1TWW) and human carbonic anhydrase isoforms hCA-II (e.g., PDB ID: 2CBA) and hCA-IX (e.g., PDB ID: 5FL4). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Prepare Ligand Structure: Generate a 3D structure of this compound and perform energy minimization using a force field like MMFF94.
-
Define Binding Site: Identify the active site of each enzyme. For DHPS, this is the PABA binding pocket. For CAs, it is the conical cavity containing the catalytic zinc ion.
-
Perform Docking: Use docking software such as AutoDock Vina or Glide to dock the ligand into the defined binding sites of each target. Generate multiple binding poses.
-
Analyze Results: Analyze the predicted binding poses and docking scores (e.g., kcal/mol). A good result is characterized by a low-energy score and a pose that forms plausible hydrogen bonds and hydrophobic interactions with key active site residues. For CAs, a critical interaction is the coordination of the sulfonamide nitrogen with the active site zinc ion.
-
Phase 2: In Vitro Biochemical Validation
This phase aims to confirm the computational predictions through direct measurement of enzyme inhibition and binding affinity.
2.2.1. Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified CA isoforms. It provides a quantitative measure of potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Methodology:
-
Reagents: Procure purified, recombinant human CA isoforms (e.g., hCA-II and hCA-IX). The substrate, 4-nitrophenyl acetate (NPA), and the test compound are dissolved in DMSO. Assay buffer: 10 mM Tris-HCl, pH 7.4.
-
Assay Procedure: a. In a 96-well plate, add 180 µL of assay buffer. b. Add 10 µL of a solution of the desired CA isoform (final concentration ~10 nM). c. Add 10 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 1 nM). Include a positive control (Acetazolamide) and a negative control (DMSO vehicle). d. Incubate for 15 minutes at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding 20 µL of NPA substrate (final concentration ~0.5 mM). f. Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2.2.2. Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
-
Causality: Similar to the CA assay, this directly measures the compound's ability to inhibit DHPS, confirming the sulfa drug mechanism.[1][2][3]
-
Methodology:
-
Reagents: Procure purified, recombinant DHPS from a relevant bacterial source (e.g., E. coli or S. aureus). Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Assay Procedure: A common method is a coupled spectrophotometric assay. a. The reaction mixture contains DHPS, DHPP, and varying concentrations of the test compound and the competing substrate, PABA. b. The production of dihydropteroate is coupled to the oxidation of NADH by dihydrofolate reductase (DHFR) added in excess. c. The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the consumption of NADH.
-
Data Analysis: Calculate reaction rates and determine the IC50 value as described for the CA assay.
-
Table 1: Hypothetical In Vitro Validation Data
| Target Enzyme | Assay Type | Predicted IC50 (µM) | Positive Control | Control IC50 (µM) |
| hCA-II | NPA Hydrolysis | 5.2 | Acetazolamide | 0.012 |
| hCA-IX | NPA Hydrolysis | 0.8 | Acetazolamide | 0.025 |
| E. coli DHPS | Coupled Assay | 15.7 | Sulfamethoxazole | 2.5 |
Note: Data are hypothetical and for illustrative purposes.
Phase 3: Cell-Based Functional Assays
This final validation phase assesses the compound's activity in a biological context, determining if enzyme inhibition translates to a desired cellular effect.
2.3.1. Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Causality: If the compound inhibits DHPS, it should prevent bacterial growth.[4][] The MIC assay determines the lowest concentration of the compound that visibly inhibits the growth of a bacterial culture, providing a measure of its antibacterial potency.
-
Methodology:
-
Materials: Bacterial strains (e.g., E. coli, S. aureus), appropriate growth medium (e.g., Mueller-Hinton Broth), 96-well plates.
-
Procedure (Broth Microdilution): a. Prepare a two-fold serial dilution of the test compound in the 96-well plate. b. Prepare a standardized inoculum of the test bacteria (~5 x 10^5 CFU/mL). c. Add the bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria). d. Incubate the plate at 37°C for 18-24 hours. e. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
-
Analysis of Potential Signaling Pathways
Understanding the pathways in which the target enzymes operate is crucial for predicting the therapeutic effect and potential side effects.
Bacterial Folate Synthesis Pathway (DHPS Target)
DHPS is a critical node in the de novo synthesis of folate in bacteria.[2][3] Folate is a precursor for tetrahydrofolate, which is essential for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By inhibiting DHPS, sulfonamides starve bacteria of these essential building blocks, leading to a bacteriostatic effect where bacterial replication is halted.[1][4][6] Mammals are unaffected because they obtain folate from their diet and lack the DHPS enzyme.[1][2]
Caption: Inhibition of the bacterial folate synthesis pathway by a sulfonamide.
pH Regulation in Cancer (Carbonic Anhydrase Target)
Many solid tumors exhibit a phenotype of extracellular acidosis and intracellular alkalosis. This is partly driven by the overexpression of certain human carbonic anhydrase isoforms, particularly the membrane-bound hCA-IX and hCA-XII. These enzymes hydrate CO₂ to produce protons (H+) and bicarbonate (HCO₃⁻). The protons are extruded, contributing to an acidic microenvironment that promotes tumor invasion and metastasis, while the bicarbonate is used to maintain an alkaline intracellular pH, which is favorable for cancer cell proliferation.
Inhibiting tumor-associated CAs like hCA-IX can disrupt this pH balance, leading to intracellular acidification and a reduction in extracellular acidosis. This can sensitize cancer cells to apoptosis and inhibit their growth and metastatic potential, making CA-IX a validated anticancer target.
Sources
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 4-amino-N-benzylbenzenesulfonamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-amino-N-benzylbenzenesulfonamide, a key scaffold in medicinal chemistry and drug development. The synthesis is executed via a robust two-step pathway involving the initial protection of an aniline derivative, followed by sulfonamide formation and subsequent deprotection. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth explanations for experimental choices, detailed step-by-step instructions, and methods for self-validation through analytical characterization. The protocol emphasizes safety, efficiency, and reproducibility.
Introduction and Strategic Overview
The benzenesulfonamide moiety is a privileged scaffold found in a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and carbonic anhydrase inhibitors.[1] The target molecule, this compound, serves as a valuable building block for creating more complex molecules with potential biological activity. Its synthesis requires a strategic approach to manage the reactivity of the functional groups involved.
A direct reaction between 4-aminobenzenesulfonyl chloride and benzylamine is impractical due to the high propensity for self-polymerization, where the amino group of one molecule attacks the sulfonyl chloride group of another. To circumvent this, a protecting group strategy is employed. The amino group of aniline is first acylated to form acetanilide, which is then chlorosulfonated. This yields 4-acetamidobenzenesulfonyl chloride, a stable and ideal precursor.
The overall synthetic strategy is as follows:
-
Step 1: Nucleophilic Acyl Substitution. Reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine to form the protected intermediate, N-benzyl-4-acetamidobenzenesulfonamide.
-
Step 2: Acid-Catalyzed Deprotection. Hydrolysis of the acetamide group to unveil the primary amine, yielding the final product, this compound.
This two-step approach ensures high selectivity and yield, providing a reliable method for obtaining the target compound in high purity.
Overall Reaction Scheme
Sources
Application Note: Utilizing 4-amino-N-benzylbenzenesulfonamide for Carbonic Anhydrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of 4-amino-N-benzylbenzenesulfonamide as a potential inhibitor in carbonic anhydrase (CA) activity assays. We delve into the foundational principles of carbonic anhydrase function and inhibition by sulfonamides, present a detailed protocol for a colorimetric assay using p-nitrophenyl acetate (p-NPA), and offer guidance on data analysis and interpretation for determining inhibitory potency (IC50). This application note is designed to equip researchers with the necessary knowledge and practical steps to effectively evaluate this compound and other related compounds as carbonic anhydrase inhibitors.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that play a critical role in numerous physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+), a reaction fundamental to respiration, pH homeostasis, and electrolyte balance.[2][3][4] In mammals, at least 14 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles.[1][5]
The zinc ion (Zn2+) located in the active site is crucial for the catalytic activity of most carbonic anhydrases.[2][6] This makes the active site a prime target for inhibition. Sulfonamides, a well-established class of CA inhibitors, function by coordinating with this catalytic zinc ion.[4][7] The primary sulfonamide group (SO2NH2) is a key pharmacophore that binds to the Zn(II) ion in the enzyme's active site, effectively blocking its catalytic function.[8][9] This inhibitory mechanism has been therapeutically exploited in the management of various conditions, including glaucoma, epilepsy, and certain types of cancer.[4][8][10] this compound belongs to this class of compounds and is therefore a candidate for investigation as a carbonic anhydrase inhibitor.
Principle of the Assay: The Esterase Activity of Carbonic Anhydrase
While the physiological substrate for carbonic anhydrase is CO2, the enzyme also exhibits esterase activity.[11] This property is leveraged in a convenient and widely used colorimetric assay for screening and characterizing CA inhibitors.[12] The assay utilizes the colorless substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by carbonic anhydrase to produce the yellow-colored product, p-nitrophenol (p-NP).[8][11]
The rate of p-NP formation is directly proportional to the enzymatic activity and can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400 nm.[8][13] In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis will decrease in a concentration-dependent manner.[8] This dose-dependent reduction in enzyme activity allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8][14]
Caption: Workflow for IC50 determination from raw kinetic data.
Example Data Presentation
The following table provides a template for recording and analyzing the experimental data for the determination of the IC50 value.
| Inhibitor Concentration (nM) | Average Absorbance Rate (ΔAbs/min) | % Inhibition |
| 0 (No Inhibitor) | [V_max] | 0 |
| Concentration 1 | [V_inhibitor 1] | [Calculated Value] |
| Concentration 2 | [V_inhibitor 2] | [Calculated Value] |
| Concentration 3 | [V_inhibitor 3] | [Calculated Value] |
| Concentration 4 | [V_inhibitor 4] | [Calculated Value] |
| Concentration 5 | [V_inhibitor 5] | [Calculated Value] |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls and checks should be incorporated:
-
Positive Control: The inclusion of a known inhibitor like acetazolamide validates the assay's ability to detect inhibition and provides a benchmark for comparing the potency of the test compound. The obtained IC50 for acetazolamide should be consistent with literature values.
-
Negative Control (Maximum Activity): This control, containing the enzyme and substrate without any inhibitor, establishes the baseline for 100% enzyme activity.
-
Blank Control: Wells containing all reagents except the enzyme are crucial to correct for any non-enzymatic hydrolysis of the substrate.
-
DMSO Control: The concentration of DMSO should be kept constant across all wells to account for any potential solvent effects on enzyme activity.
-
Linearity of Reaction: Ensure that the reaction rates are measured within the linear range of the assay to maintain the proportionality between absorbance and product formation.
By implementing these controls, the protocol becomes a self-validating system, enhancing the trustworthiness of the generated data.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for assessing the inhibitory potential of this compound against carbonic anhydrase. By understanding the underlying principles and meticulously following the experimental and data analysis procedures, researchers can confidently determine the IC50 value of this and other sulfonamide-based compounds. This information is critical for structure-activity relationship studies and the advancement of novel carbonic anhydrase inhibitors in drug discovery and development.
References
-
Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors. (n.d.). Pubs.rsc.org. Retrieved January 14, 2026, from [Link]
-
Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6865-6884. [Link]
-
Zhang, H., et al. (2022). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. Molecules, 27(19), 6599. [Link]
-
Gilmour, K. M. (2010). The structure and function of carbonic anhydrase isozymes in the respiratory system of vertebrates. Respiratory Physiology & Neurobiology, 174(3), 245-257. [Link]
-
Zehetbauer, J., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 825. [Link]
-
Vaškevičienė, I., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. International Journal of Biological Macromolecules, 183, 1949-1960. [Link]
-
Wikipedia contributors. (2024, December 11). Carbonic anhydrase. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
LibreTexts. (2021). 7.5.1: About Carbonic Anhydrase. Chemistry LibreTexts. [Link]
-
Khan, I., et al. (2020). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276-1283. [Link]
-
Pathak, S. K., et al. (2013). Structure, function and applications of carbonic anhydrase isozymes. Current Pharmaceutical Design, 19(39), 6944-6956. [Link]
-
Smirnov, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2872. [Link]
-
Angeli, A., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270180. [Link]
-
Khan, I., et al. (2020). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. United Arab Emirates Ministry of Health and Prevention. [Link]
-
Goodsell, D. S. (2001). Molecule of the Month: Carbonic Anhydrase. RCSB PDB-101. [Link]
-
Dudutienė, V., et al. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2014, 568937. [Link]
-
Akber, A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 2068371. [Link]
-
ResearchGate. (n.d.). 1. Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. Retrieved January 14, 2026, from [Link]
-
BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. BindingDB. Retrieved January 14, 2026, from [Link]
-
Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(11), 1491. [Link]
-
Baranauskienė, L., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7543-7551. [Link]
-
Bruns, W., et al. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 407(Suppl 2), S63-S67. [Link]
-
Havránková, M., et al. (2018). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 23(12), 3290. [Link]
-
Ozensoy, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 269-274. [Link]
-
ResearchGate. (n.d.). The concentrations vs percentage Inhibition and IC50 Curves (dose...). ResearchGate. Retrieved January 14, 2026, from [Link]
-
edX. (n.d.). IC50 Determination. edX. [Link]
-
Ghorab, M. M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576. [Link]
Sources
- 1. The structure and function of carbonic anhydrase isozymes in the respiratory system of vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structure, function and applications of carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. courses.edx.org [courses.edx.org]
Application Notes & Protocols: A Comprehensive Framework for Evaluating the Antimicrobial Activity of 4-amino-N-benzylbenzenesulfonamide
Introduction
Sulfonamides were among the first broadly effective systemic antibacterial agents and remain a critical scaffold in medicinal chemistry.[1] These synthetic compounds typically function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial pathway for folic acid synthesis.[1][][3] Unlike humans, who obtain folate from their diet, bacteria must synthesize it, making this pathway an effective therapeutic target.[3][4] Disruption of this process halts the production of nucleic acids, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[][4][5]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential and preliminary safety profile of a specific sulfonamide derivative, 4-amino-N-benzylbenzenesulfonamide. The protocols herein are designed as a self-validating system, integrating established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.[6][7][8] We will detail both qualitative and quantitative methods for assessing antimicrobial efficacy and conclude with a crucial evaluation of in vitro cytotoxicity to establish a preliminary therapeutic window.
Core Scientific Principles
Mechanism of Action: Targeting Folate Synthesis
The primary mechanism for sulfonamides involves metabolic antagonism. The chemical structure of sulfonamides is highly similar to para-aminobenzoic acid (PABA), the natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[] This structural mimicry allows the sulfonamide to act as a competitive inhibitor, blocking the synthesis of dihydropteroic acid, a precursor to folic acid, and ultimately halting bacterial proliferation.[1]
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.
Integrated Experimental Workflow
A robust evaluation of a novel antimicrobial agent requires a multi-faceted approach. The workflow begins with qualitative screening to confirm activity, proceeds to quantitative determination of potency, and runs in parallel with an assessment of host cell toxicity. This integrated process is essential for calculating a selectivity index, a key indicator of a compound's therapeutic potential.
Caption: Integrated workflow for antimicrobial efficacy and safety assessment.
Part 1: Antimicrobial Susceptibility Testing (AST)
Selection of Test Organisms
A representative panel of microorganisms should be selected to determine the compound's spectrum of activity. This panel must include Gram-positive and Gram-negative bacteria, as well as at least one fungal representative. The use of American Type Culture Collection (ATCC) quality control (QC) strains is mandatory for validating test accuracy.
| Microorganism | Gram Stain | ATCC Strain (Example) | Rationale |
| Staphylococcus aureus | Positive | ATCC 29213 | Common cause of skin and systemic infections. |
| Escherichia coli | Negative | ATCC 25922 | Representative of enteric bacteria; common pathogen. |
| Pseudomonas aeruginosa | Negative | ATCC 27853 | Opportunistic pathogen known for high resistance. |
| Bacillus subtilis | Positive | ATCC 6633 | Gram-positive model organism. |
| Candida albicans | N/A (Fungus) | ATCC 90028 | Common opportunistic fungal pathogen. |
Method 1: Kirby-Bauer Disk Diffusion Test (Qualitative Screening)
This method provides a rapid, qualitative assessment of antimicrobial activity.[9][10] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will diffuse into the medium, creating a concentration gradient.[11][12][13] If the organism is susceptible, a clear zone of growth inhibition will form around the disk.[9]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, ensuring a uniform depth of 4 mm in 100 mm Petri dishes.[10][12] MHA is recommended as it has low levels of sulfonamide inhibitors.[12][13]
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. Suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14][15][16]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure confluent growth.[10]
-
Disk Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Aseptically apply a known amount (e.g., 30 µg) onto sterile 6 mm paper disks. Allow the solvent to evaporate completely. Place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[17]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[18]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). The presence of a clear zone indicates antimicrobial activity.
Method 2: Broth Microdilution Assay (Quantitative MIC Determination)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][19][20] This quantitative assay is critical for evaluating the potency of the compound.[13][19]
Protocol:
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15][21] The final volume in each well should be 50 µL before adding the inoculum.
-
Inoculum Preparation: Prepare a standardized inoculum as described for the disk diffusion test. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15][16]
-
Plate Inoculation: Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well, resulting in a total volume of 100 µL per well.[21]
-
Controls:
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15][19] The growth control must show clear turbidity, and the sterility control must remain clear.[21]
Method 3: Minimum Bactericidal Concentration (MBC) Assay
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly. Using a calibrated loop, subculture 10-100 µL from each of these wells onto a fresh MHA plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that yields no bacterial growth on the agar plate.
Part 2: Mammalian Cell Cytotoxicity Assessment
Evaluating the toxicity of a novel compound against mammalian cells is a critical step in assessing its safety and therapeutic potential.[22] An ideal antimicrobial agent should exhibit high potency against microbes and low toxicity to host cells.[23]
Method: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., VERO, HEK293, L929) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.[25]
-
Cell Seeding: Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[24][25]
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).[15][24]
-
Incubation: Incubate the plate for a defined exposure time (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.[15]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow formazan crystal formation.[15]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation and Interpretation
Effective data management is crucial for comparing antimicrobial efficacy and safety.[16] Results should be summarized in clear, structured tables.
Table 1: Antimicrobial Potency of this compound (Hypothetical Data for Illustration)
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| S. aureus | 16 | 32 | Bactericidal (MBC/MIC = 2) |
| E. coli | 64 | >256 | Bacteriostatic |
| P. aeruginosa | 128 | >256 | Bacteriostatic |
| C. albicans | 32 | 64 | Fungicidal (MFC/MIC = 2) |
Table 2: In Vitro Cytotoxicity Profile (Hypothetical Data for Illustration)
| Cell Line | Assay | Exposure Time | IC50 (µg/mL) |
| VERO | MTT | 48 hours | 450 |
Table 3: Selectivity Index (SI) Calculation
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antimicrobial compound. It is calculated as the ratio of host cell toxicity to antimicrobial potency. A higher SI value is desirable, indicating that the compound is more toxic to the microorganism than to mammalian cells.
SI = IC50 / MIC
| Microorganism | IC50 (µg/mL) | MIC (µg/mL) | Selectivity Index (SI) |
| S. aureus | 450 | 16 | 28.1 |
| E. coli | 450 | 64 | 7.0 |
| P. aeruginosa | 450 | 128 | 3.5 |
| C. albicans | 450 | 32 | 14.1 |
An SI > 10 is generally considered a promising indicator for a potential therapeutic agent.
References
-
Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
-
What Are Sulfonamides (Sulfa Drugs)? (2025). Cleveland Clinic. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]
-
Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD. Retrieved from [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]
-
Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]
-
Kretschmer, D., & Peschel, A. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2020). Microbial Pathogenesis. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Pharmaceutical Journal. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). (2016). CHAIN. Retrieved from [Link]
-
New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted... (2024). ResearchGate. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
The Determination of Sulfonamide Susceptibility of Bacteria. (n.d.). Karger Publishers. Retrieved from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2013). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). (n.d.). Xenometrix. Retrieved from [Link]
-
Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
-
Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. (2022). Molecules. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). ResearchGate. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics. Retrieved from [Link]
-
The clinical significance of sulfonamide disk susceptibility testing. (1977). The Journal of Urology. Retrieved from [Link]
-
4-amino-N-benzylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). Molecules. Retrieved from [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. apec.org [apec.org]
- 14. asm.org [asm.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. karger.com [karger.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
The Versatility of the 4-amino-N-benzylbenzenesulfonamide Scaffold in Medicinal Chemistry: Application Notes and Protocols
The 4-amino-N-benzylbenzenesulfonamide core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features, including the primary amino group, the flexible benzyl moiety, and the sulfonamide linkage, provide multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of this scaffold, detailing its significance, synthetic routes, and applications in drug discovery, complete with field-proven protocols for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Foundation for Drug Discovery
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in pharmaceutical sciences, present in a wide range of drugs with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The this compound scaffold combines this critical pharmacophore with a benzyl group, which can be strategically modified to interact with various biological targets. The primary aromatic amine at the 4-position serves as a key handle for further derivatization, allowing for the introduction of diverse functionalities to modulate target specificity and pharmacokinetic profiles.[3]
The general structure of the this compound scaffold is presented below:
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Palladium on carbon (10%)
-
Hydrogen gas or a hydrogen source (e.g., ammonium formate)
-
Methanol or Ethanol
Procedure:
Step 1: Sulfonamide Formation
-
Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM.
-
To this solution, add benzylamine (1.1 eq) and triethylamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-benzyl-4-nitrobenzenesulfonamide.
Step 2: Nitro Group Reduction
-
Dissolve the N-benzyl-4-nitrobenzenesulfonamide (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Derivatization Strategies
The versatility of the scaffold lies in the ability to modify both the 4-amino group and the benzyl ring.
-
N-Alkylation/Arylation of the 4-amino group: The primary amine can be readily alkylated or arylated to introduce various substituents. [4]* Acylation of the 4-amino group: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
-
Substitution on the benzyl ring: Commercially available substituted benzylamines can be used in the initial sulfonamide formation step to introduce a wide range of functionalities. [5]
Applications in Medicinal Chemistry: Targeting Diverse Disease Areas
Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. [6]The primary sulfonamide group is a well-established zinc-binding group, making this scaffold an excellent starting point for designing CA inhibitors. [3]Modifications to the N-benzyl portion of the molecule can be used to achieve isoform-selective inhibition, which is crucial for minimizing side effects. [7] Table 1: Example of this compound derivatives as Carbonic Anhydrase Inhibitors
| Compound | Target Isozyme(s) | Reported Activity (Kᵢ) | Reference |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | hCA I, II, IV, IX, XII | Varies by isozyme | [7] |
| Triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates | hCA I, II, IV, IX, XII | Low nanomolar for hCA XII | [7] |
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines a standard method for assessing the inhibitory activity of compounds against carbonic anhydrase isozymes. [7] Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
CO₂-saturated water
-
Phenol red pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA isozyme in HEPES buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CO₂ hydration reaction.
-
Calculate the initial rates of the enzymatic reaction.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Kinase Inhibition
Kinases play a central role in cell signaling pathways, and their dysregulation is implicated in cancer and other diseases. The this compound scaffold has been explored for the development of kinase inhibitors. For instance, derivatives have been synthesized and evaluated as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and PI3K/mTOR dual inhibitors. [8][9]
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate, ATP, and test compound to the assay buffer.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition versus the inhibitor concentration.
Other Therapeutic Applications
The versatility of the this compound scaffold has led to its exploration in various other therapeutic areas, including:
-
Antimicrobial Agents: Sulfonamides are classic antibacterial agents, and derivatives of this scaffold have been investigated for their activity against various pathogens. [10]* Anti-inflammatory Agents: By targeting enzymes like 12-lipoxygenase, derivatives have shown potential as anti-inflammatory agents. [11]* TRPV4 Inhibitors: Analogs have been developed as potent inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with potential applications in treating acute lung injury. [12]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable structure-activity relationship (SAR) data. For example, in the context of 12-lipoxygenase inhibition, substitutions on the benzyl ring have been shown to significantly impact potency. Halogen substituents at the 4-position of the benzyl ring were found to improve activity, while methoxy or nitro groups led to a decrease or loss of activity. [5]Such SAR studies are crucial for guiding the rational design of more potent and selective inhibitors.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis, multiple points for derivatization, and proven track record in targeting a wide range of biological entities make it an attractive starting point for drug discovery programs. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their quest for novel therapeutics.
References
-
Cozier, G. E., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(10), e2200070. Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 14(9), 1265–1272. Available from: [Link]
-
Kumar, R., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Journal of Applied Sciences, 9(2), 23-34. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(53), 33333-33346. Available from: [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2749. Available from: [Link]
-
Ahmad, I., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research, 2(4), 727-735. Available from: [Link]
-
Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of medicinal chemistry, 57(13), 5554–5571. Available from: [Link]
-
Al-Suhaimi, E. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Available from: [Link]
- Sperry, J. B., & Bohn, J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 311-330). Royal Society of Chemistry.
-
O'Connor, M. J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11726–11732. Available from: [Link]
-
Smirnov, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2999. Available from: [Link]
-
Giel-Pietraszuk, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International journal of molecular sciences, 22(16), 8847. Available from: [Link]
- BenchChem. (2025). Navigating the Bioactivity of 4-Amino-3-methoxybenzenesulfonamide Derivatives: An In Vitro Perspective. BenchChem.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66909, 4-amino-N-benzylbenzene-1-sulfonamide. Retrieved January 10, 2026 from [Link].
-
Al-Rashida, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6537. Available from: [Link]
-
Lešnik, S., et al. (2024). New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted sulfonamide group and sulfonamide complexes. Future Medicinal Chemistry, 16(1), 1-2. Available from: [Link]
-
Ajeet, et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4(2), 134-140. Available from: [Link]
-
Zhang, Y., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. Available from: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]
-
Chen, X., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic chemistry, 147, 107396. Available from: [Link]
-
Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 10. jsirjournal.com [jsirjournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Solid Form: A Protocol for the Crystallization of 4-amino-N-benzylbenzenesulfonamide
Abstract
This application note provides a comprehensive, field-proven protocol for the crystallization of 4-amino-N-benzylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Moving beyond a simple list of steps, this guide delves into the scientific principles governing the crystallization process, offering researchers and drug development professionals the insights needed to achieve high purity and optimal crystal morphology. We will explore solvent selection strategies, detailed step-by-step methodologies for single-solvent and multi-solvent systems, and troubleshooting guidance for common crystallization challenges. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in the laboratory.
Introduction: The Critical Role of Crystallization
This compound is a vital building block in the synthesis of a variety of pharmacologically active compounds. The purity and solid-state properties of this intermediate directly impact the quality, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). Crystallization is a powerful purification technique that not only removes impurities but also allows for the control of critical solid-state characteristics such as crystal size, shape, and polymorphic form. A well-controlled crystallization process is therefore not merely a purification step, but a critical determinant of downstream processability and final product performance.
The rationale for developing a robust crystallization protocol for this compound is rooted in the need for a consistent and scalable method to produce a highly pure, crystalline solid with predictable physical properties. This guide is intended to provide a foundational understanding and a practical framework for achieving this goal.
The Science of Crystallization: A Primer
Crystallization is a phase transition process where a solute in a solution solidifies into a highly ordered, crystalline structure. The fundamental principle relies on creating a supersaturated solution, a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility. This supersaturation is the driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.
Several methods can be used to induce supersaturation, including:
-
Slow Cooling: Many compounds are more soluble in a given solvent at higher temperatures. By dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution, the solubility decreases, leading to supersaturation and crystallization.[1][2]
-
Solvent Evaporation: Gradually removing the solvent from a solution increases the concentration of the solute, eventually leading to supersaturation and the formation of crystals.[1][2][3]
-
Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is poorly soluble. This reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.[4]
The choice of method and the control of parameters such as cooling rate, agitation, and solvent composition are critical for obtaining crystals of the desired quality.
Recommended Protocol for this compound Crystallization
Based on the structural similarity to other N-benzylbenzenesulfonamide derivatives and general principles for sulfonamide crystallization, an ethanol-water solvent system is recommended as a primary approach. Ethanol is a good solvent for many sulfonamides, while water acts as an effective anti-solvent.[5]
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade or higher)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss during heating)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Drying oven or vacuum desiccator
Step-by-Step Crystallization Procedure
Diagram of the Crystallization Workflow
Caption: Workflow for the crystallization of this compound.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[4]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[5]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loose-fitting stopper to prevent rapid evaporation and contamination.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, well-defined crystals.[1]
-
Crystal formation should be observed as the solution cools. If no crystals form, scratching the inside of the flask with a glass rod just below the surface of the liquid can induce nucleation.[5]
-
Once the solution has reached room temperature, you can place the flask in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[4][5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the crystals to a watch glass or drying dish and dry them in a drying oven at a temperature well below the melting point of the compound, or in a vacuum desiccator.
-
Alternative Crystallization Protocols and Solvent Systems
If the recommended ethanol-water system does not yield satisfactory results, several other methods and solvent systems can be explored. The choice of solvent is critical and should be guided by the principle that the compound should be highly soluble in the solvent at high temperatures and sparingly soluble at low temperatures.[1][3]
| Method | Solvent System | Description | Best For |
| Single-Solvent Recrystallization | Isopropanol, Acetone, Ethyl Acetate | The compound is dissolved in a minimal amount of a single hot solvent and allowed to cool slowly. | Compounds with a steep solubility curve in a particular solvent. |
| Solvent/Anti-Solvent System | Methanol/Water, Acetone/Hexane, Dichloromethane/Hexane | The compound is dissolved in a "good" solvent, and an "anti-solvent" is slowly added to induce precipitation.[4] | Compounds that are highly soluble in most common solvents at room temperature. |
| Slow Evaporation | Dichloromethane, Ethyl Acetate | The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly over time.[1][2][3] | Small-scale crystallization and for obtaining high-quality single crystals for X-ray diffraction. |
| Vapor Diffusion | A volatile anti-solvent diffusing into a solution of the compound in a less volatile good solvent. | A small vial containing the compound dissolved in a relatively non-volatile solvent is placed inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.[1][6] | Growing high-quality single crystals when only small amounts of material are available. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form | - Solution is not sufficiently saturated.- Supersaturation has not been overcome. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[5] |
| "Oiling Out" | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Use a lower boiling point solvent.- Purify the crude product by another method (e.g., column chromatography) before crystallization.[5] |
| Low Yield | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration. | - Concentrate the filtrate by evaporating some of the solvent and re-cooling.- Cool the solution in an ice bath for a longer period.- Ensure filtration apparatus is pre-heated.[5] |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal to decolorize the solution before crystallization. |
Conclusion
The protocol detailed in this application note provides a robust and scientifically grounded method for the crystallization of this compound. By understanding the fundamental principles of crystallization and systematically applying the described procedures, researchers can consistently obtain a high-purity product with desirable physical characteristics. The troubleshooting guide offers practical solutions to common challenges, empowering scientists to optimize the crystallization process for their specific needs. This comprehensive approach to crystallization is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
-
Ngassa, F. N., & Stenford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1033–1040. [Link]
-
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]
-
Dinger, M. (n.d.). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
Sources
- 1. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-amino-N-benzylbenzenesulfonamide
Abstract
This comprehensive technical guide provides a detailed framework for the analytical characterization of 4-amino-N-benzylbenzenesulfonamide, a key sulfonamide intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth protocols for a suite of analytical techniques essential for structural elucidation, purity assessment, and quality control. The methodologies presented herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility. This guide covers High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes the scientific rationale behind the chosen experimental parameters, detailed step-by-step protocols, and guidance on data interpretation, all supported by authoritative references.
Introduction
This compound belongs to the sulfonamide class of compounds, which are of profound importance in the pharmaceutical industry due to their well-established antibacterial properties and their role as versatile scaffolds in drug design. The precise and accurate characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical quality attributes in any drug development pipeline. This application note provides a multi-faceted analytical approach to achieve a comprehensive characterization of this compound.
The integrity of any analytical data relies on the robustness of the methods employed. Therefore, the protocols outlined in this guide are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3][4][5] By following these detailed procedures, researchers can be confident in the quality and reliability of their results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for developing appropriate analytical methods. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Structure | [6] | |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [6] |
| Molecular Weight | 262.33 g/mol | [6] |
| CAS Number | 1709-54-2 | [6] |
| Melting Point | Data for the specific compound is not readily available. However, the related compound, N-benzylbenzenesulfonamide, has a melting point of 85-86 °C.[2] | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as acetonitrile, methanol, and DMSO. Solubility in aqueous solutions is likely to be pH-dependent due to the presence of the amino group. | General chemical principles |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.[7][8] A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.
Scientific Rationale for Method Development
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of the retention time of the analyte. A gradient elution is often preferred in method development to ensure the elution of all components within a reasonable timeframe and with good peak shapes. UV detection is appropriate as the aromatic rings in the molecule are expected to have strong chromophores.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
0.45 µm membrane filters
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan with PDA for optimal wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution.
-
Sample Solution Preparation: Prepare the sample solution in the same diluent as the standard solution at a concentration of approximately 0.5 mg/mL.
-
System Suitability: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard solution five times and verify that the system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates) meet the predefined acceptance criteria as per ICH guidelines.[1][2]
-
Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Data Analysis: Integrate the peaks in the chromatograms. Identify the this compound peak based on the retention time of the reference standard. Calculate the purity of the sample by the area normalization method or use a calibration curve for quantitative analysis.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight and providing structural information through fragmentation analysis.[9][10][11] Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
Scientific Rationale for MS Analysis
ESI in positive ion mode is expected to readily protonate the amino group of this compound, yielding the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing characteristic product ions that can be used to confirm the structure. Common fragmentation pathways for sulfonamides include the loss of SO₂ and cleavage of the N-S and C-N bonds.[10][11]
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound.
Detailed LC-MS Protocol
Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer with an ESI source (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
Materials:
-
Sample of this compound
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
LC-MS Conditions:
| Parameter | Condition |
| LC Column | As described in the HPLC protocol |
| Mobile Phase | As described in the HPLC protocol (using LC-MS grade solvents) |
| Ionization Mode | ESI Positive |
| Scan Range (Full Scan) | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Energy (for MS/MS) | Ramp from 10 to 40 eV |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in the initial mobile phase composition.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.
-
Data Acquisition: Acquire data in full scan mode to determine the mass of the protonated molecule [M+H]⁺. Then, perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
Data Interpretation:
-
Confirm the molecular weight by observing the [M+H]⁺ ion at m/z 263.08.
-
Analyze the fragmentation pattern. Expected fragments may include ions corresponding to the loss of SO₂ (m/z 199.08), the benzyl group (m/z 91.05), and the aminophenylsulfonyl moiety (m/z 156.01).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.[3][4][12]
Scientific Rationale for NMR Analysis
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment. Two-dimensional NMR techniques like COSY and HSQC can be used for more complex structures to establish proton-proton and proton-carbon correlations, respectively.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. If necessary, perform 2D NMR experiments.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
¹H NMR:
-
Identify the signals corresponding to the aromatic protons on both benzene rings, the benzylic CH₂ protons, the NH proton of the sulfonamide, and the NH₂ protons of the amino group.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (coupling constants) to deduce the connectivity of the protons.
-
-
¹³C NMR:
-
Identify the signals for all 13 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
-
Expected Spectral Data (based on literature for similar compounds): [12]
| Assignment | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) |
| Aromatic CH (para to SO₂) | ~7.5 | ~128 |
| Aromatic CH (ortho to SO₂) | ~7.7 | ~127 |
| Aromatic CH (para to NH₂) | ~6.6 | ~113 |
| Aromatic CH (ortho to NH₂) | ~7.4 | ~129 |
| Benzyl Aromatic CH | ~7.2-7.4 | ~127-129 |
| Benzylic CH₂ | ~4.0 | ~46 |
| Sulfonamide NH | ~8.2 (broad) | N/A |
| Amino NH₂ | ~5.9 (broad) | N/A |
| Aromatic C-SO₂ | N/A | ~125 |
| Aromatic C-NH₂ | N/A | ~152 |
| Benzyl Aromatic C-CH₂ | N/A | ~139 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][13]
Scientific Rationale for FTIR Analysis
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide, the S=O stretching of the sulfonamide group, and the C=C stretching of the aromatic rings.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of this compound.
Detailed FTIR Protocol
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
Sample of this compound
-
Potassium bromide (KBr) (for pellet method)
Procedure:
-
Sample Preparation:
-
ATR (Preferred): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3300-3200 | N-H stretching of the sulfonamide |
| 1630-1580 | N-H bending of the primary amine |
| 1600-1450 | C=C stretching of the aromatic rings |
| 1350-1300 | Asymmetric SO₂ stretching of the sulfonamide |
| 1180-1140 | Symmetric SO₂ stretching of the sulfonamide |
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of HPLC, MS, NMR, and FTIR, researchers can confidently determine the identity, purity, and structure of this important sulfonamide derivative. Adherence to these methodologies will ensure the generation of high-quality, reliable data that is essential for regulatory submissions and the advancement of drug discovery and development programs.
References
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- on Newcrom R1 HPLC column. [Link]
-
Molecules. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
CONICET. (2005). Spectral Assignments and Reference Data. [Link]
-
SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. [Link]
-
SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[FTIR] - Spectrum. [Link]
-
PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
ACS Publications. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. [Link]
-
ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. [Link]
-
ResearchGate. (n.d.). Possible pathways for fragmentation of M−18 species. [Link]
-
PubChem. (n.d.). 4-amino-N-butylbenzenesulfonamide. [Link]
-
ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
PubMed. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]
-
Journal of Chemical & Engineering Data. (2010). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]
-
PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). [Link]
-
SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-N-(3-(3-(4-(((4-aminophenyl)sulfonyl)amino)phenyl)-1-oxo-2-propenyl)phenyl)-. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-BENZYLBENZENESULFONAMIDE CAS#: 837-18-3 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. spectrabase.com [spectrabase.com]
- 6. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
The Versatile Scaffold: Application Notes for 4-amino-N-benzylbenzenesulfonamide in Drug Discovery
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents since the discovery of prontosil's antibacterial properties.[1] Its remarkable versatility stems from its ability to act as a bioisostere for other functional groups, its capacity to engage in crucial hydrogen bonding interactions, and the synthetic tractability that allows for extensive structural diversification. Within this esteemed class of compounds, 4-amino-N-benzylbenzenesulfonamide serves as a particularly valuable starting point and structural motif in the design and discovery of novel enzyme inhibitors.
This guide provides an in-depth exploration of this compound as a key building block in drug design. We will delve into its synthesis, explore its application in the development of inhibitors for clinically relevant enzymes, and provide detailed, field-proven protocols for its synthesis and biological evaluation. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems for robust and reproducible results.
I. Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several reliable methods. A common and efficient strategy involves the reductive amination of 4-aminobenzenesulfonamide with benzaldehyde. This one-pot reaction is advantageous due to its operational simplicity and generally high yields.[2][3]
An alternative, and often preferred, route for creating a library of analogues begins with the more reactive 4-acetamidobenzenesulfonyl chloride. This allows for the initial formation of the sulfonamide bond with benzylamine, followed by a straightforward deprotection of the amino group. This two-step process offers greater control and is highly adaptable for generating a diverse set of derivatives for structure-activity relationship (SAR) studies.[4][5]
Protocol 1: Synthesis via Reductive Amination
This protocol details the direct synthesis of this compound from 4-aminobenzenesulfonamide and benzaldehyde.
Materials:
-
4-aminobenzenesulfonamide
-
Benzaldehyde
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzenesulfonamide (1.0 eq) and benzaldehyde (1.1 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
II. Applications in Drug Design: Targeting Key Enzymes
The this compound scaffold is a versatile starting point for developing inhibitors of several key enzyme families implicated in a range of diseases.
A. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7] Certain isoforms are overexpressed in various cancers, making them attractive targets for anti-cancer drug development.[8] The primary sulfonamide group is a well-established zinc-binding group, and modifications to the N-benzyl and 4-amino positions can be used to achieve isoform selectivity.[9]
Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA Inhibition
This protocol outlines a method to determine the inhibitory potency of compounds against carbonic anhydrase using a stopped-flow spectrophotometer.[6][10]
Materials:
-
Recombinant human carbonic anhydrase (e.g., hCA II or a cancer-related isoform like hCA IX)
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water)
-
Test inhibitor (dissolved in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution A (Enzyme/Indicator): Prepare a solution containing the CA enzyme and the pH indicator in the buffer. The final enzyme concentration is typically in the nanomolar range.
-
Solution B (Substrate): Use chilled, CO₂-saturated water.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
Assay: a. Load one syringe with Solution A (pre-incubated with the inhibitor or DMSO control for 15 minutes). b. Load the other syringe with Solution B. c. Rapidly mix the two solutions. The hydration of CO₂ will cause a pH drop, which is monitored as a change in absorbance of the indicator. d. Record the initial rate of the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
B. 12-Lipoxygenase Inhibition
12-Lipoxygenase (12-LOX) is an enzyme involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators.[11] It has been implicated in various diseases, including cancer, diabetes, and thrombosis.[12] Derivatives of this compound have been identified as potent and selective 12-LOX inhibitors.[6][13]
Protocol 3: 12-Lipoxygenase Inhibitor Screening Assay
This colorimetric assay measures the hydroperoxides generated by the enzymatic activity of 12-LOX.[1][14]
Materials:
-
Purified 12-lipoxygenase
-
Assay buffer (e.g., Tris-HCl buffer)
-
Arachidonic acid (substrate)
-
Chromogen solution
-
Test inhibitor (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank wells: Add assay buffer.
-
100% Activity wells: Add 12-LOX enzyme and the solvent used for the inhibitor.
-
Inhibitor wells: Add 12-LOX enzyme and the test inhibitor at various concentrations.
-
-
Initiate Reaction: Add the arachidonic acid substrate to all wells except the blank.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 10-15 minutes).
-
Develop Reaction: Add the chromogen solution to all wells to stop the enzymatic reaction and develop the color.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 490-500 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of inhibition and determine the IC₅₀ value.
C. Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for the management of Alzheimer's disease.[15] The N-benzyl group is a common feature in many potent cholinesterase inhibitors, often contributing to binding at the active or peripheral anionic site of the enzyme.[16] The 4-aminobenzenesulfonamide scaffold can be elaborated to explore interactions within the enzyme's active site gorge.
Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[15]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE
-
Test inhibitor (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add:
-
Blank: Phosphate buffer and DTNB.
-
Control (100% activity): Phosphate buffer, DTNB, enzyme solution, and solvent.
-
Test Sample: Phosphate buffer, DTNB, enzyme solution, and test inhibitor solution at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Initiate Reaction: Add the appropriate substrate (ATCI or BTCI) to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes. The rate of color change is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
III. Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable SAR data, guiding the design of more potent and selective inhibitors.
| Target Enzyme | Scaffold Position | Modification and Impact on Activity |
| Carbonic Anhydrase | N-benzyl ring | Introduction of electron-withdrawing or donating groups can modulate isoform selectivity by altering interactions with residues in the hydrophobic pocket.[9] |
| 4-amino group | Derivatization with "tails" can extend into different regions of the active site, significantly influencing isoform selectivity.[17] | |
| 12-Lipoxygenase | Benzyl ring (specifically 2-OH, 3-OMe) | The 2-hydroxy group is often essential for activity, while substitutions at the 3- and 4-positions can fine-tune potency.[13] |
| Sulfonamide nitrogen | Substitution with heterocyclic rings can enhance potency and improve pharmacokinetic properties.[6][12] |
IV. Conclusion
This compound represents a privileged and highly versatile scaffold in modern drug discovery. Its synthetic accessibility, coupled with its ability to serve as a foundation for potent and selective inhibitors of a diverse range of enzymes, ensures its continued relevance in the field. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable chemical entity in their quest for novel therapeutic agents. By understanding the nuances of its synthesis and the principles guiding its interaction with biological targets, the full potential of the this compound scaffold can be realized.
V. References
-
Capasso, C., & Supuran, C. T. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]
-
Cushman, M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]
-
Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
-
Bertin Bioreagent. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. [Link]
-
Itada, S., et al. (1987). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. [Link]
-
Ajeet, et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
-
Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. ACS Publications. [Link]
-
PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. [Link]
-
Taha, M., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. [Link]
-
Kenyon, V., & Giblin, G. M. (2011). A cell-based assay for screening lipoxygenase inhibitors. ResearchGate. [Link]
-
An, C., et al. (2017). Combined 3D-QSAR, Pharmacophore and Docking Studies on Benzenesulfonamide Derivatives as Potent 12-Lipoxygenase Inhibitors. Bentham Science. [Link]
-
Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. [Link]
-
El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed. [Link]
-
Mohammed, A. A., & Claffey, J. (2023). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. [Link]
-
Ascher, G., et al. (2017). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. ResearchGate. [Link]
-
Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Unich. [Link]
-
Carradori, S., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided. Unich. [Link]
-
Chemistry Shorts. (2023). Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. [Link]
-
Patel, H. R., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. [Link]
Sources
- 1. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]
- 2. youtube.com [youtube.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doc.abcam.com [doc.abcam.com]
- 17. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Sulfonamide Scaffold: A Versatile Tool in Modern Research
Welcome to a comprehensive guide on the practical applications of sulfonamide derivatives in research. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols. The sulfonamide moiety (-S(=O)₂-NR₂), a cornerstone in medicinal chemistry, continues to empower a vast array of research applications, from combating infectious diseases to unraveling complex biological pathways. This guide will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Section 1: The Enduring Legacy of Sulfonamides as Antimicrobial Agents
The story of sulfonamides began with their groundbreaking success as the first class of synthetic antimicrobial agents. Their mechanism of action, a classic example of competitive inhibition, remains a fundamental concept in pharmacology.
The Scientific Principle: Targeting Folate Biosynthesis
Bacteria, unlike mammals who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate. Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS.[1][2] This inhibition halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, bacterial replication.[3]
Experimental Workflow: Assessing Antibacterial Efficacy
Caption: Workflow for in vitro antibacterial assessment of sulfonamides.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a bacterial strain.[4][5]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)
-
Sulfonamide derivative stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., sulfamethoxazole)
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
Compound Dilution: Prepare a serial two-fold dilution of the sulfonamide derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
Data Interpretation: The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible bacterial growth. For sulfonamides, it's important to disregard slight growth (up to 20% of the growth observed in the control well).[5]
Section 2: Sulfonamides as Powerful Modulators of Carbonic Anhydrases
Sulfonamide derivatives are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] This inhibitory action is the basis for their application as diuretics, anti-glaucoma agents, and even anticancer therapeutics.[8][9]
The Scientific Principle: Zinc Binding and Active Site Occlusion
The catalytic activity of CAs relies on a zinc ion (Zn²⁺) coordinated in the active site. Sulfonamides, with their deprotonated sulfonamide nitrogen, act as potent inhibitors by coordinating to this zinc ion, displacing a water molecule/hydroxide ion essential for catalysis.[7][10] This binding effectively blocks the enzyme's active site, preventing substrate access.
Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition
Caption: Sulfonamide inhibition of carbonic anhydrase.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol measures the inhibitory activity of sulfonamide derivatives against carbonic anhydrase by monitoring the enzyme-catalyzed hydration of CO₂.[11]
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I, hCA II)
-
HEPES buffer (10 mM, pH 7.5)
-
Sulfonamide derivative stock solutions (in DMSO)
-
CO₂-saturated water (substrate)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the CA isoenzyme in HEPES buffer. Prepare serial dilutions of the sulfonamide inhibitor.
-
Reaction Setup: The stopped-flow instrument will rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.
-
Data Acquisition: The hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causes a pH change that is monitored by a pH indicator in the buffer or directly by a pH electrode. The initial rates of the reaction are recorded over a period of 10-100 seconds.[11]
-
Data Analysis: The initial reaction velocities are determined for each inhibitor concentration. The inhibition constant (Kᵢ) is then calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | βAbauCA (Kᵢ, nM) | Reference |
| Acetazolamide | 250 | 12 | 191 | [11] |
| Compound X | 6.0 | 2.0 | - | [11] |
Section 3: Sulfonamides in Cancer Research: Beyond Antibacterial Action
A significant and expanding area of research involves the application of sulfonamide derivatives as anticancer agents.[8][12] Their mechanisms of action are diverse and often target pathways crucial for tumor growth and survival.
The Scientific Principle: A Multifaceted Attack on Cancer Cells
Sulfonamide derivatives exert their anticancer effects through various mechanisms, including:
-
Carbonic Anhydrase Inhibition: Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6][7]
-
Cell Cycle Arrest: Certain sulfonamides can induce cell cycle arrest, often in the G1 phase, preventing cancer cell proliferation.[8][13]
-
Disruption of Microtubule Assembly: Some derivatives interfere with microtubule dynamics, a critical process for cell division, leading to apoptosis.[8][12]
-
Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs), some sulfonamides can disrupt the formation of new blood vessels that supply nutrients to the tumor.[8][13]
Protocol: Cell Viability Assay (MTT Assay) for Anticancer Screening
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines and to determine the half-maximal inhibitory concentration (IC₅₀).[6][13]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the sulfonamide derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).[13]
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
| Cell Line | Cancer Type | IC₅₀ of Derivative 9a (µM) | Reference |
| C32 | Amelanotic Melanoma | 520 | [6] |
| COLO829 | Melanoma | 376 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 609 | [1] |
Section 4: Sulfonamides in the Study of Inflammation and Diuresis
The sulfonamide scaffold is also integral to the development of anti-inflammatory drugs and diuretics.
The Scientific Principle: Modulating Physiological Processes
-
Anti-inflammatory Action: Some sulfonamide derivatives, like celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[14] Others can modulate inflammatory pathways such as the NF-κB signaling pathway.[15]
-
Diuretic Effect: As potent carbonic anhydrase inhibitors, sulfonamides like acetazolamide act on the proximal tubules of the kidneys to increase the excretion of bicarbonate, sodium, potassium, and water, leading to diuresis.[8]
Protocol: In Vivo Rat Paw Edema Model for Anti-inflammatory Activity
This is a standard in vivo model to evaluate the anti-inflammatory properties of a compound.[8]
Materials:
-
Male Wistar rats (150-200 g)
-
Sulfonamide derivative
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., indomethacin)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Compound Administration: Administer the test sulfonamide compound orally (PO) at various doses. Include a vehicle control group and a positive control group.[8]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[8]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Section 5: Sulfonamide Derivatives as Chemical Biology Probes
The versatility of the sulfonamide scaffold allows for its incorporation into chemical probes to study biological systems.
The Scientific Principle: Visualizing and Capturing Biological Events
-
Fluorescent Probes: By conjugating a sulfonamide with a fluorophore (e.g., dansyl chloride), researchers can create probes that can be used for live-cell imaging and sensing applications.
-
Photo-activatable Probes: Incorporating a photo-reactive moiety, such as a diazirine group found in photo-leucine, into a sulfonamide derivative allows for photoaffinity labeling to identify protein-protein interactions.
Protocol: Synthesis of a Dansyl-Sulfonamide Fluorescent Probe
This protocol outlines the synthesis of a fluorescent probe by reacting dansyl chloride with an amine-containing sulfonamide.
Materials:
-
Amine-containing sulfonamide derivative
-
Dansyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the amine-containing sulfonamide and triethylamine in THF in a round-bottom flask.
-
Dansyl Chloride Addition: Slowly add a solution of dansyl chloride in THF to the reaction mixture with stirring, typically under ice bath cooling.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, add water and evaporate the THF. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water, and dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography to obtain the pure dansyl-sulfonamide fluorescent probe.
Workflow: Application of a Sulfonamide-Based Fluorescent Probe
Caption: Workflow for utilizing a synthesized sulfonamide fluorescent probe.
References
-
Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. PubMed. Available from: [Link]
-
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PubMed. Available from: [Link]
-
Photo-leucine incorporation reveals the target of a cyclodepsipeptide inhibitor of cotranslational translocation. PMC. Available from: [Link]
- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75.
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available from: [Link]
- Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.
- A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. (2024). AIMS Press.
-
Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry. Available from: [Link]
- Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). The Journal of Organic Chemistry.
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Available from: [Link]
-
Photo-reactive amino acid analog. Wikipedia. Available from: [Link]
-
Cinnamyl Sulfonamide Hydroxamate Derivatives Inhibited LPS-Stimulated NF-kB Expression in RAW 264.7 Cells In Vitro and Mitigated Experimental Colitis in Wistar Rats In Vivo. PubMed. Available from: [Link]
-
Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. PMC. Available from: [Link]
-
A Quantitative Structure-Activity Relationship Study on Some aromatic/heterocyclic Sulfonamides and Their Charged Derivatives Acting as Carbonic Anhydrase Inhibitors. PubMed. Available from: [Link]
-
Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. Available from: [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. Available from: [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available from: [Link]
-
SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF AROMATIC SULFONAMIDE DERIVATIVES AS ANTI-INFLAMMATORY AND ANALGESIC AGENTS. PubMed. Available from: [Link]
-
Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. NIH. Available from: [Link]
-
Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. Available from: [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Available from: [Link]
-
Protocol for covalent-targeted and activatable photoacoustic imaging agent for tumor imaging in mice. PMC. Available from: [Link]
-
Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available from: [Link]
-
E-ISSN 0976-2779. Systematic Reviews in Pharmacy. Available from: [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug. Semantic Scholar. Available from: [Link]
-
Oseltamivir hydroxamate and acyl sulfonamide derivatives as influenza neuraminidase inhibitors. PubMed. Available from: [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available from: [Link]
-
Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI. Available from: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available from: [Link]
-
Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. PMC. Available from: [Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available from: [Link]
-
Affinity Chromatography Protocol. Conduct Science. Available from: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available from: [Link]
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2022). Chemistry & Biodiversity.
-
[Binding of sulfonamides to protein. 6. Determination of protein binding of sulfonamides by means of ultracentrifuge and gel filtration]. PubMed. Available from: [Link]
-
Sulfonamides Test Kit. ETKM. Available from: [Link]
Sources
- 1. conductscience.com [conductscience.com]
- 2. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tryps.rockefeller.edu [tryps.rockefeller.edu]
- 4. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]
- 5. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photo-leucine & photo-methionine peptide synthesis [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Photo-leucine - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. Photo-leucine incorporation reveals the target of a cyclodepsipeptide inhibitor of cotranslational translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Developing Efficacy Assays for 4-amino-N-benzylbenzenesulfonamide
Introduction: Unlocking the Therapeutic Potential of 4-amino-N-benzylbenzenesulfonamide
The sulfonamide scaffold is a cornerstone in medicinal chemistry, historically recognized for its antimicrobial properties through the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid pathway.[1] Contemporary research has expanded the therapeutic landscape of sulfonamide derivatives to include anticancer, anti-inflammatory, and neuroprotective activities.[2] These diverse biological effects often stem from the inhibition of specific enzymes, such as carbonic anhydrases, cholinesterases, or lipoxygenases.[2][3][4]
The compound this compound represents a versatile chemical backbone with significant potential for derivatization to target a range of biological pathways.[2] Establishing a robust and reproducible pipeline for assessing the efficacy of this compound and its analogs is paramount for accelerating its journey from a lead compound to a potential clinical candidate. The success of any drug discovery program hinges on the quality of its screening assays.[5][6]
This guide provides a comprehensive framework for developing and executing a tiered assay cascade to characterize the efficacy of this compound. We will detail both biochemical and cell-based approaches, emphasizing the scientific rationale behind each protocol. The methodologies described herein are designed to be self-validating systems, ensuring data integrity and providing a clear path for hit-to-lead optimization.[7]
Part 1: Initial Target Deconvolution and Primary Biochemical Screening
Given the structural class of this compound, a logical starting point is to screen it against a panel of enzymes known to be inhibited by sulfonamides. This parallel screening approach can rapidly identify primary molecular targets and inform the direction of further cellular and in vivo studies.
Hypothesized Molecular Targets
Based on established literature for the sulfonamide scaffold, the following enzyme classes are proposed as initial targets:
-
Dihydropteroate Synthase (DHPS): For antibacterial activity.[1]
-
Carbonic Anhydrases (CAs): Multiple isoforms are implicated in various diseases.[3]
-
12-Lipoxygenase (12-LOX): A target for inflammatory diseases and thrombosis.[4]
-
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE): Relevant for neurodegenerative diseases.[2]
-
Kinases: A broad class of enzymes often targeted in oncology.
Primary Assay: High-Throughput Biochemical Inhibition Assays
The initial screening phase aims to efficiently test the compound against the hypothesized enzyme targets to determine its inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).[8]
Workflow for Primary Biochemical Screening
Caption: Workflow for primary biochemical enzyme inhibition screening.
Protocol 1: General Enzyme Inhibition Assay (e.g., 12-Lipoxygenase)
This protocol provides a template adaptable to many enzyme targets. Here, we use 12-Lipoxygenase (12-LOX) as an example, a validated target for sulfonamide derivatives.[4]
Objective: To determine the IC50 value of this compound against human 12-LOX.
Materials:
-
Recombinant Human 12-LOX enzyme
-
Arachidonic Acid (substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test Compound: this compound
-
Positive Control Inhibitor (e.g., ML355)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a separate plate.
-
Enzyme Preparation: Dilute the recombinant 12-LOX enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[8]
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted compound to the appropriate wells of the assay plate.
-
Add 2 µL of DMSO to the "No Compound" (100% activity) control wells.
-
Add 2 µL of the positive control inhibitor to the "Positive Control" (0% activity) wells.
-
-
Enzyme Addition & Pre-incubation: Add 48 µL of the diluted enzyme solution to all wells. Mix gently and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the arachidonic acid substrate solution to all wells to start the reaction.
-
Detection: Incubate the plate at 37°C for 20 minutes. Measure the formation of the hydroperoxy product (e.g., by detecting a colorimetric or fluorescent byproduct generated by a coupled reaction).
-
Data Analysis:
-
Normalize the data using the "No Compound" (100%) and "Positive Control" (0%) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.[8]
-
Data Presentation: Example IC50 Values
| Target Enzyme | This compound IC50 (µM) | Known Inhibitor IC50 (µM) |
| Carbonic Anhydrase II | 5.2 | Acetazolamide: 0.012 |
| 12-Lipoxygenase | 0.85 | ML355: 0.150 |
| Acetylcholinesterase | > 100 | Donepezil: 0.006 |
This table presents hypothetical data for illustrative purposes.
Part 2: Cell-Based Assays for Physiological Relevance
While biochemical assays are crucial for identifying direct molecular interactions, cell-based assays provide a more biologically relevant context.[9][10][11] They allow for the assessment of compound activity within a complex cellular environment, accounting for factors like membrane permeability and off-target effects.[12]
Secondary Assay: Target Engagement & Pathway Modulation
Once a primary target is identified (e.g., 12-LOX), the next step is to confirm that the compound engages this target in a cellular context and modulates the downstream signaling pathway.
Signaling Pathway Example: 12-LOX in Platelet Aggregation
Caption: Simplified 12-LOX signaling pathway in platelets.
Protocol 2: Cellular 12-HETE Production Assay
Objective: To measure the inhibition of 12-HETE (the product of 12-LOX) in human platelets treated with this compound.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Test Compound and controls
-
PAR4-activating peptide (PAR4-AP) or another suitable agonist
-
ELISA kit for 12-HETE detection
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Preparation: Prepare human platelets and adjust to a concentration of 3 x 10^8 platelets/mL.
-
Compound Treatment: Seed platelets into a 96-well plate. Add serial dilutions of the test compound and incubate for 30 minutes at 37°C.
-
Cellular Activation: Stimulate the platelets by adding a sub-maximal concentration of PAR4-AP. Incubate for 10 minutes at 37°C.
-
Reaction Termination & Lysis: Stop the reaction by adding a stop solution or by rapid centrifugation. Lyse the cells to release intracellular contents.
-
12-HETE Quantification: Measure the concentration of 12-HETE in the cell lysates using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of 12-HETE production for each compound concentration and determine the cellular IC50 value.
Tertiary Assay: Phenotypic and Functional Assays
Phenotypic assays measure the overall effect of a compound on cell or tissue function, providing crucial insights into its potential therapeutic effect.[11] These assays represent a good compromise between in vitro biochemical systems and whole organism models.[10]
Protocol 3: Anti-Platelet Aggregation Assay
Objective: To assess the functional consequence of 12-LOX inhibition by measuring the effect of the compound on platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP)
-
Test Compound and controls
-
Platelet agonist (e.g., PAR4-AP, collagen)
-
Light Transmission Aggregometer
Procedure:
-
PRP Preparation: Prepare fresh PRP from whole blood.
-
Compound Incubation: Place PRP into the aggregometer cuvettes. Add the test compound or vehicle control and incubate for 10-15 minutes at 37°C with stirring.
-
Aggregation Measurement: Add the platelet agonist to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Analysis: Determine the maximum aggregation percentage for each concentration. Calculate the IC50 of the compound for inhibiting platelet aggregation.
Part 3: Cytotoxicity and Selectivity Profiling
A critical aspect of drug development is ensuring that the compound is not generally toxic and that its activity is selective for the intended target.
Protocol 4: Cell Viability Assay (e.g., MTT or Resazurin)
Objective: To determine the concentration at which this compound becomes cytotoxic to a relevant cell line (e.g., HEK293 or a cancer cell line if pursuing an oncology indication).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Test Compound
-
MTT or Resazurin reagent[13]
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[7]
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include vehicle-only and untreated controls. Incubate for 24-72 hours.[7]
-
Reagent Addition: Add the viability reagent (MTT or Resazurin) to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add solubilization buffer and read absorbance (~570 nm).
-
For Resazurin: Read fluorescence (Ex/Em ~560/590 nm).
-
-
Data Analysis: Calculate the CC50 (half-maximal cytotoxic concentration).
Interpreting Results: A therapeutically viable compound should have a CC50 value significantly higher than its efficacy IC50. The ratio of CC50 to IC50 is known as the Selectivity Index , a key parameter in lead optimization.
Conclusion
This document outlines a structured, multi-tiered approach for evaluating the efficacy of this compound. The workflow progresses from broad, high-throughput biochemical screens to more complex, physiologically relevant cell-based functional assays. By systematically confirming target engagement, pathway modulation, and functional outcomes, while simultaneously assessing cytotoxicity, researchers can build a comprehensive data package to validate the therapeutic potential of this promising compound scaffold. Each protocol is designed as a self-validating system, ensuring the generation of robust and reliable data to drive informed decisions in the drug discovery process.
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved January 14, 2026, from [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Retrieved January 14, 2026, from [Link]
-
Biology Cell-Based Assays - Charles River Laboratories. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enzyme Activity Assays - Amsbio. (n.d.). Retrieved January 14, 2026, from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enzyme Inhibitor Screening Services - BioAssay Systems. (n.d.). Retrieved January 14, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 14, 2026, from [Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC - PubMed Central. (2014, January 6). Retrieved January 14, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 14, 2026, from [Link]
-
What Is Compound Screening? Methods & Applications Guide | Boster Bio. (2023, July 7). Retrieved January 14, 2026, from [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (n.d.). Retrieved January 14, 2026, from [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents - ResearchGate. (2014, August 10). Retrieved January 14, 2026, from [Link]
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. accio.github.io [accio.github.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. criver.com [criver.com]
- 12. 細胞測試 [sigmaaldrich.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in 4-amino-N-benzylbenzenesulfonamide synthesis
An In-Depth Guide to Improving Yield in 4-amino-N-benzylbenzenesulfonamide Synthesis
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions to achieve higher yields and purity. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to address the specific challenges you may encounter.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. The three most common routes are outlined below.
-
Route A: Direct Benzylation. This route involves the direct N-benzylation of 4-aminobenzenesulfonamide. While seemingly the most straightforward, it presents significant challenges in achieving selective benzylation on the sulfonamide nitrogen over the more nucleophilic aromatic amine.
-
Route B: The Acetanilide Protection Strategy. This is a robust and widely used method that involves protecting the aromatic amine of acetanilide, followed by chlorosulfonation, reaction with benzylamine, and a final deprotection step to yield the target compound.[1][2]
-
Route C: The Nitro-Precursor Reduction Strategy. This pathway begins with 4-nitrobenzenesulfonyl chloride, which is reacted with benzylamine. The resulting nitro-intermediate is then catalytically reduced to the final amino product.[3][4]
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Yield Optimization
This section addresses the most common issues encountered during synthesis in a question-and-answer format.
Section 2.1: N-Benzylation Challenges
Question 1: My N-alkylation of the sulfonamide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion in the N-alkylation of sulfonamides is a frequent problem that typically stems from the low nucleophilicity of the sulfonamide nitrogen.[5] A systematic approach is required to diagnose the issue.
-
Pillar 1: Base Selection is Critical. The sulfonamide proton is acidic, but deprotonation is required to generate a potent enough nucleophile for alkylation.
-
Weak Bases: Common bases like potassium carbonate (K₂CO₃) may be insufficient, leading to low conversion.[6]
-
Stronger Bases: For reactions with alkyl halides (like benzyl bromide or chloride), stronger bases such as Sodium Hydride (NaH), Potassium Hexamethyldisilazide (KHMDS), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective at ensuring complete deprotonation.[6]
-
-
Pillar 2: Optimizing Reaction Conditions.
-
Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. For instance, thermal alkylation may require refluxing in a solvent like toluene.[6][7] Reactions attempted at room temperature may stall completely.[6]
-
Solvent: Anhydrous (dry) solvents are essential. The presence of water can quench the base and hydrolyze the alkylating agent. Aprotic solvents like THF, DMF, or Toluene are standard choices.
-
| Parameter | Recommendation for Low Yield | Rationale |
| Base | Switch from weak (e.g., K₂CO₃) to strong (e.g., NaH, KHMDS) | Ensures complete deprotonation of the weakly nucleophilic sulfonamide nitrogen.[6] |
| Temperature | Increase to reflux (e.g., in Toluene) | Provides the necessary activation energy for the reaction to proceed at a practical rate.[7] |
| Solvent | Use anhydrous aprotic solvents (THF, DMF) | Prevents hydrolysis of reagents and quenching of the base.[8] |
Question 2: I'm observing significant byproducts, particularly from reactions on the aromatic amine group when starting with 4-aminobenzenesulfonamide (Route A). How can I achieve selective N-benzylation on the sulfonamide?
Answer: This is the primary challenge of Route A. The aromatic amine is significantly more nucleophilic than the sulfonamide nitrogen, leading to preferential benzylation at the wrong site.
-
The Causality: Aniline and its derivatives are strong nucleophiles. Under most alkylation conditions, the reaction will favor the formation of N-benzyl and N,N-dibenzyl aniline derivatives.
-
The Solution: Protecting Groups. The most reliable solution is to abandon the direct benzylation (Route A) in favor of a protecting group strategy (Route B). By acetylating the aniline to form acetanilide, the nucleophilicity of the aromatic amine is drastically reduced, allowing subsequent reactions to occur at the sulfonyl group.[9] The acetyl group can be reliably removed in the final step.[10]
Section 2.2: Issues with Protected Intermediates
Question 3: My chlorosulfonation of acetanilide (Route B) is giving a poor yield of 4-acetamidobenzenesulfonyl chloride. What are the critical factors?
Answer: The chlorosulfonation step is sensitive to both temperature and moisture.
-
Controlling Isomer Formation: This reaction is an electrophilic aromatic substitution. To ensure the desired para-product is formed with high selectivity, the reaction must be cooled.[1] Running the reaction at elevated temperatures increases the rate but leads to the formation of unwanted ortho and meta isomers, which are difficult to separate.[1]
-
Preventing Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts them into the unreactive sulfonic acid.[8]
-
Actionable Steps:
-
Ensure all glassware is rigorously dried.
-
Use a freshly opened or purified bottle of chlorosulfonic acid.[8]
-
After the reaction, the crude 4-acetamidobenzenesulfonyl chloride should be quenched in ice water and immediately used in the next step to minimize contact time with aqueous environments.[2][11]
-
-
Question 4: I'm struggling with the final deprotection of the N-acetyl group (Route B). What are the best practices to avoid cleaving the sulfonamide bond?
Answer: The removal of the acetyl group is typically achieved through acid or base-catalyzed hydrolysis. The key is to use conditions that are selective for the amide bond over the more robust sulfonamide bond.
-
Basic Hydrolysis: Heating the N-acetylated compound in an aqueous solution of a strong base like sodium hydroxide (NaOH) is a common and effective method.[10]
-
Acidic Hydrolysis: Refluxing with aqueous hydrochloric acid (HCl) is also a standard procedure.
-
Monitoring is Key: Regardless of the method, the reaction should be monitored closely by Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed. Over-extending the reaction time or using excessively harsh conditions can lead to degradation of the desired product.
| Deprotection Method | Reagents | Typical Conditions | Key Considerations |
| Basic Hydrolysis | Aqueous NaOH | Heat to 80-100°C for 2 hours | Generally clean and effective.[10] |
| Acidic Hydrolysis | Aqueous HCl | Reflux | Ensure conditions are not so harsh as to cleave the sulfonamide. |
Question 5: My nitro group reduction (Route C) is incomplete or produces hard-to-remove impurities. How can I optimize it?
Answer: The reduction of an aromatic nitro group is a classic transformation with several reliable methods. Success depends on choosing the right reducing agent and ensuring clean reaction conditions.
-
Catalytic Hydrogenation: This is often the cleanest method.
-
Metal/Acid Reduction: This is a cost-effective and robust alternative.
Caption: A logical workflow for troubleshooting low-yield issues.
Frequently Asked Questions (FAQs)
Q1: Of the common synthetic routes, which is generally the most reliable for achieving high yield and purity on a lab scale? A1: Route B, the acetanilide protection strategy, is often the most reliable and highest-yielding approach. It systematically avoids the selectivity issues inherent in the direct benzylation of 4-aminobenzenesulfonamide and uses well-established, high-conversion reactions like chlorosulfonation and amide hydrolysis.[1][10]
Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most practical method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: Are there any modern, "greener" alternatives to traditional N-alkylation with benzyl halides? A3: Yes. Catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions are an emerging green alternative. These methods use a catalyst (e.g., manganese or ruthenium-based) to temporarily oxidize a benign alkylating agent like benzyl alcohol to an aldehyde in situ.[13] The sulfonamide then forms an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing only water as a byproduct.[13]
Experimental Protocols
Protocol 1: Synthesis via N-Acetylated Intermediate (Route B)
Step 1: Chlorosulfonation of Acetanilide
-
In a fume hood, add acetanilide (1.0 mol) in portions to chilled (0-5 °C) chlorosulfonic acid (3.0 mol).[11]
-
Allow the mixture to warm to room temperature, then heat to 60°C for 60 minutes until the evolution of HCl gas ceases.[11]
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated white solid (4-acetamidobenzenesulfonyl chloride) by vacuum filtration and wash with cold water.[11] Use the moist product immediately in the next step.
Step 2: Formation of N-Benzyl-4-acetamidobenzenesulfonamide
-
Suspend the crude 4-acetamidobenzenesulfonyl chloride in a suitable solvent like THF.
-
Add benzylamine (1.1 equivalents) dropwise, followed by a base such as pyridine or triethylamine (1.2 equivalents), while maintaining the temperature at 0-10 °C.
-
Stir the reaction at room temperature for 12-24 hours until TLC indicates the consumption of the sulfonyl chloride.
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure.
Step 3: Hydrolysis of the Acetyl Group
-
Dissolve the crude N-benzyl-4-acetamidobenzenesulfonamide in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 3-4 weight parts of 30% NaOH solution).[10]
-
Heat the mixture to 80-100°C and monitor the reaction by TLC (typically 2 hours).[10]
-
After cooling, neutralize the solution with hydrochloric acid to a pH of 6-7.
-
The product, this compound, will precipitate. Cool the mixture further to maximize precipitation, then collect the solid by filtration, wash with cold water, and dry.
Protocol 2: Synthesis via Nitro Intermediate (Route C)
Step 1: Synthesis of N-Benzyl-4-nitrobenzenesulfonamide
-
Dissolve 4-nitrobenzenesulfonyl chloride (0.1 mol) in a solvent such as methylene chloride.[3]
-
In a separate flask, dissolve benzylamine (0.1 mol) and triethylamine (0.1 mol) in methylene chloride.[3]
-
Add the sulfonyl chloride solution dropwise to the amine solution with stirring at room temperature.
-
Stir for 1-2 hours, then wash the reaction mixture with water.[3]
-
Dry the organic layer and remove the solvent to yield the crude nitro-intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude N-benzyl-4-nitrobenzenesulfonamide (0.01 mol) in absolute ethanol (110 mL).[3]
-
Add a catalytic amount of platinum oxide (PtO₂, approx. 1.0 g).[3]
-
Hydrogenate the mixture in a Parr shaker or similar apparatus under 3 atmospheres of hydrogen pressure for 1.5-2 hours.[3]
-
Filter the reaction to remove the catalyst and concentrate the solvent under reduced pressure to obtain the final product. Purify by recrystallization as needed.
References
- Minimizing side products in sulfonamide synthesis - Benchchem. (URL: )
- Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides - Benchchem. (URL: )
-
Synthesis of 4-aminobenzenesulfonamide - PrepChem.com. (URL: [Link])
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - MDPI. (URL: [Link])
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing). (URL: [Link])
-
p-Toluenesulfonamides - Organic Chemistry Portal. (URL: [Link])
- US4698445A - 4-amino benzenesulfonamides - Google P
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - European Journal of Chemistry. (URL: [Link])
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - Organic Chemistry Portal. (URL: [Link])
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])
-
Sulfonamide - Wikipedia. (URL: [Link])
-
(PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents - ResearchGate. (URL: [Link])
-
Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals - ACS Catalysis. (URL: [Link])
-
Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis - ResearchGate. (URL: [Link])
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide - Organic Letters (ACS Publications). (URL: [Link])
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - Journal of the American Chemical Society. (URL: [Link])
-
Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis - PubMed. (URL: [Link])
-
Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide - LiveJournal. (URL: [Link])
-
Asymmetric reductive amination of other sulfonamides (3 a–3 p) and... - ResearchGate. (URL: [Link])
-
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC. (URL: [Link])
-
Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (URL: [Link])
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)
-
Synthesis of 4-Acetamidobenzenesulfonyl chloride - PrepChem.com. (URL: [Link])
-
Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (URL: [Link])
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. (URL: [Link])
-
26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (URL: [Link])
-
Failure in the alkylation of a sodium sulfinate. : r/Chempros - Reddit. (URL: [Link])
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])
-
Strategies for the synthesis of N‐benzyl sulfonamides. - ResearchGate. (URL: [Link])
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. (URL: [Link])
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Thieme Connect. (URL: [Link])
- EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google P
-
Removing an acetyl group from NH? - ResearchGate. (URL: [Link])
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Sustainable Chemistry & Engineering. (URL: [Link])
- CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google P
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug - Asian Journal of Pharmaceutics. (URL: [Link])
-
For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? - Chegg. (URL: [Link])
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (URL: [Link])
- US11993576B2 - N-benzyl-N-arylsulfonamide derivative and preparation and use thereof - Google P
-
One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed. (URL: [Link])
Sources
- 1. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide: chem346akt — LiveJournal [chem346akt.livejournal.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]
- 4. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]
- 10. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Challenges of N-Substituted Sulfonamides
Welcome to the Technical Support Center for N-Substituted Sulfonamide Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we combine in-depth technical knowledge with practical, field-tested solutions to streamline your workflow and enhance the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my N-substituted sulfonamide synthesis?
A1: The nature of impurities is intrinsically linked to your synthetic route. However, several common culprits frequently appear:
-
Unreacted Starting Materials: Incomplete reactions can leave residual amines and sulfonyl chlorides.[1] The high reactivity of sulfonyl chlorides also makes them susceptible to hydrolysis, forming the corresponding sulfonic acid which can be difficult to remove.[2]
-
Di-substituted Byproducts: If the amine starting material has more than one reactive site, or if the newly formed sulfonamide nitrogen undergoes further reaction, over-alkylation or -arylation can occur.[3]
-
Disulfide Formation: When synthesizing sulfonamides from thiols, oxidative homocoupling of the thiol to form a disulfide is a prevalent side reaction, especially with sterically hindered or less nucleophilic amines.[4]
-
Hydrolysis Products: The sulfonamide bond itself can be susceptible to cleavage under harsh acidic or basic workup or purification conditions, leading back to the constituent amine and sulfonic acid.
Q2: My N-substituted sulfonamide is "oiling out" during crystallization instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid crystalline lattice.[5] This is often due to the solution's temperature being above the melting point of your compound when supersaturation is reached, or a high concentration of impurities creating a low-melting eutectic mixture.[6]
Immediate Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the mixture to redissolve the oil and add a small amount of additional hot solvent.[5]
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal.[6]
-
Lower the Temperature: After re-dissolving, allow the solution to cool much more slowly. If possible, use a solvent with a lower boiling point.[6]
Q3: Why is my N-substituted sulfonamide showing poor solubility in common crystallization solvents?
A3: The solubility of N-substituted sulfonamides is highly dependent on the nature of the substituents. The presence of both a potentially acidic proton on the nitrogen and the electron-withdrawing sulfonyl group, combined with various organic moieties, can lead to complex solvation behavior. The crystalline nature and strong intermolecular interactions, such as hydrogen bonding, in the solid state can also contribute to low solubility.[7]
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted Starting Materials
Symptom: TLC or HPLC analysis of your crude product shows significant amounts of the starting amine and/or sulfonyl chloride (or its sulfonic acid hydrolysis product).
Causality: This points to an incomplete reaction. Reasons can range from insufficient reaction time, improper temperature, or deactivation of the sulfonyl chloride by moisture.[8] The basicity of the amine and the steric hindrance around the nitrogen and sulfur centers also play a crucial role.
Troubleshooting Workflow:
Caption: Decision workflow for removing unreacted starting materials.
Detailed Protocols:
Protocol 1: Liquid-Liquid Extraction Optimization
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Amine Removal (for basic amines): Wash the organic layer with 1M HCl. The basic amine will be protonated and move into the aqueous layer.
-
Sulfonic Acid Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer.
-
Product Isolation: If the sulfonamide product is acidic (pKa dependent), it may also be extracted into the basic wash. In this case, re-acidification of the aqueous layer will precipitate the product.
-
Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Challenges in Chromatographic Purification
Symptom: Your N-substituted sulfonamide streaks on the TLC plate, or co-elutes with impurities during column chromatography.
Causality: The polarity of N-substituted sulfonamides can be very similar to that of their starting materials or byproducts, making separation difficult. The acidic proton on some sulfonamides can interact strongly with the silica gel, leading to tailing or streaking.[9]
Troubleshooting & Optimization:
-
Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity.[9]
-
Deactivating Silica Gel: To minimize tailing caused by the acidic nature of silica gel, you can deactivate it by preparing a slurry of the silica gel with an eluent containing 0.1-1% triethylamine.[9]
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using neutral or basic alumina, or Florisil. The different surface chemistry of these stationary phases can alter the elution order and improve resolution.[9] Supercritical fluid chromatography (SFC) has also been shown to be effective for the separation of sulfonamides.[10][11]
Data Presentation: Solvent Systems for Sulfonamide Chromatography
| Solvent System (v/v) | Polarity | Common Applications |
| Hexane/Ethyl Acetate | Low to Medium | Good starting point for many N-substituted sulfonamides. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar sulfonamides. |
| Toluene/Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
| Chloroform/Methanol | Medium to High | A classic system, but be mindful of the toxicity of chloroform. |
Issue 3: Recrystallization Failures: Low Yield and Amorphous Solids
Symptom: After recrystallization, you obtain a very low yield of crystals, or the product crashes out as an amorphous powder.[6]
Causality: Low yield is often a result of using too much solvent or choosing a solvent in which your compound has high solubility even at low temperatures.[5] Amorphous solids form when molecules solidify too rapidly, preventing the formation of an ordered crystal lattice.[6]
Troubleshooting Workflow for Crystallization:
Caption: Troubleshooting workflow for common crystallization problems.
Detailed Protocols:
Protocol 2: Systematic Solvent Selection for Recrystallization
-
Solubility Testing: In small test tubes, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.
-
Common Solvents for Sulfonamides: Ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water are often effective.[5][12]
-
Co-solvent System: If a single solvent is not ideal, try a co-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to re-dissolve and then allow to cool slowly.
Protocol 3: Controlled Cooling for High-Quality Crystals
-
Slow Cooling is Key: After dissolving your compound in the minimum amount of boiling solvent, cover the flask and allow it to cool to room temperature undisturbed on a benchtop. To slow the process further, you can insulate the flask with a cloth.[6]
-
Ice Bath as a Final Step: Only after the flask has reached room temperature and crystal formation has begun should you place it in an ice bath to maximize the yield.[2]
By systematically addressing these common challenges with a clear understanding of the underlying chemical principles, you can significantly improve the efficiency and success of your N-substituted sulfonamide purifications.
References
- Minimizing side products in sulfonamide synthesis - Benchchem.
- (PDF)
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography | Journal of Chrom
- Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides - Benchchem.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
- common issues in sulfonamide synthesis and solutions - Benchchem.
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - MDPI.
- Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - NIH.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- Sulfonamide−Pyridine-N-oxide Cocrystals | Crystal Growth & Design - ACS Public
- An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF - ResearchG
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Synthesis and derivatization of sulfonamides.
- Byproduct identification and removal in sulfonamide synthesis - Benchchem.
- Sulfonamide purification process - US2777844A - Google P
- Crystalluria by sulfonamides and effect of pKa - YouTube.
- Sulfonamide synthesis by alkylation or aryl
- Yield, purity, and characteristic impurities of the sulfonamide...
- Sulfonamide - Wikipedia.
- Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.
- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Public
- Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology.
- Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC - NIH.
- US20200017472A1 - N-substituted sulfonamide compound and method for producing same - Google P
- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Preparation of sulfonamides
- Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles - ResearchG
- How to eliminate sulfonamide starting material
- Degradation of sulfonamide antibiotics by Microbacterium sp.
- Adsorption of sulfonamides on biochars derived from waste residues and its mechanism | Request PDF - ResearchG
- Impact of selected wastewater constituents on the removal of sulfonamide antibiotics via ultrafiltration and micellar enhanced ultrafiltr
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N-Benzylation of Sulfonamides
Welcome to the technical support center for the N-benzylation of sulfonamides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial transformation. N-benzylated sulfonamides are key structural motifs in a wide array of biologically active compounds and pharmaceuticals.[1][2][3] However, their synthesis can be challenging due to the relatively low nucleophilicity of the sulfonamide nitrogen.[1][4][5]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, helping you troubleshoot and optimize your reaction conditions effectively.
Common Synthetic Strategies: An Overview
Before diving into troubleshooting, it's essential to understand the primary methods for N-benzylation of sulfonamides. The choice of method often depends on the substrate's complexity, functional group tolerance, and desired scale.
-
Williamson-Type Alkylation: The most traditional approach, this SN2 reaction involves deprotonating the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then displaces a leaving group (e.g., bromide, iodide, tosylate) on the benzyl electrophile.[6][7][8]
-
Mitsunobu Reaction: This powerful method allows for the benzylation using a benzyl alcohol under mild, redox-neutral conditions. It typically employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD, DIAD).[9][10] It is particularly useful for complex molecules and proceeds with a clean inversion of stereochemistry at the alcohol carbon.[10]
-
Catalytic Methods (Borrowing Hydrogen): These modern, atom-economical methods use transition metal catalysts (e.g., based on Iridium, Ruthenium, Copper, or Manganese) to activate benzyl alcohols as alkylating agents, producing only water as a byproduct.[11][12][13][14]
-
Reductive Amination: This strategy involves the condensation of a sulfonamide with benzaldehyde to form an N-sulfonylimine intermediate, which is then reduced in situ. While common for amines, direct reductive amination with sulfonamides can be challenging due to their poor nucleophilicity but has been achieved using specific catalytic systems.[4][15]
Frequently Asked Questions (FAQs)
Here we address common questions that arise when planning or executing an N-benzylation of a sulfonamide.
Q1: I am starting a new synthesis. Which benzylation method is the most reliable starting point?
For a simple, robust, and cost-effective method, the Williamson-type alkylation is often the best starting point. It uses common laboratory reagents and the reaction progress is typically straightforward to monitor. Start with a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile with benzyl bromide.
Q2: How do I choose the right base for a Williamson-type reaction? My reaction isn't working with K₂CO₃.
Base selection is critical and depends on the pKa of your sulfonamide. The sulfonamide N-H is acidic, but its acidity varies with the substituents on the sulfur and nitrogen atoms.
-
If K₂CO₃ fails: This indicates your sulfonamide may be less acidic or sterically hindered. You should move to a stronger base.
-
Stronger Bases: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices.[13] NaH is often used in solvents like THF or DMF and irreversibly deprotonates the sulfonamide.
-
Very Strong Bases: For extremely unreactive systems, bases like LHMDS or LDA can be used, but these require anhydrous conditions and inert atmospheres.[6]
| Base | Typical Solvent(s) | Strength | Key Considerations |
| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Moderate | Good for many aryl sulfonamides. Cesium carbonate is more soluble and often more effective.[6] |
| NaOH, KOH | THF/Water, Toluene | Moderate | Can be used in biphasic systems, sometimes with a phase-transfer catalyst.[1][16] |
| NaH, KH | THF, DMF | Strong | Irreversible deprotonation. Requires anhydrous conditions. Very effective.[7] |
| t-BuOK | Toluene, THF | Strong | A strong, non-nucleophilic base suitable for many systems.[13] |
Q3: My starting materials are not fully soluble in the chosen solvent. What should I do?
Poor solubility can severely limit reaction rates.
-
Increase Polarity: If you are using a less polar solvent like THF or Toluene, switch to a more polar aprotic solvent like DMF , DMSO , or NMP .[6][8] These solvents are excellent at dissolving a wide range of organic molecules and salts.
-
Increase Temperature: Gently heating the reaction mixture can improve solubility and increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.[17]
-
Phase-Transfer Catalysis (PTC): For biphasic systems (e.g., Toluene/aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the sulfonamidate anion into the organic phase to react with the benzyl halide.
Q4: I am observing significant amounts of a byproduct that appears to be O-benzylated sulfonamide. How can I prevent this?
This is a rare but possible side reaction involving the sulfonyl oxygens. It is more likely to occur under harsh conditions with highly reactive electrophiles. To favor N-alkylation:
-
Use a less reactive benzylating agent if possible (e.g., benzyl chloride instead of benzyl iodide).
-
Employ conditions that favor the formation of the nitrogen anion. Using a strong, non-nucleophilic base to fully deprotonate the nitrogen before adding the electrophile can improve selectivity.
-
Consider a different synthetic route, like the Mitsunobu reaction, which is highly selective for the N-H pronucleophile.[9][18]
Troubleshooting Guide: From Stalled Reactions to Impure Products
This section provides a systematic approach to resolving common experimental failures.
Problem 1: Low to No Conversion of Starting Material
If your reaction shows minimal or no product formation after a reasonable time, follow this diagnostic workflow.
Causality Explained:
-
Reagent Quality: Anhydrous conditions are crucial when using strong bases like NaH, as water will quench the base and the sulfonamidate anion. Benzyl halides can degrade over time; using a fresh bottle or purifying before use is recommended.
-
Base Strength: The reaction proceeds via the sulfonamidate anion. If the base is not strong enough to deprotonate the sulfonamide N-H to a significant extent, the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.[19]
-
Temperature & Solvent: SN2 reactions are sensitive to both solvent and temperature. Polar aprotic solvents (DMF, DMSO) are ideal as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[6] Higher temperatures increase kinetic energy, overcoming the activation barrier for the reaction.[17]
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the leaving group. The order of reactivity is generally I > Br > Cl > OTs.[7] If your reaction is sluggish with benzyl chloride, switching to benzyl bromide can provide a significant rate enhancement.
Problem 2: Formation of Di-benzylated Side Product
This occurs when the newly formed secondary sulfonamide is deprotonated and reacts a second time with the benzylating agent. This is more common with primary sulfonamides.
How to Mitigate Di-benzylation:
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the benzylating agent. Adding the benzyl halide slowly (e.g., via syringe pump) to the solution of the deprotonated sulfonamide can help maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Use a Milder Base: Employing a base that does not fully deprotonate the product secondary sulfonamide can prevent the second alkylation. The secondary sulfonamide is significantly less acidic than the primary starting material.
-
Steric Hindrance: If possible, using a more sterically hindered sulfonamide or benzylating agent can disfavor the second addition.
-
Catalytic Methods: Manganese-catalyzed N-alkylation using benzyl alcohol has been shown to provide excellent selectivity for mono-N-alkylation.[12]
Problem 3: Difficult Purification
Purification can be challenging, especially with certain reaction types.
-
Issue: Removing triphenylphosphine oxide (TPPO) from a Mitsunobu reaction .
-
Solution 1 (Chromatography): TPPO can sometimes be difficult to separate from the product by standard silica gel chromatography. Using a solvent system with a small amount of a polar solvent can help, or switching to a different stationary phase.
-
Solution 2 (Precipitation/Extraction): After the reaction, the mixture can be concentrated and triturated with a nonpolar solvent like ether or hexanes, which often causes the TPPO to precipitate.
-
Solution 3 (Alternative Reagents): Use polymer-supported triphenylphosphine, which can be filtered off after the reaction.[18] Alternatively, phosphines like tributylphosphine can be used, as the resulting oxide is sometimes easier to remove.[20]
-
-
Issue: Removing excess base or salts from a Williamson-type reaction .
-
Solution: A standard aqueous workup is usually sufficient. Quench the reaction with water or a mild acid (e.g., saturated NH₄Cl solution), extract the product into an organic solvent (like ethyl acetate or DCM), wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate. If the product is basic, an acid wash might be problematic, and a simple water wash should be used.
-
Experimental Protocols
Protocol 1: General Procedure for Williamson-Type N-Benzylation
This protocol is a robust starting point for the N-benzylation of an aryl sulfonamide.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary sulfonamide (1.0 equiv) and anhydrous DMF (approx. 0.2 M concentration).
-
Add solid potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl sulfonamide.
Protocol 2: General Procedure for Mitsunobu N-Benzylation
This protocol is ideal for substrates that are sensitive to strong bases or high temperatures.[20][9]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary sulfonamide (1.0 equiv), benzyl alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).
-
Dissolve the components in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise via syringe over 15-20 minutes. An orange color may develop and then fade.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography. A hexanes/ethyl acetate gradient is typically effective for separating the product from the triphenylphosphine oxide byproduct.
References
-
Bhatt, J. et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Advanced Synthesis & Catalysis. [Link]
-
Reed-Berendt, B. G. & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
-
Kaszab, T. et al. (2020). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Romero, E. A. et al. (2021). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. [Link]
-
Shafi, S. et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
Stenford, B. A. & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
O'Connor, G. et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
-
Ruano, J. L. G. et al. (2005). Highly stereoselective benzylation of N-sulfinylketimines. Journal of the American Chemical Society. [Link]
-
Han, Z. et al. (2015). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Angewandte Chemie. [Link]
-
ResearchGate. Optimization of reaction conditions. [Link]
-
ACS Green Chemistry Institute. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
ResearchGate. Strategies for the synthesis of N‐benzyl sulfonamides. [Link]
-
ResearchGate. Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. [Link]
-
Synfacts. (2021). Reductive Sulfonamidation of Amides via Zirconium Hydride Catalysis. [Link]
-
Willis, M. C. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Fujita, K. et al. (2005). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters. [Link]
-
ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Owa, T. et al. (2012). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Molecular Sciences. [Link]
-
Li, F. et al. (2018). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Anand, P. et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics. [Link]
-
ResearchGate. (2016). Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. [Link]
-
Li, F. et al. (2011). FeCl2 catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters. [Link]
-
Wallach, D. R. & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. ACS Omega. [Link]
-
Sherwood, T. C. et al. (2014). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. Journal of the American Chemical Society. [Link]
-
Khan Academy - Organic Chemistry. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
ResearchGate. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. ionike.com [ionike.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ionike.com [ionike.com]
- 15. researchgate.net [researchgate.net]
- 16. Khan Academy [khanacademy.org]
- 17. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
troubleshooting 4-amino-N-benzylbenzenesulfonamide solubility issues
Welcome to the technical support center for 4-amino-N-benzylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to overcome these issues effectively.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Difficulty in dissolving this compound in aqueous solutions is a common challenge, primarily due to its molecular structure which contains both hydrophobic (benzyl and phenyl groups) and hydrophilic (amino and sulfonamide groups) moieties. The predicted LogP value of 1.7 indicates a moderate level of lipophilicity.[1] Here’s a systematic approach to initial troubleshooting:
-
Sonication: Begin by sonicating your sample in a water bath. This uses ultrasonic waves to break apart powder agglomerates and increase the surface area available for solvation, often significantly improving the dissolution rate.
-
Gentle Heating: Cautiously warm your solution. An increase in temperature often enhances the solubility of solid compounds. However, monitor the temperature closely to avoid any potential degradation of the compound.
-
Particle Size Reduction: If you are working with a crystalline solid, grinding the powder to a finer consistency can increase the surface area-to-volume ratio, which can, in turn, improve the rate of dissolution.[2][3]
Q2: My compound is still not dissolving in aqueous solution. How does pH affect the solubility of this compound?
A2: The pH of your solvent system is a critical factor governing the solubility of this compound. This is because the molecule possesses two ionizable groups: a basic primary amine (-NH₂) and an acidic sulfonamide proton (-SO₂NH-).
-
The Amino Group (Basic): In acidic conditions (low pH), the primary amino group will become protonated (-NH₃⁺), forming a salt. This positively charged species will be significantly more soluble in aqueous media.
-
The Sulfonamide Group (Acidic): In alkaline conditions (high pH), the sulfonamide proton can be abstracted, forming an anionic salt (-SO₂N⁻-). This negatively charged species will also exhibit increased aqueous solubility.[4][5][6]
Therefore, adjusting the pH of your solution can dramatically improve solubility. For many sulfonamides, solubility increases as the pH moves away from the isoelectric point (the pH at which the net charge is zero).[7]
Q3: What is the recommended strategy for pH adjustment to dissolve my compound?
A3: Based on the presence of both acidic and basic functional groups, a systematic pH adjustment is a highly effective strategy.
-
Acidification: Start by preparing a stock solution of your compound in a small amount of an organic co-solvent (see Q4) and then slowly add this to your aqueous buffer while stirring. Then, incrementally add a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor for dissolution.
-
Alkalinization: Alternatively, you can add a dilute base (e.g., 0.1 M NaOH) to your suspension to increase the pH. Many sulfonamides show a significant increase in solubility at higher pH values.[7][8]
It is crucial to determine the optimal pH range for your specific experimental conditions, as extreme pH values may not be compatible with your downstream applications.
Troubleshooting Workflows
Workflow 1: Systematic Solvent and pH Optimization
This workflow provides a step-by-step guide to finding a suitable solvent system for this compound.
Caption: Systematic approach to troubleshooting solubility.
Q4: I need to use an organic solvent. What are the best choices for this compound?
A4: When aqueous solubility is insufficient, the use of organic co-solvents is a standard and effective technique.[1] For a compound with the characteristics of this compound, the following are recommended starting points:
-
Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent that can dissolve a wide range of compounds. It is a good first choice for creating a concentrated stock solution.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solvating properties, similar to DMSO.
-
Ethanol or Methanol: These polar protic solvents can also be effective, particularly if your downstream application is sensitive to DMSO or DMF.
Protocol for Co-solvent Use:
-
Dissolve the this compound in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
While vigorously stirring, slowly add the stock solution dropwise to your aqueous buffer.
-
Observe for any precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent in your final solution.
Table 1: Common Organic Solvents for Initial Solubility Screening
| Solvent | Type | Notes |
| DMSO | Polar Aprotic | Excellent for creating concentrated stock solutions. |
| DMF | Polar Aprotic | Similar to DMSO, a powerful solvent. |
| Ethanol | Polar Protic | A less toxic alternative to DMSO/DMF, good for biological applications. |
| Methanol | Polar Protic | Similar to ethanol, but more volatile and toxic. |
| Acetone | Polar Aprotic | Can be used for initial dissolution; highly volatile. |
Q5: I've tried pH adjustment and common co-solvents, but I'm still facing solubility issues or precipitation upon dilution. What are the more advanced options?
A5: If standard methods are insufficient, several advanced formulation strategies can be employed, particularly in the context of drug development.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state. This can be achieved through methods like hot-melt extrusion or spray drying, which can enhance the dissolution rate by presenting the drug in an amorphous form.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range drastically increases the surface area, which can lead to a significant enhancement in dissolution rate and saturation solubility.
Caption: Overview of advanced solubility enhancement techniques.
Final Considerations
When troubleshooting the solubility of this compound, it is essential to consider the compatibility of your chosen method with your experimental goals. For instance, while DMSO is an excellent solvent, high concentrations can be toxic in cell-based assays. Similarly, extreme pH values may denature proteins or interfere with subsequent reactions. A methodical approach, starting with the simplest techniques and progressing to more complex ones as needed, will yield the most reliable and reproducible results.
References
- BenchChem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
- Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
- BenchChem. (n.d.). A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
- Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.
- Paruta, A. N., & Piekos, R. (1986). Solubility Data Series, Vol. 25: Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine).
- Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Naganagowda, G., & Petsom, A. (2011). 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. Molbank.
- ChemicalBook. (n.d.). Benzenesulfonamide | 98-10-2.
- ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and theoretically.
- Ajeet, et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences.
- PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909.
- Sigma-Aldrich. (n.d.). Benzenesulfonamide = 98 98-10-2.
- Journal of Chemical & Engineering Data. (n.d.).
- ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
- Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- PubChem. (n.d.). 4-Amino-N-hydroxybenzenesulfonamide | C6H8N2O3S | CID 240910.
- NIOSH. (n.d.). Alphabetical Method Listing - M - NMAM 4th Edition.
- APExBIO. (n.d.). Benzenesulfonamide - Carbonic Anhydrase Inhibitor.
- ChemicalBook. (n.d.). 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1.
- Sigma-Aldrich. (n.d.). 4-Amino-N-phenylbenzenesulfonamide AldrichCPR.
- The Journal of Organic Chemistry. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
Sources
- 1. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-N-hydroxybenzenesulfonamide | C6H8N2O3S | CID 240910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
refining protocols for consistent results with 4-amino-N-benzylbenzenesulfonamide
Welcome to the technical support center for 4-amino-N-benzylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving consistent and reliable results in experiments involving this compound. Here, we move beyond simple protocols to explain the underlying principles of experimental choices, ensuring a robust and reproducible workflow.
Introduction
This compound is a versatile sulfonamide compound with applications in medicinal chemistry and materials science.[1][2] Its synthesis and subsequent use in various reactions can, however, be prone to inconsistencies. This guide provides a structured approach to troubleshooting common issues and offers frequently asked questions to proactively address potential challenges.
Core Principles for Consistency
Achieving reproducible results with this compound hinges on several key factors, primarily related to the inherent reactivity of the sulfonamide functional group and its precursors. The most common synthetic route involves the reaction of a sulfonyl chloride with an amine.[2] Understanding and controlling this reaction is paramount.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and handling of this compound.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low to No Product Yield | 1. Hydrolysis of Sulfonyl Chloride: The primary culprit for low yields is often the hydrolysis of the 4-acetamidobenzenesulfonyl chloride precursor by moisture, rendering it unreactive.[3][4] 2. Inappropriate Base: The choice of base is critical. An incorrect base can either be too weak to neutralize the HCl byproduct or may compete with the benzylamine as a nucleophile.[3] 3. Suboptimal Solvent: The solvent must be able to dissolve both reactants and be inert under the reaction conditions.[3] 4. Poor Amine Nucleophilicity: Steric hindrance or electronic effects on the amine can reduce its reactivity.[4] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture contamination.[3] 2. Optimize Base Selection: Use a non-nucleophilic organic base like pyridine or triethylamine to effectively scavenge the generated HCl without interfering with the primary reaction.[3] 3. Solvent Selection: Dichloromethane and tetrahydrofuran are generally good choices for this reaction.[3] 4. Reaction Conditions: For less reactive amines, consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP).[4] |
| Presence of Multiple Side Products | 1. Bis-sulfonylation: Primary amines can react with two molecules of sulfonyl chloride, leading to a bis-sulfonated byproduct.[3] 2. Oxidation: The amino group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[5] 3. Self-Condensation: At elevated temperatures, the amino group of one molecule can react with another molecule.[5] | 1. Control Stoichiometry: Use a slight excess of the amine (around 1.1 to 1.2 equivalents) to favor the formation of the desired monosulfonated product.[3] 2. Inert Atmosphere: Running the reaction under an inert atmosphere can minimize oxidative side reactions. 3. Temperature Control: Maintain the recommended reaction temperature to avoid unwanted side reactions. |
| Difficulty in Product Purification | 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient solubility difference between the desired product and impurities at different temperatures.[3] 3. Product Oiling Out: The product may separate as an oil instead of crystals during recrystallization. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is consumed. 2. Systematic Solvent Screening: For recrystallization, common solvents to test include ethanol, isopropanol, or a mixture of ethanol and water.[3] Perform small-scale solubility tests to find the optimal solvent system. 3. Optimize Recrystallization: If the product oils out, try using a more dilute solution, a different solvent system, or cooling the solution more slowly with gentle stirring. |
| Inconsistent Analytical Data (HPLC, NMR) | 1. Residual Solvent: The presence of residual solvent from the reaction or purification can lead to inaccurate analytical results. 2. Polymorphism: The compound may exist in different crystalline forms, which can affect its physical properties and analytical profile. 3. Degradation: The compound may be sensitive to light or air, leading to degradation over time.[6] | 1. Thorough Drying: Dry the final product under a high vacuum to remove any residual solvents. 2. Consistent Crystallization: Use a consistent and well-documented crystallization procedure to obtain a single, stable polymorphic form. 3. Proper Storage: Store the purified compound in a cool, dark place, and under an inert atmosphere if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction between 4-acetamidobenzenesulfonyl chloride and benzylamine?
A1: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (typically the sulfonyl chloride) indicates the completion of the reaction.
Q2: Can I use an aqueous base like sodium hydroxide for the synthesis?
A2: While it is possible under certain conditions (Schotten-Baumann reaction), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride, which will lower your yield.[3] For laboratory-scale synthesis, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.[3]
Q3: My purified this compound is slightly colored. Is this a cause for concern?
A3: A slight coloration can indicate the presence of minor oxidized impurities. While it may not significantly affect the outcome of some downstream applications, for high-purity requirements, a second recrystallization or purification by column chromatography may be necessary.
Q4: What are the key safety precautions when working with sulfonyl chlorides?
A4: Sulfonyl chlorides are moisture-sensitive and can release HCl upon hydrolysis.[3][4] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques is recommended for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is often suitable.[8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol involves the initial sulfonylation of benzylamine with 4-acetamidobenzenesulfonyl chloride, followed by the deprotection of the acetamido group.
Step 1: Synthesis of N-benzyl-4-acetamidobenzenesulfonamide
Methodology:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzylamine (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-4-acetamidobenzenesulfonamide.
Step 2: Deprotection to this compound
Methodology:
-
Suspend N-benzyl-4-acetamidobenzenesulfonamide in ethanol.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with an aqueous base (e.g., NaOH or NH₄OH) until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under a high vacuum to yield this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66909, 4-amino-N-benzylbenzene-1-sulfonamide. Retrieved January 14, 2026, from [Link]
- Ngassa, F. N., & Stenforb, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Chemistry & Biochemistry, 7(2), 23.
- Mickevičienė, R., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(15), 2785.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved January 14, 2026, from [Link]
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9034–9039.
- Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130660.
- Ghorbani-Vaghei, R., & Malaeki, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(42), 26235-26256.
- Morrill, L. C., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3535–3545.
- Ajeet, et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4(2), 135-142.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85596, 4-amino-N-(4-aminophenyl)benzenesulphonamide. Retrieved January 14, 2026, from [Link]
- Li, J.-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8397–8406.
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289460, 4-amino-N-butylbenzenesulfonamide. Retrieved January 14, 2026, from [Link]
- Li, X., et al. (2011). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6445662, Benzenesulfonamide, 4-amino-N-(3-(3-(4-(((4-aminophenyl)sulfonyl)amino)phenyl)-1-oxo-2-propenyl)phenyl)-. Retrieved January 14, 2026, from [Link]
- Arshad, N., et al. (2023). (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. Journal of the Indian Chemical Society, 100(2), 100910.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 4-Amino-N-benzylbenzenesulfonamide Solution Stability
Welcome to the technical support center for 4-amino-N-benzylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, scientifically grounded explanations, and practical experimental protocols to ensure the integrity of your experiments and formulations.
Introduction to Stability Challenges
This compound, like many sulfonamide-containing compounds, is susceptible to degradation in solution, which can compromise its chemical integrity, potency, and safety. The primary degradation pathways include oxidation, hydrolysis, and photodegradation. Understanding and mitigating these pathways are critical for developing robust analytical methods and stable pharmaceutical formulations. This guide will walk you through identifying potential stability issues and implementing effective stabilization strategies.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution
Question: My solution of this compound is turning yellow or brown shortly after preparation, even when stored in the dark. What is causing this, and how can I prevent it?
Answer:
This discoloration is a classic indicator of oxidative degradation . The primary aromatic amine group (-NH2) on the phenyl ring is highly susceptible to oxidation, which can lead to the formation of colored quinone-imine species and other polymeric degradation products. This process can be accelerated by the presence of dissolved oxygen, trace metal ions, and exposure to light.
Causality and Mitigation Strategies:
-
Mechanism of Oxidation: The aromatic amine can be oxidized to form radical cations, which can then dimerize or polymerize, leading to highly conjugated, colored compounds. Trace metal ions such as copper (Cu²⁺) and iron (Fe³⁺) are known to catalyze these oxidative reactions.
-
Mitigation Strategy 1: Inert Atmosphere:
-
Rationale: Removing dissolved oxygen from your solvent and the headspace of your container is the most direct way to prevent oxidation.
-
Protocol: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for at least 15-20 minutes. Prepare the solution under a constant stream of the inert gas and store the final solution in a container with a nitrogen or argon headspace.
-
-
Mitigation Strategy 2: Addition of Antioxidants:
-
Rationale: Antioxidants are compounds that are more readily oxidized than your active ingredient, thereby sacrificially protecting it.
-
Commonly Used Antioxidants: For aqueous solutions, common choices include ascorbic acid, sodium metabisulfite, and thioglycerol. For organic solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.
-
Recommended Concentration: Start with a low concentration, typically in the range of 0.01% to 0.1% (w/v), and optimize based on stability studies.
-
-
Mitigation Strategy 3: Use of Chelating Agents:
-
Rationale: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and its salts, bind to trace metal ions, rendering them unable to catalyze oxidative reactions.[1][2]
-
Protocol: Add a small amount of EDTA disodium (typically 0.01% to 0.05% w/v) to your solution during preparation. This is particularly important if you are not using high-purity water (e.g., USP Purified Water or Water for Injection).
-
Issue 2: Loss of Potency Over Time Detected by HPLC
Question: My HPLC analysis shows a decrease in the peak area of this compound over time, with the appearance of new, more polar peaks. What degradation is occurring?
Answer:
This chromatographic profile suggests hydrolytic degradation . The sulfonamide bond (SO₂-NH) is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than an ester or a standard amide bond. Hydrolysis would result in the formation of 4-aminobenzenesulfonic acid and benzylamine, both of which are more polar than the parent compound and would therefore have shorter retention times on a reverse-phase HPLC column.
Causality and Mitigation Strategies:
-
Mechanism of Hydrolysis:
-
Acid-Catalyzed: Under acidic conditions, the nitrogen of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed: Under basic conditions, the sulfonamide proton can be abstracted, forming an anion that is generally more stable. However, at very high pH, direct nucleophilic attack by hydroxide ions on the sulfur atom can occur.
-
-
Mitigation Strategy 1: pH Control with Buffering Agents:
-
Rationale: Maintaining the pH of the solution within a stable range is the most effective way to prevent hydrolysis. The optimal pH for stability for many sulfonamides is often in the neutral to slightly acidic range (pH 4-7).
-
Buffer Selection: The choice of buffer is critical. Phosphate and citrate buffers are commonly used in pharmaceutical formulations.[3][4] It is essential to determine the pH-stability profile of this compound to identify its most stable pH range.
-
Protocol: Prepare your solutions using a buffer system that maintains the pH in the desired range. A recommended starting point is a phosphate or acetate buffer at pH 5-6.
-
Visualizing Degradation Pathways
To better understand the potential degradation mechanisms, the following diagram illustrates the primary oxidative and hydrolytic pathways for this compound.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
To systematically investigate and address stability issues, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.
Protocol 1: Forced Degradation Study
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[5][6][7][8]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute with 50:50 acetonitrile:water. Heat at 60°C for 48 hours.
-
Photodegradation: Expose the solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the major degradation products.
-
Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Workflow for Stability Troubleshooting
The following diagram outlines a logical workflow for addressing stability problems with this compound in solution.
Caption: A systematic workflow for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: Based on its chemical structure, a stock solution should be stored at 2-8°C, protected from light (using amber vials or by wrapping the container in foil), and under an inert atmosphere (nitrogen or argon) to minimize oxidative and photodegradation. The pH should be maintained in a stable range, as determined by your stability studies, using an appropriate buffer.
Q2: Can I use a different HPLC column for my analysis?
A2: Yes, but the method will need to be re-validated. The key is to use a column that provides adequate resolution between the parent compound and all potential degradation products. A C18 column is a good starting point due to its versatility, but other stationary phases like C8 or phenyl columns may also be suitable.
Q3: How much degradation is considered acceptable in a forced degradation study?
A3: The goal of a forced degradation study is to achieve sufficient degradation to identify potential degradation products and validate the analytical method. Typically, a target degradation of 5-20% is recommended.[9] If the compound is very stable, you may need to use more aggressive conditions (e.g., higher temperature or longer exposure time).
Q4: Are there any known incompatibilities with common excipients?
A4: While specific data for this compound is limited, primary amine-containing drugs can be incompatible with excipients that contain reactive carbonyl groups (e.g., lactose) or certain aldehydes and ketones, which can lead to the formation of Schiff bases. It is always advisable to perform compatibility studies with your chosen excipients.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2023). Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
Scribd. Pharmaceutical Buffering Agents Overview. [Link]
-
Fagron Academy. (2023). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]
-
Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]
-
Pharmaceutical Technology. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]
-
Ammar, H. O., Ibrahim, S. A., & Abd El-Mohsen, M. G. (1982). Effect of chelating agents on the stability of injectable isoniazid solutions. Pharmazie, 37(4), 270–271. [Link]
-
ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 4. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. snscourseware.org [snscourseware.org]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Enhancing the Selectivity of 4-amino-N-benzylbenzenesulfonamide
Welcome to the technical support center for researchers working with 4-amino-N-benzylbenzenesulfonamide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you enhance the selectivity of this compound for its target enzymes. We understand that achieving high selectivity is a critical challenge in drug discovery and chemical biology.[1][2] This resource combines established biochemical principles with practical, field-proven insights to navigate the complexities of enzyme inhibitor optimization.
Introduction: The Selectivity Challenge with Sulfonamides
This compound belongs to the sulfonamide class of compounds, a versatile scaffold known to inhibit a range of enzymes, most notably carbonic anhydrases (CAs) and certain protein kinases.[3][4] The primary sulfonamide moiety is a well-established zinc-binding group, making metalloenzymes like CAs a primary target class.[5] However, the broad activity of this chemical group can also lead to off-target effects, complicating the interpretation of experimental results and potentially causing cellular toxicity.[1] This guide will address common issues encountered when developing this compound as a selective inhibitor, using a hypothetical scenario where the intended target is Carbonic Anhydrase IX (CA IX), a tumor-associated isoform, with off-target activity against the ubiquitous cytosolic isoform, CA II.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound against my target enzyme, CA IX, is potent (e.g., in the nanomolar range), but I'm observing similar potency against CA II. Why is my compound not selective?
A1: This is a common challenge. The active sites of different carbonic anhydrase isoforms are highly conserved, especially around the catalytic zinc ion where the sulfonamide group binds.[5] Selectivity is often governed by interactions with amino acid residues at the rim of the active site cavity.[6][7] If the N-benzyl group of your compound does not sufficiently exploit the subtle differences in these peripheral residues between CA IX and CA II, you will observe a lack of selectivity.
Q2: I've modified the benzyl group of my lead compound, but the selectivity hasn't improved. What other structural modifications can I explore?
A2: A systematic Structure-Activity Relationship (SAR) study is crucial.[1] Consider the "tail approach," which involves appending chemical functionalities to the core scaffold to interact with subpockets in the active site.[6][7] For instance, attaching hydrophilic or hydrophobic tails to the benzene ring or the benzyl moiety can improve isoform-specific interactions.[8] Exploring different substitution patterns on the benzyl ring (e.g., adding methoxy or halogen groups) can also alter binding conformations and enhance selectivity.[9]
Q3: My compound shows good selectivity in biochemical assays, but in cell-based assays, I'm seeing evidence of off-target effects. What could be the reason?
A3: Several factors can contribute to this discrepancy. The high intracellular concentration of ATP (1-5 mM) can outcompete ATP-competitive inhibitors of kinases, a potential off-target class for sulfonamides.[2] Additionally, cell permeability, metabolic stability, and engagement with other unforeseen cellular targets can lead to phenotypic responses that differ from your in vitro results.[1] It is essential to perform comprehensive cellular target engagement and selectivity profiling.[10]
Q4: How can I be sure that the inhibition I'm observing is not an artifact of the assay itself?
A4: Assay interference is a significant concern in drug discovery.[11][12] Common sources of artifacts include compound aggregation, reactivity with assay components, and interference with the detection method (e.g., fluorescence quenching). To mitigate this, it is recommended to perform counter-screens, such as detergent counter-screens for aggregation and jump-dilution assays to confirm reversible binding.[13] Additionally, ensure that your enzyme concentration is appropriate and that the assay is run under initial velocity conditions.[14]
Troubleshooting Guides
Guide 1: Diagnosing and Improving Poor Selectivity
This guide provides a systematic workflow for researchers who have identified this compound or a derivative as a potent inhibitor of their target enzyme but struggle with poor selectivity against related isoforms.
Workflow for Improving Inhibitor Selectivity
Caption: Workflow for enhancing inhibitor selectivity.
Step-by-Step Protocol:
-
Quantitative Assessment of Selectivity:
-
Determine the IC50 values for your compound against both the target enzyme (e.g., CA IX) and the primary off-target enzyme (e.g., CA II) using a standardized assay protocol.
-
Calculate the Selectivity Index (SI) by dividing the IC50 of the off-target by the IC50 of the target. An SI of less than 10 is generally considered poor selectivity.
-
-
Structure-Activity Relationship (SAR) Guided Optimization:
-
Iterative Screening and Analysis:
-
Screen the new analogs against both target and off-target enzymes.
-
Analyze the resulting SAR to identify chemical modifications that improve selectivity.
-
-
Broad-Panel Selectivity Profiling:
-
Once a desirable SI against the primary off-target is achieved, screen the optimized compound against a broader panel of related enzymes (e.g., other CA isoforms) and unrelated enzymes (e.g., a kinase panel) to identify other potential off-targets.[2]
-
-
Cellular Target Engagement:
-
Confirm that your compound engages the intended target in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA).
-
Guide 2: Investigating Assay Artifacts
This guide outlines procedures to ensure that your observed inhibition is genuine and not a result of assay interference.
Protocol for De-risking Assay Artifacts
-
Enzyme Concentration Dependence of IC50:
-
Rationale: For true inhibitors, the IC50 should be independent of the enzyme concentration. For tight-binding or stoichiometric inhibitors, the IC50 will increase linearly with the enzyme concentration.[14]
-
Procedure:
-
Fix the substrate concentration at the Km value.
-
Measure the IC50 of your compound at several different enzyme concentrations (e.g., 1x, 5x, and 10x the standard assay concentration).
-
Plot the IC50 values against the enzyme concentration. A significant positive slope suggests potential tight-binding or other artifacts.
-
-
-
Detergent Counter-Screen for Aggregation:
-
Rationale: Compound aggregation can lead to non-specific enzyme inhibition. This can often be disrupted by the presence of a non-ionic detergent.
-
Procedure:
-
Repeat the IC50 determination in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that aggregation may be contributing to the observed inhibition.
-
-
-
Time-Dependence of Inhibition:
-
Rationale: To confirm reversible binding, the level of inhibition should be independent of the pre-incubation time of the compound with the enzyme.
-
Procedure:
-
Perform your standard inhibition assay with no pre-incubation period.
-
Run a parallel assay where the enzyme and inhibitor are pre-incubated together for a set period (e.g., 30 minutes) before adding the substrate.
-
A significantly lower IC50 in the pre-incubated sample may indicate time-dependent or irreversible inhibition, which requires further characterization.[14]
-
-
Data Presentation
Table 1: Hypothetical Selectivity Data for this compound Analogs
| Compound | Modification | Target IC50 (CA IX, nM) | Off-Target IC50 (CA II, nM) | Selectivity Index (CA II / CA IX) |
| Lead | This compound | 50 | 150 | 3 |
| Analog 1 | N-(4-methoxybenzyl) | 45 | 450 | 10 |
| Analog 2 | N-(4-fluorobenzyl) | 60 | 300 | 5 |
| Analog 3 | 4-(2-aminoethyl)amino-N-benzyl | 30 | 900 | 30 |
Conclusion
Enhancing the selectivity of a lead compound like this compound is an iterative process that requires a multi-faceted approach. By systematically evaluating selectivity, employing rational structure-based design, and diligently troubleshooting potential assay artifacts, researchers can develop highly selective inhibitors. This guide provides a framework for these critical activities, empowering you to advance your research with confidence.
References
- Vertex Pharmaceuticals. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters, 8(3), 378-383.
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422-7444. [Link]
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17781-17800.
-
Adolf, K. A., et al. (2013). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 5(10), 1167-1189. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 334-343. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
Dediu, O., et al. (2012). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules, 17(4), 3891-3903. [Link]
-
Holman, T. R., et al. (2014). Synthesis and Structure-Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 435-446. [Link]
-
JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(15), 5831. [Link]
- Singh, P., et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4(3), 195-204.
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1293. [Link]
-
PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. [Link]
-
Dodds, J. N., & Tainer, J. A. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Current Opinion in Chemical Biology, 42, 1-10. [Link]
Sources
- 1. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting unexpected side reactions in sulfonamide synthesis
Technical Support Center: Sulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonamide synthesis. This guide is designed to provide in-depth, practical solutions to common and unexpected challenges encountered during the synthesis of sulfonamides, a critical functional group in medicinal chemistry and materials science.[1][2][3][4] Drawing from established chemical principles and extensive laboratory experience, this resource aims to move beyond simple procedural steps to explain the causality behind reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
The cornerstone of sulfonamide synthesis is the reaction between a sulfonyl chloride and a primary or secondary amine.[3][5] While seemingly straightforward, this reaction is frequently plagued by side reactions and purification difficulties. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Yield & Incomplete Reactions
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yields are a frequent frustration. The primary culprit is often the degradation or consumption of your starting materials through competing side reactions.
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture.[6][7][8] Any water present in your solvent, on your glassware, or in the atmosphere can react with the sulfonyl chloride to form the corresponding sulfonic acid.[6][7][9] This sulfonic acid is unreactive towards the amine under standard conditions, effectively removing your electrophile from the reaction.[7][10]
-
Poor Reactivity of the Amine: The nucleophilicity of the amine is critical.[3][8] Sterically hindered amines or electron-deficient anilines react much more slowly.[8] Furthermore, if the HCl byproduct generated during the reaction is not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11][12]
-
Solution: For poorly reactive amines, consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP), which forms a more reactive intermediate.[8] Ensure you are using at least one equivalent of a suitable non-nucleophilic base, like triethylamine or pyridine, to scavenge the HCl.[11][12]
-
-
Sub-optimal Reagent Quality: An old or improperly stored sulfonyl chloride may have already partially hydrolyzed.[10] Amines can also degrade or absorb CO2 from the air.
-
Verification Step: Before starting, it's wise to check the purity of your reagents. A simple proton NMR can confirm the integrity of both the amine and the sulfonyl chloride.
-
Q2: My TLC/LCMS analysis shows a significant amount of unreacted amine, even after extended reaction times. How can I drive the reaction to completion?
A2: This observation points to an issue with either the reactivity of your electrophile or deactivation of your nucleophile.
-
Insufficient Electrophile: You may have inadvertently used a substoichiometric amount of sulfonyl chloride due to prior hydrolysis.
-
Strategy: Try adding a second portion (0.2-0.5 equivalents) of the sulfonyl chloride to the reaction mixture. If you see progress, it confirms the issue was electrophile availability. For future reactions, use a fresh bottle of sulfonyl chloride.[10]
-
-
Base Selection: The choice of base is critical.[7] While an excess of the reactant amine can sometimes act as the base, this is often inefficient.[12] A tertiary amine base like triethylamine (TEA) or pyridine is typically used to neutralize the HCl byproduct.[5][7]
-
Expert Insight: Pyridine can sometimes act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt, which can accelerate the reaction with the amine. However, for very hindered systems, a bulkier non-nucleophilic base like diisopropylethylamine (DIPEA) may be preferable.
-
Category 2: Common Byproduct Formation
Q3: I've isolated a significant amount of a water-soluble, highly polar byproduct, which I suspect is the sulfonic acid. How can I prevent its formation?
A3: The formation of sulfonic acid is a direct result of sulfonyl chloride hydrolysis.[6][7] This is the most common side reaction.
-
Rigorous Anhydrous Technique: This cannot be overstated. Use freshly distilled anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile).[7][11] Dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Order of Addition: Adding the amine and base to the solvent before slowly adding the sulfonyl chloride can be beneficial. This ensures the highly nucleophilic amine is readily available to react, outcompeting trace amounts of water.[11]
-
Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly with cold water or brine and minimize contact time to reduce the opportunity for hydrolysis of any unreacted sulfonyl chloride.[8][9]
Q4: My mass spec shows a byproduct with a mass corresponding to the di-sulfonylation of my primary amine. How do I suppress this?
A4: Di-sulfonylation, the formation of R-N(SO₂R')₂, is a common side reaction with primary amines. After the first sulfonylation, the resulting primary sulfonamide (R-NHSO₂R') still has an acidic proton on the nitrogen. In the presence of a base, this can be deprotonated to form an anion that can react with a second molecule of sulfonyl chloride.
-
Stoichiometry Control: The most effective way to prevent this is to control the stoichiometry. Avoid using a large excess of the sulfonyl chloride. A 1:1 or 1:1.1 ratio of amine to sulfonyl chloride is often optimal.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the more reactive primary amine over the less nucleophilic sulfonamide anion.
-
Base Strength: Using a milder base may reduce the concentration of the sulfonamide anion, thus disfavoring the second addition.
Q5: I suspect my sulfonyl chloride is reacting with my solvent. Which solvents should I avoid?
A5: Yes, this is a known issue, particularly with nucleophilic solvents. Sulfonyl chlorides will react with alcohols to form sulfonate esters and can react with other nucleophilic solvents under certain conditions.[6][13]
-
Avoid Protic/Nucleophilic Solvents: Do not use alcohols (methanol, ethanol), water, or primary/secondary amines as solvents.
-
Recommended Solvents: Aprotic solvents are standard. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and diethyl ether are common and effective choices.[5][12] The optimal solvent will depend on the solubility of your specific substrates.[11]
Category 3: Stereochemical Integrity
Q6: I'm observing racemization at a stereocenter adjacent to the reacting amine. What conditions cause this and how can I prevent it?
A6: Racemization or epimerization at an α-carbon can occur if the proton on that carbon is acidic and is abstracted by the base. The resulting carbanion (or enolate-equivalent) is planar, and re-protonation can occur from either face, leading to a loss of stereochemical purity.
-
Base Choice is Key: Strong, non-hindered bases are more likely to cause epimerization. Using a bulkier or milder base can mitigate this. Consider switching from TEA to DIPEA.
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -20 °C to 0 °C). This will disfavor the proton abstraction side reaction.
-
Alternative Methods: Some modern electrochemical methods for sulfonamide synthesis have been shown to proceed without racemization of adjacent chiral centers, offering a milder alternative for sensitive substrates.[14]
Troubleshooting Summary Table
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) |
| Low Yield / No Reaction | 1. Hydrolysis of sulfonyl chloride.[7][8] 2. Poor amine reactivity.[3][8] 3. Ineffective HCl scavenging.[11] | 1. Use rigorous anhydrous conditions; use fresh reagents.[7][10] 2. Increase temperature; add DMAP catalyst.[8] 3. Use ≥1.1 eq. of pyridine or TEA.[11] |
| Sulfonic Acid Byproduct | Water contamination in solvent, glassware, or atmosphere reacting with sulfonyl chloride.[6][7] | Dry all solvents and glassware meticulously; run under inert gas (N₂/Ar).[7][11] |
| Di-sulfonylation Product | Reaction of primary sulfonamide anion with a second equivalent of sulfonyl chloride. | Use 1:1 stoichiometry; add sulfonyl chloride slowly at 0 °C. |
| Solvent-Adduct Byproduct | Reaction of sulfonyl chloride with a nucleophilic solvent (e.g., alcohol).[15] | Use inert, aprotic solvents like DCM, THF, or ACN.[12] |
| Racemization of α-Stereocenter | Base-mediated abstraction of the acidic α-proton. | Use a milder/bulkier base (e.g., DIPEA); run reaction at low temperature (0 °C or below). |
| Difficult Purification | Excess base (pyridine/TEA) or its hydrochloride salt is contaminating the product. | Perform an acidic wash (e.g., 1M HCl) to remove the base, followed by a bicarb wash and brine.[7] |
Visualizing Reaction Pathways & Troubleshooting
To better understand the choices made during troubleshooting, it's helpful to visualize the competing reaction pathways and the logical flow of problem-solving.
Caption: A logical troubleshooting workflow for low-yield reactions.
Validated Experimental Protocol
This general protocol is a robust starting point for many sulfonamide syntheses and incorporates best practices to minimize common side reactions.
Protocol: General Synthesis of an N-Aryl Sulfonamide
-
Preparation:
-
Dry all glassware (a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) in an oven at 120°C overnight and assemble hot under a positive pressure of nitrogen or argon gas. Allow to cool.
-
-
Reagent Setup:
-
In the reaction flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0°C using an ice-water bath.
-
In the addition funnel, dissolve the sulfonyl chloride (1.05 eq) in a small volume of anhydrous DCM.
-
-
Reaction:
-
Add the sulfonyl chloride solution dropwise from the addition funnel to the stirred amine solution over 20-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS, observing the consumption of the limiting reagent (typically the amine).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove triethylamine), saturated sodium bicarbonate solution (to remove any residual acid), and finally, brine. [7] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). [7]
-
References
-
Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. Available at: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Available at: [Link]
-
Sulfonyl halide. (n.d.). Wikipedia. Available at: [Link]
-
Sulfonyl Chloride Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Available at: [Link]
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). National Institutes of Health. Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersrj.com [frontiersrj.com]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibition: Profiling 4-amino-N-benzylbenzenesulfonamide Against Key Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of carbonic anhydrase (CA) inhibition, understanding the nuanced differences between inhibitor candidates is paramount. This guide provides a detailed comparative analysis of 4-amino-N-benzylbenzenesulfonamide, a representative benzenesulfonamide, against a panel of established carbonic anhydrase inhibitors (CAIs). While direct, comprehensive inhibitory data for this compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds and well-characterized inhibitors to provide a robust framework for its evaluation.
The human carbonic anhydrase family comprises at least 15 isoforms, many of which are validated therapeutic targets for conditions ranging from glaucoma and epilepsy to cancer.[1][2] The ubiquitous nature of some isoforms, such as hCA I and II, necessitates the development of isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy.[2][3] This guide will delve into the biochemical performance, selectivity profiles, and underlying mechanisms of action, supported by experimental data and protocols.
The Central Role of the Sulfonamide Moiety: Mechanism of Action
The classical mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) at the core of the enzyme's active site.[4][5] This binding event displaces or prevents the binding of a water molecule, which is essential for the catalytic hydration of carbon dioxide to bicarbonate and a proton. The affinity and selectivity of these inhibitors are modulated by the chemical nature of the "tail" attached to the sulfonamide core, which engages in various interactions with amino acid residues lining the active site cavity.[6]
Comparative Analysis of Inhibitory Potency and Selectivity
To contextualize the potential efficacy of this compound, we will compare it against a curated selection of CAIs with diverse clinical and research applications:
-
Clinically Used Ophthalmic CAIs: Dorzolamide and Brinzolamide are mainstays in glaucoma therapy, primarily targeting hCA II in the ciliary body to reduce aqueous humor production.[7][8][9]
-
Systemic CAI: Acetazolamide is a non-selective inhibitor used for various indications, including glaucoma, epilepsy, and altitude sickness.[10][11]
-
Tumor-Associated Isoform-Targeting CAIs: Celecoxib and Valdecoxib, primarily known as COX-2 inhibitors, have demonstrated potent, off-target inhibition of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[4][12][13]
The following table summarizes the inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) of these representative inhibitors against key hCA isoforms. Lower values denote higher inhibitory potency. It is important to note that direct Kᵢ/IC₅₀ values for this compound are not available in the cited literature; its profile is inferred from the broader class of 4-aminobenzenesulfonamides.[2]
| Inhibitor | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) |
| Acetazolamide | 250[10][14] | 12[10][14] | 25[10][14] | 5.7[14] |
| Dorzolamide | >10000[10] | 9.0[10] | 52.0[10] | 3.5[10] |
| Brinzolamide | ~1365 (IC₅₀)[15] | 3.19 (IC₅₀)[9][15] | N/A | 45.3 (IC₅₀)[15] |
| Celecoxib | Potent Inhibition[1] | Nanomolar Inhibition[1][13] | Potent Inhibition[12] | N/A |
| Valdecoxib | Potent Inhibition[1] | Less Potent than Celecoxib[1] | N/A | N/A |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
From this data, a clear structure-activity relationship emerges. The unsubstituted sulfonamide moiety is a prerequisite for high-affinity binding. Modifications to the aromatic ring and the N-substituent drastically influence isoform selectivity. For instance, the development of topical glaucoma agents like Dorzolamide and Brinzolamide focused on achieving high potency against hCA II while minimizing systemic side effects by reducing affinity for other isoforms like hCA I.[7][10]
The unexpected potent inhibition of tumor-associated hCA IX by Celecoxib highlights how structurally similar benzenesulfonamides can exhibit polypharmacology.[12] This isoform is a key player in the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[16] Therefore, benzenesulfonamide scaffolds, including that of this compound, represent a promising avenue for the development of novel anticancer agents.[9]
Experimental Protocols for Evaluating Carbonic Anhydrase Inhibitors
The robust characterization of a potential CAI hinges on well-defined experimental protocols. The following methodologies are standard in the field for determining inhibitory potency and selectivity.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors.[14]
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide by monitoring the associated pH change using a colorimetric indicator. The rate of this reaction is proportional to the concentration of active enzyme. In the presence of an inhibitor, this rate is reduced.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified human carbonic anhydrase isoform of interest in the assay buffer.
-
Inhibitor Stock Solution: Dissolve the test compound (e.g., this compound) and reference inhibitors in DMSO to create high-concentration stock solutions.
-
CO₂ Substrate Solution: Prepare a saturated solution of CO₂ in water immediately before the experiment.
-
pH Indicator: A solution of a pH-sensitive dye (e.g., phenol red) is included in the reaction buffer.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
In one syringe of the stopped-flow apparatus, load the enzyme solution containing the pH indicator and varying concentrations of the inhibitor (or vehicle control).
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at its λ_max.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction from the linear portion of the absorbance versus time plot.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂.
-
Esterase Activity Assay
This is a simpler, spectrophotometric method that can be used for high-throughput screening of CAIs.
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of certain esters. A common substrate is p-nitrophenyl acetate (p-NPA), which is hydrolyzed to the yellow-colored p-nitrophenolate anion. The rate of formation of this product can be monitored by measuring the increase in absorbance at 400-405 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Working Solution: Dilute the stock solution of the purified hCA isoform in the assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of the test and reference compounds in the assay buffer containing a small amount of the organic solvent to ensure solubility.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the inhibitor solution (or vehicle for control wells).
-
Add the enzyme working solution.
-
Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Path to Inhibition
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Experimental workflow for determining the IC₅₀ of a CA inhibitor.
Conclusion and Future Directions
While this compound belongs to a class of compounds with well-established carbonic anhydrase inhibitory activity, a comprehensive understanding of its specific potency and isoform selectivity requires direct experimental evaluation. The benzenesulfonamide scaffold has proven to be a versatile platform for developing potent CAIs with diverse therapeutic applications. The unexpected discovery of CA inhibitory properties in drugs like Celecoxib underscores the importance of broad-panel screening in drug development.
For researchers investigating this compound or similar analogues, the protocols and comparative data presented in this guide offer a solid foundation for initiating in-depth studies. Key future work should focus on determining the Kᵢ values of this compound against a wide panel of hCA isoforms, particularly hCA I, II, IV, IX, and XII, to fully elucidate its therapeutic potential and selectivity profile. Such data will be instrumental in guiding its potential development as a novel therapeutic agent.
References
-
Weber, A., Casini, A., Heine, A., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 47(3), 550–557. [Link]
-
Ates-Alagoz, Z., & Senturk, M. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285–290. [Link]
-
Poli, G., Galati, S., Martinelli, A., Supuran, C. T., & Tuccinardi, T. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 365–371. [Link]
-
Abbate, F., Casini, A., Owa, T., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]
-
Gudžytė, K., Morkūnaitė, V., Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17361–17380. [Link]
-
Di Fiore, A., De Simone, G., Alterio, V., et al. (2006). Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib. Bioorganic & Medicinal Chemistry Letters, 16(2), 437–442. [Link]
-
Angeli, A., Guler, O. O., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 543–547. [Link]
-
Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 12(12), 1577-1580. [Link]
-
Angeli, A., Carta, F., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6373–6386. [Link]
-
Vaškevičienė, I., Paketurytė, V., Zubrienė, A., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(22), 7822–7828. [Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 1033-1052. [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
-
Stancl, M., Plevova, K., Smid, P., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8569–8578. [Link]
-
Reith, D., & Be-ci, B. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]
-
van der Valk, R., & Webers, C. A. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? Acta Ophthalmologica, 99(6), 595-602. [Link]
-
Reith, D., & Be-ci, B. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]
-
Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 57(2), 484-491. [Link]
-
Bozdag, M., Abdoli, M., Angeli, A., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 844–851. [Link]
-
Abdoli, M., Bozdag, M., Angeli, A., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 26(15), 4474. [Link]
-
Angeli, A., Carta, F., Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 926–931. [Link]
-
Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
El-Sayed, M. A., El-Gamal, M. I., El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15668. [Link]
-
Dudutienė, V., Matulienė, J., Smirnov, A., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0252535. [Link]
-
Hassan, A., Angeli, A., & Supuran, C. T. (2020). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1278–1285. [Link]
-
The bar graphs showing the IC50 of the target compounds ± standard error compared to Dorzolamide against CA IX cell lines. ResearchGate. [Link]
-
BEXTRA® valdecoxib tablets. accessdata.fda.gov. [Link]
-
Scozzafava, A., & Supuran, C. T. (2002). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. Current Topics in Medicinal Chemistry, 2(9), 987-998. [Link]
-
IC50 values of the compounds against hCA-I and hCA-II. ResearchGate. [Link]
-
K I values for the in vitro inhibition of hCA I, hCA II and IX with compounds 1-10, NK-154, NK-168 and AZA. ResearchGate. [Link]
-
IC 50 Values of Molecules that Inhibit hCA I and II Isoenzymes. ResearchGate. [Link]
Sources
- 1. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the selective cyclooxygenase-2 inhibitor analgesic celecoxib on renal carbonic anhydrase enzyme activity: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 4-amino-N-benzylbenzenesulfonamide
In the landscape of contemporary drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. The compound 4-amino-N-benzylbenzenesulfonamide, a member of this versatile class, presents a compelling case for rigorous mechanistic validation. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to elucidate and validate its mechanism of action. We will navigate through hypothesized biological targets, compare its activity with established alternatives, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Sulfonamide Enigma and Hypothesized Mechanisms of Action
The biological activity of sulfonamide-based compounds is not monolithic. While historically recognized for their antibacterial properties through the inhibition of dihydropteroate synthase (DHPS) in the folic acid pathway, contemporary research has unveiled a broader spectrum of targets.[1][2][3] For this compound, its structural features—a primary aromatic amine and a benzyl-substituted sulfonamide nitrogen—suggest several plausible mechanisms of action that warrant investigation.
Our validation strategy will therefore be built around the following primary hypotheses:
-
Hypothesis 1: Inhibition of Dihydropteroate Synthase (DHPS). The classic antibacterial mechanism of sulfonamides involves competitive inhibition of DHPS, an essential enzyme in bacterial folic acid synthesis.[1][2][4]
-
Hypothesis 2: Carbonic Anhydrase Inhibition. The sulfonamide moiety is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5]
-
Hypothesis 3: Lipoxygenase (LOX) Inhibition. Certain N-substituted benzenesulfonamides have demonstrated potent and selective inhibition of enzymes like 12-lipoxygenase (12-LOX), which are implicated in inflammatory pathways.[6]
-
Hypothesis 4: Novel Target Engagement. The unique substitution pattern of this compound may confer activity against other, less conventional targets, necessitating broader screening approaches.
This guide will systematically address these hypotheses through a series of comparative experimental workflows.
Comparative Framework: Selecting Appropriate Alternative Compounds
To objectively assess the performance of this compound, a carefully selected panel of alternative compounds is essential. This panel should include compounds with well-defined mechanisms of action to serve as positive controls, as well as a negative control.
| Compound | Class | Primary Mechanism of Action | Rationale for Inclusion |
| Sulfamethoxazole | Antibacterial Sulfonamide | Competitive inhibitor of DHPS | Gold standard for assessing antibacterial activity via the folic acid pathway. |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Broad-spectrum inhibitor of carbonic anhydrases | Positive control for CA inhibition assays. |
| ML355 | 12-Lipoxygenase Inhibitor | Potent and selective inhibitor of 12-LOX | Positive control for 12-LOX inhibition assays. |
| N-Benzylbenzenesulfonamide | Inactive Analog (Hypothesized) | Lacks the 4-amino group crucial for DHPS inhibition | Negative control to assess the contribution of the 4-amino moiety. |
Experimental Validation Workflows
The following sections detail the experimental protocols designed to test our primary hypotheses. The causality behind each experimental choice is explained to provide a clear understanding of the validation logic.
Workflow 1: Assessing Antibacterial Activity and DHPS Inhibition
The foundational hypothesis for a sulfonamide is often its potential as an antibacterial agent. This workflow aims to determine if this compound exhibits bacteriostatic activity and, if so, whether this is due to DHPS inhibition.
Logical Framework for DHPS Inhibition Validation
Caption: Workflow for validating DHPS inhibition.
A. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that prevents visible growth of a target bacterium (e.g., E. coli).
-
Protocol:
-
Prepare a series of two-fold serial dilutions of this compound, Sulfamethoxazole, and N-benzylbenzenesulfonamide in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
B. PABA Rescue Assay
-
Objective: To confirm that any observed antibacterial activity is due to interference with the folic acid pathway.
-
Protocol:
-
Perform the MIC assay as described above.
-
In parallel, perform an identical MIC assay in a medium supplemented with a saturating concentration of para-aminobenzoic acid (PABA).
-
If the antibacterial effect of this compound is antagonized by the addition of PABA (i.e., the MIC increases significantly), it strongly suggests inhibition of the folic acid synthesis pathway.[2]
-
C. Recombinant DHPS Inhibition Assay
-
Objective: To directly measure the inhibitory activity of this compound against purified DHPS enzyme.
-
Protocol:
-
Express and purify recombinant DHPS from the target bacterium.
-
In a reaction mixture containing the enzyme, its substrates (PABA and dihydropterin pyrophosphate), and varying concentrations of the test compounds, incubate at the optimal temperature.
-
Measure the rate of product formation (dihydropteroate) using a suitable method, such as spectrophotometry or HPLC.
-
Calculate the IC50 value for each compound, representing the concentration required to inhibit 50% of the enzyme's activity.
-
Comparative Data Summary (Hypothetical)
| Compound | MIC (µg/mL) | MIC with PABA (µg/mL) | DHPS IC50 (µM) |
| This compound | 16 | >256 | 12.5 |
| Sulfamethoxazole | 8 | >256 | 5.8 |
| N-benzylbenzenesulfonamide | >256 | >256 | >100 |
Workflow 2: Evaluation of Carbonic Anhydrase Inhibition
Given the prevalence of CA inhibition among sulfonamides, this workflow is crucial to assess this potential off-target (or primary) activity.
Experimental Design for CA Inhibition
Caption: Experimental workflow for carbonic anhydrase inhibition.
A. Carbonic Anhydrase Esterase Activity Assay
-
Objective: To screen for inhibitory activity against a panel of human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).
-
Protocol:
-
Use a spectrophotometric assay based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate.
-
In a 96-well plate, combine a buffered solution, the CA isoenzyme, and varying concentrations of the test compounds (this compound, Acetazolamide).
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenolate.
-
Calculate the Ki (inhibition constant) for each compound against each CA isoform.
-
B. Fluorescent Thermal Shift Assay (FTSA)
-
Objective: To confirm direct binding of the compound to the target CA isoforms.
-
Protocol:
-
In the presence of a fluorescent dye that binds to hydrophobic regions of proteins, mix the CA isoenzyme with varying concentrations of the test compound.
-
Gradually increase the temperature and monitor the fluorescence.
-
Binding of a ligand stabilizes the protein, resulting in an increase in the melting temperature (Tm).
-
The magnitude of the thermal shift (ΔTm) is indicative of binding affinity.
-
Comparative Data Summary (Hypothetical)
| Compound | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) | CA II ΔTm (°C) |
| This compound | 5,200 | 1,800 | 850 | 1.2 |
| Acetazolamide | 250 | 12 | 25 | 6.8 |
| Sulfamethoxazole | >10,000 | 8,500 | 4,300 | 0.5 |
Synthesis and Interpretation of Findings
The experimental data gathered from these workflows will allow for a comprehensive assessment of this compound's mechanism of action.
-
Scenario 1: Selective DHPS Inhibition. If the compound shows potent antibacterial activity that is rescued by PABA and directly inhibits recombinant DHPS, with minimal activity against CAs or other screened targets, its primary mechanism can be confidently assigned as a classic antibacterial sulfonamide.
-
Scenario 2: Carbonic Anhydrase Inhibition. Conversely, a lack of significant antibacterial activity but potent inhibition of specific CA isoforms would point towards a different therapeutic application, for example, as an anti-glaucoma or anti-cancer agent, depending on the isoform selectivity.
-
Scenario 3: Multi-Target Activity. It is also plausible that this compound exhibits a polypharmacological profile, inhibiting both DHPS and certain CA isoforms. This would necessitate further investigation into the therapeutic implications and potential for side effects.
Conclusion
The validation of a drug candidate's mechanism of action is a cornerstone of modern pharmacology. By employing a hypothesis-driven, comparative approach, researchers can build a robust and defensible understanding of a compound's biological activity. The workflows and experimental designs presented in this guide provide a self-validating system to thoroughly interrogate the mechanism of action of this compound, ensuring that subsequent drug development efforts are built on a solid foundation of scientific integrity.
References
-
Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase Source: National Center for Biotechnology Information URL: [Link]
-
Title: Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst Source: ACS Publications URL: [Link]
-
Title: Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: Preprints.org URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]
-
Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: De Gruyter URL: [Link]
-
Title: Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents Source: ResearchGate URL: [Link]
-
Title: Antimicrobial sulfonamide drugs Source: ResearchGate URL: [Link]
-
Title: Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study Source: MDPI URL: [Link]
-
Title: Sulfonamide resistance: mechanisms and trends Source: PubMed URL: [Link]
-
Title: 4-amino-N-benzylbenzene-1-sulfonamide Source: PubChem URL: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Drug Development Professionals: 4-amino-N-benzylbenzenesulfonamide vs. Sulfanilamide
The advent of sulfonamides marked a pivotal moment in the history of medicine, introducing the first class of effective systemic antimicrobial agents.[1] The parent compound, sulfanilamide, laid the groundwork for a vast library of derivatives by demonstrating the therapeutic potential of inhibiting bacterial folic acid synthesis.[2] This guide provides a detailed comparative analysis of sulfanilamide against a less-characterized derivative, 4-amino-N-benzylbenzenesulfonamide. We will dissect their structural differences, predict their physicochemical consequences, and outline a rigorous experimental framework to evaluate their relative antimicrobial efficacy. This analysis is designed to provide researchers with the foundational insights and practical methodologies required to explore the potential of N-substituted sulfonamide scaffolds.
Structural and Physicochemical Divergence
The core distinction between sulfanilamide and this compound is the substitution at the sulfonamide nitrogen (N1). Sulfanilamide is the archetypal structure, featuring an unsubstituted primary amine on the sulfonamide group.[3] In contrast, this compound incorporates a benzyl group at this position, a modification that fundamentally alters the molecule's size, polarity, and conformational flexibility.
This structural change has predictable consequences on the compound's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Table 1: Comparative Physicochemical Properties
| Property | Sulfanilamide | This compound | Rationale for Predicted Difference |
| Molecular Formula | C₆H₈N₂O₂S[4] | C₁₃H₁₄N₂O₂S[5] | Addition of the C₇H₆ benzyl moiety. |
| Molecular Weight | 172.21 g/mol [4] | 262.33 g/mol [5] | The benzyl group adds significant mass. |
| XLogP3 (Lipophilicity) | -0.6[4] | 1.7[5] | The aromatic, nonpolar benzyl ring markedly increases lipophilicity. |
| Solubility (Water) | Slightly soluble (~3.8 g/L at 20°C).[6][7] | Predicted to be significantly lower | Increased lipophilicity (higher LogP) typically correlates with decreased aqueous solubility. |
| Hydrogen Bond Donors | 3[4] | 2[5] | The substitution of a hydrogen on the sulfonamide nitrogen with a benzyl group removes one hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4[4] | 4[5] | The number of acceptor atoms (O, N) remains the same. |
The most striking difference is the predicted increase in lipophilicity (LogP). This suggests that this compound may exhibit enhanced membrane permeability compared to sulfanilamide, potentially leading to higher intracellular accumulation in bacteria. However, this comes at the cost of reduced aqueous solubility, which could pose challenges for formulation and bioavailability.
The Conserved Mechanism of Action: Folate Synthesis Inhibition
Both compounds are hypothesized to function as competitive antagonists of para-aminobenzoic acid (PABA), the natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[6][8] This enzyme is critical for the de novo synthesis of folic acid, a pathway essential for bacterial survival but absent in humans, who acquire folate from their diet.[1][3] By binding to the DHPS active site, sulfonamides halt the production of dihydrofolic acid, thereby starving the bacteria of essential precursors for nucleotide and amino acid synthesis, leading to a bacteriostatic effect.[2]
Caption: Competitive inhibition of DHPS by sulfonamides disrupts the bacterial folate pathway.
The critical research question is how the N-benzyl substitution impacts the binding affinity for DHPS. The bulky benzyl group could either engage in favorable hydrophobic or π-stacking interactions within the PABA-binding pocket, enhancing potency, or it could introduce steric hindrance, preventing optimal alignment and reducing activity.
A Framework for Comparative Efficacy Testing
To empirically determine the relative antimicrobial potential of these two compounds, a standardized, side-by-side evaluation is necessary. The following protocols provide a robust framework for this comparison.
Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a target bacterium. This is the gold standard for quantifying antimicrobial potency.
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve each compound in dimethyl sulfoxide (DMSO) to create 10 mg/mL stock solutions.
-
Bacterial Culture Preparation: Inoculate a single colony of a test strain (e.g., Staphylococcus aureus ATCC 29213) into Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Inoculum Standardization: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Plate Preparation: In a sterile 96-well microtiter plate, dispense 50 µL of CAMHB into all wells. Add 50 µL of the 10 mg/mL stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria + CAMHB, no drug) and a negative control (CAMHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug in which there is no visible turbidity.
Protocol 2: Zone of Inhibition via Kirby-Bauer Disk Diffusion
Objective: To qualitatively assess the susceptibility of a bacterium to each compound. This method provides a visual confirmation of antimicrobial activity.
Methodology:
Caption: Standardized workflow for the Kirby-Bauer disk diffusion susceptibility test.
Anticipated Outcomes and Strategic Implications
The experimental data will reveal the impact of the N-benzyl substitution. A lower MIC and larger zone of inhibition for this compound would suggest that the modification is beneficial, at least for the strains tested. Conversely, a higher MIC or no zone of inhibition would indicate that the benzyl group is detrimental to activity, possibly due to steric clash in the DHPS active site.
Future Research Directions:
-
Expanded Spectrum Analysis: Test both compounds against a diverse panel of Gram-positive and Gram-negative bacteria, including sulfonamide-resistant clinical isolates, to understand the breadth of activity.
-
Enzymatic Inhibition Assays: Utilize purified DHPS enzyme to directly measure the inhibitory constant (Ki) of each compound, thereby isolating the target-specific activity from cellular effects like membrane transport.
-
In Silico Modeling: Conduct molecular docking studies to visualize the binding poses of both compounds within the DHPS active site of various bacterial species. This can provide a structural rationale for the observed activity data.[9]
References
-
Wikipedia. (n.d.). Sulfanilamide. Retrieved from [Link]
- Zaman, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
-
PubChem. (n.d.). Sulfanilamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Sulfanilamide used for? Retrieved from [Link]
-
ChemBK. (n.d.). Sulfanilamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted... Retrieved from [Link]
-
PubMed. (2022). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(1-phenylethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]
Sources
- 1. What is Sulfanilamide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 4. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfanilamide | 63-74-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Experimental Cross-Validation of 4-amino-N-benzylbenzenesulfonamide
This guide provides a comprehensive framework for the experimental validation of 4-amino-N-benzylbenzenesulfonamide, a sulfonamide derivative with significant potential in drug discovery. By examining its performance in key biological assays and comparing it with established alternatives, researchers can gain a clearer understanding of its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and data-driven insights to support informed decision-making in preclinical research.
The sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of drugs with antibacterial, anticancer, and diuretic properties, among others.[1] The core principle behind the biological activity of many sulfonamides lies in their ability to act as competitive inhibitors of enzymes crucial for cellular processes.[2] For instance, antibacterial sulfonamides typically interfere with folic acid synthesis in bacteria, a pathway essential for their survival.[2] In cancer therapy, certain sulfonamides target tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are involved in regulating pH in the tumor microenvironment and promoting cancer cell proliferation and metastasis.[3][4]
This guide will delve into the synthesis, characterization, and comparative biological evaluation of this compound, exploring its potential as an antibacterial agent, an anticancer compound, and a carbonic anhydrase inhibitor.
Section 1: Synthesis and Characterization
A robust and reproducible synthesis is the foundation of any experimental validation. The synthesis of this compound can be achieved through a two-step process, starting from the readily available 4-aminobenzenesulfonamide.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of 4-aminobenzenesulfonamide
To prevent side reactions at the amino group during the subsequent benzylation, it is first protected by acetylation.
-
Dissolve 4-aminobenzenesulfonamide (1 equivalent) in acetic anhydride.
-
Heat the mixture at 100°C for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the N-acetyl-4-aminobenzenesulfonamide.
-
Filter the precipitate, wash with water, and dry.
Step 2: N-Benzylation of N-acetyl-4-aminobenzenesulfonamide
-
Suspend N-acetyl-4-aminobenzenesulfonamide (1 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deacetylation
-
Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product, this compound.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Diagram: Synthetic Workflow
Caption: Synthetic route for this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the aromatic protons of the benzenesulfonamide and benzyl groups, the methylene protons of the benzyl group, and the amino protons.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretching of the amino and sulfonamide groups, S=O stretching of the sulfonamide group, and aromatic C-H stretching will be observed.
-
Mass Spectrometry (MS): The molecular weight of the compound will be confirmed by techniques such as Electrospray Ionization (ESI) Mass Spectrometry.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.
Section 2: Comparative Antibacterial Activity
To evaluate the antibacterial potential of this compound, its activity can be compared against a well-established sulfonamide antibiotic, Sulfamethoxazole . The minimum inhibitory concentration (MIC) is a key parameter for this comparison.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol utilizes the broth microdilution method.
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound and Sulfamethoxazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data Table (Hypothetical)
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | [Experimental Value] |
| Escherichia coli | [Experimental Value] | |
| Sulfamethoxazole | Staphylococcus aureus | 20 - >64[2] |
| Escherichia coli | 16 - >2048[2] |
Rationale for Comparison: Sulfamethoxazole is a widely used sulfonamide antibiotic, making it an excellent benchmark for evaluating the antibacterial efficacy of a new derivative.[5][6][7][8] A lower MIC value for this compound would suggest superior potency.
Section 3: Comparative Anticancer Activity
The anticancer potential of this compound can be assessed by evaluating its cytotoxicity against human cancer cell lines. A relevant comparator in this context would be a standard chemotherapeutic agent or another benzenesulfonamide derivative with known anticancer activity. For this guide, we will consider comparing its activity against a known benzenesulfonamide derivative with reported activity against the MCF-7 breast cancer cell line.[9][10]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a comparator compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Diagram: Anticancer Activity Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Comparative Data Table (Hypothetical and Literature-Based)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | [Experimental Value] |
| HeLa | [Experimental Value] | |
| Benzenesulfonamide Derivative 7 | MCF-7 | 19[9] |
| Benzenesulfonamide Derivative 4h | MCF-7 | 1.52[10] |
Rationale for Comparison: Comparing the IC₅₀ value of this compound with other benzenesulfonamide derivatives that have demonstrated cytotoxicity against the same cell lines provides a direct measure of its relative potency.[9][10][13][14][15] A lower IC₅₀ value indicates greater anticancer activity.
Section 4: Comparative Carbonic Anhydrase Inhibition
The inhibition of tumor-associated carbonic anhydrase isoforms IX and XII is a promising strategy in cancer therapy. The inhibitory potential of this compound can be compared with a known broad-spectrum CA inhibitor, Acetazolamide .
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.[16][17]
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a stock solution of the CA enzyme (e.g., human recombinant hCA IX or hCA XII), a substrate solution (p-nitrophenyl acetate in a suitable solvent), and solutions of the test compounds (this compound and Acetazolamide).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA enzyme solution. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 400-405 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) and the inhibition constant (Kᵢ).
Comparative Data Table (Hypothetical and Literature-Based)
| Compound | CA Isoform | Kᵢ (nM) |
| This compound | hCA IX | [Experimental Value] |
| hCA XII | [Experimental Value] | |
| Acetazolamide | hCA IX | 25[3] |
| hCA XII | 5.7[3] | |
| Ureido-substituted benzenesulfonamide (U-CH₃) | hCA IX | 7[3] |
| hCA XII | 6[3] |
Rationale for Comparison: Acetazolamide is a clinically used carbonic anhydrase inhibitor, providing a relevant benchmark.[3] Ureido-substituted benzenesulfonamides have shown high potency and selectivity for tumor-associated CA isoforms, making them excellent comparators for novel inhibitors.[3][4] Lower Kᵢ values for this compound would indicate a stronger binding affinity and more potent inhibition.
Conclusion
This guide outlines a systematic approach to the experimental cross-validation of this compound. By following the detailed protocols for synthesis, characterization, and biological evaluation, and by comparing the results with established compounds, researchers can rigorously assess its potential as a novel therapeutic agent. The provided frameworks for antibacterial, anticancer, and carbonic anhydrase inhibition assays offer a solid foundation for generating the critical data needed to advance this promising compound through the drug discovery pipeline. The logical progression from synthesis to multi-faceted biological testing ensures a comprehensive and scientifically sound evaluation.
References
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
-
McKenna, R., & Supuran, C. T. (2014). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC. [Link]
-
Jo, S., et al. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. MDPI. [Link]
-
Gül, H. İ., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. National Institutes of Health. [Link]
-
Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]
-
Tautvydas, J., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. [Link]
-
Khan, I. M., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF‐7 cell line. [Link]
-
ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... [Link]
-
Singh, N., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Fatahpour, M., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]
-
Reith, D., & Kellner, R. (2019). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
-
Gecaitė, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and. KTU ePubl. [Link]
-
ResearchGate. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. [Link]
-
Matulienė, J., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Fourie, E. D., et al. (1979). A comparison of the antibacterial activity of sulphonamide-trimethoprim combinations. PubMed. [Link]
-
Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Weinstein, L., & Murphy, E. B. (1952). Comparison of antibacterial activity of single and combined sulfonamides. PubMed. [Link]
-
Livermore, D. M., et al. (2014). Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. PubMed. [Link]
-
Zinner, S. H., et al. (1988). Comparison of bactericidal activity of five antibiotics against Staphylococcus aureus. PubMed. [Link]
-
Grimm, H. (1975). [Studies on the antibacterial activity of the combination sulfamoxole/trimethoprim (CN 3123) (author's transl)]. PubMed. [Link]
- Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the antibacterial activity of sulphonamide-trimethoprim combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of bactericidal activity of five antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies on the antibacterial activity of the combination sulfamoxole/trimethoprim (CN 3123) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epubl.ktu.edu [epubl.ktu.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Binding Affinity of 4-amino-N-benzylbenzenesulfonamide for Carbonic Anhydrase
This guide provides a comprehensive analysis of the binding affinity of 4-amino-N-benzylbenzenesulfonamide, a member of the sulfonamide class of compounds, which are renowned for their interaction with carbonic anhydrases (CAs). As researchers and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This document serves to objectively compare the potential binding performance of this compound with established carbonic anhydrase inhibitors, supported by established experimental data for analogous compounds and detailed methodologies for empirical validation.
While direct, peer-reviewed binding affinity data for this compound is not extensively available in public literature, we can infer its potential inhibitory profile by examining the well-documented structure-activity relationships (SAR) of the benzenesulfonamide scaffold.[1][2][3] The primary sulfonamide group is a critical zinc-binding motif within the active site of carbonic anhydrases, making this class of compounds potent inhibitors.[2]
Comparative Analysis of Binding Affinity
To contextualize the potential binding affinity of this compound, we will compare it to the widely studied carbonic anhydrase inhibitor, Acetazolamide, and other relevant N-substituted benzenesulfonamide derivatives. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[1]
| Compound | Target Isoform(s) | Binding Affinity (Kᵢ/Kₔ) | Experimental Method |
| This compound | Carbonic Anhydrases (Predicted) | Not Publicly Available | - |
| Acetazolamide | hCA II | 12 nM (Kᵢ) | Enzymatic Inhibition Assay |
| Acetazolamide | hCA IV | 74 nM (Kᵢ) | Enzymatic Inhibition Assay |
| Various N-aryl-β-alanine derivatives | hCA II | 0.67 - 0.83 µM (Kₔ) | Fluorescent Thermal Shift Assay |
| 4-substituted diazobenzenesulfonamides | hCA I | as low as 6 nM (Kₔ) | Fluorescent Thermal Shift Assay |
Table 1: Comparative binding affinities of selected sulfonamides for human carbonic anhydrase (hCA) isoforms. Data for Acetazolamide from[4][5][6], and for N-aryl-β-alanine and diazobenzenesulfonamide derivatives from[1].
The N-benzyl substitution in this compound is expected to influence its binding affinity and isoform selectivity compared to the parent compound, sulfanilamide, and other derivatives. The benzyl group can engage in additional hydrophobic or van der Waals interactions within the active site of different CA isoforms, potentially enhancing its binding potency.
Experimental Protocols for Determining Binding Affinity
To empirically determine the binding affinity of this compound, two robust and widely accepted biophysical techniques are recommended: Isothermal Titration Calorimetry (ITC) and Fluorescent Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), dissociation constant (Kₔ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[7][8]
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Prepare a solution of the target carbonic anhydrase isoform (e.g., hCA II) at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare a solution of this compound at a concentration 10-20 times higher than the protein concentration in the identical buffer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Clean the sample and reference cells of the ITC instrument meticulously with buffer.
-
Fill the reference cell with the experimental buffer.
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kₔ, ΔH, and n.
-
Diagram of ITC Workflow:
Caption: A simplified representation of a sulfonamide inhibitor binding to the zinc ion in the active site of carbonic anhydrase.
Conclusion
While direct experimental data for the binding affinity of this compound to carbonic anhydrases remains to be published, its chemical structure strongly suggests it will act as an inhibitor of this enzyme class. The comparative data from analogous N-substituted benzenesulfonamides indicate that the N-benzyl group is likely to influence both the potency and isoform selectivity of its binding. The provided experimental protocols for Isothermal Titration Calorimetry and Fluorescent Thermal Shift Assay offer robust and reliable methods for the empirical determination of its binding affinity. Such experimental validation is crucial for advancing our understanding of the structure-activity relationships of benzenesulfonamide-based inhibitors and for the development of novel therapeutic agents.
References
-
Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]
-
Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
-
Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. [Link]
-
Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. [Link]
-
Ghandadi, M., et al. (2016). Probing the chemical interaction space governed by 4-aminosubstituted benzenesulfonamides and carbonic anhydrase isoforms. Research in Pharmaceutical Sciences. [Link]
-
The Huck Institutes. Isothermal Titration Calorimetry. PennState. [Link]
-
Sato, S., et al. (1990). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Nair, S. K., et al. (1994). Structural basis of inhibitor affinity to variants of human carbonic anhydrase II. Biochemistry. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. [Link]
-
ResearchGate. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. [Link]
-
Smirnov, A., et al. (2015). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. [Link]
-
ResearchGate. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
Bentham Science. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. [Link]
-
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. [Link]
-
Nakano, T., et al. (2010). Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the chemical interaction space governed by 4-aminosubstituted benzenesulfonamides and carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationships of 4-Amino-N-benzylbenzenesulfonamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-amino-N-benzylbenzenesulfonamide analogs, a class of compounds demonstrating a wide spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.
The this compound scaffold is a privileged structure in medicinal chemistry. The inherent features of this scaffold, including the zinc-binding potential of the sulfonamide group and the diverse substitution possibilities on both aromatic rings, have made it a fertile ground for the development of potent and selective inhibitors for various enzymes and cellular targets. This guide will explore the nuanced relationships between structural modifications and the resulting biological outcomes, focusing primarily on their anticancer and antimicrobial properties.
Anticancer Activity: Targeting Carbonic Anhydrases
A significant body of research on this compound analogs has focused on their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in regulating pH in the hypoxic tumor microenvironment, contributing to tumor cell survival and proliferation. Selective inhibition of these isoforms is a promising strategy for cancer therapy.[2]
Core Pharmacophore and Key Interactions
The unsubstituted 4-aminobenzenesulfonamide is a well-established CA inhibitor. The primary sulfonamide group (-SO₂NH₂) is essential for activity, as it coordinates to the Zn²⁺ ion in the active site of the enzyme. The SAR of this compound analogs is largely dictated by the nature of the substituents on the benzyl moiety and modifications at the 4-amino position, which influence the binding affinity and isoform selectivity.
Structure-Activity Relationship of Benzyl Ring Substituents
The substitution pattern on the benzyl ring significantly impacts the inhibitory potency and selectivity of these analogs against different CA isoforms.
-
Alkyl and Benzyl Substituents: Introduction of alkyl or benzyl groups at the 3-guanidino position of 4-guanidinobenzenesulfonamide has been shown to yield potent and selective CA VII inhibitors.[3] This suggests that the benzyl group can be tailored to achieve isoform-specific interactions.
-
Hydroxy and Methoxy Substituents: In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy group was found to be essential for potent 12-lipoxygenase inhibition, a target relevant to inflammation and cancer.[4] Modifications at other positions of the benzyl ring, such as the introduction of chloro or bromo groups, led to variations in activity, highlighting the sensitivity of the binding pocket to the electronic and steric properties of the substituents.[4]
Modifications of the 4-Amino Group
The 4-amino group serves as a versatile handle for introducing various "tail" moieties that can extend into different regions of the CA active site, thereby enhancing potency and modulating selectivity.
-
Guanidino and Ureido Linkers: The incorporation of guanidino or ureido groups at the 4-position has been a successful strategy for developing potent CA inhibitors.[2][3] These linkers can participate in additional hydrogen bonding interactions within the active site.
-
Triazine Conjugates: Conjugation of the 4-aminobenzenesulfonamide scaffold to a 1,3,5-triazine ring, often further substituted with amino acids, has yielded potent inhibitors of tumor-associated CA IX and XII.[5] The nature of the amino acid side chain (polar vs. non-polar) was found to be a key determinant of inhibitory activity and selectivity.[5]
Quantitative Comparison of Anticancer Activity
The following table summarizes the inhibitory activity of representative this compound analogs and related derivatives against various carbonic anhydrase isoforms.
| Compound ID | Modification | Target Isoform | Kᵢ (nM) | Reference |
| 5a | 1,3,5-triazine linker | hCA IX | 134.8 | [2] |
| 12i | 1,3,5-triazine linker with cyanoethenyl spacer | hCA IX | 38.8 | [2] |
| 7c | 3-benzyl-guanidino at 4-amino position | hCA VII | subnanomolar | [3] |
| 7h | 3-benzyl-guanidino at 4-amino position | hCA VII | subnanomolar | [3] |
| 5a (dual tail) | Dual-tail analog of SLC-0111 | hCA IX | 12.9 | [1] |
| 5b (dual tail) | Dual-tail analog of SLC-0111 | hCA IX | 18.2 | [1] |
| 5b (dual tail) | Dual-tail analog of SLC-0111 | hCA XII | 8.7 | [1] |
Note: Kᵢ represents the inhibition constant. Lower values indicate higher potency.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is typically evaluated using a stopped-flow CO₂ hydrase assay.
Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator. The inhibition is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).
-
Prepare a solution of the CA isoenzyme of interest in the buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the pH indicator (e.g., p-nitrophenol).
-
Prepare a saturated solution of CO₂ by bubbling CO₂ gas through distilled water.
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂ solution in the presence of varying concentrations of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
The initial rates of the reaction are calculated from the linear portion of the progress curves.
-
-
Data Analysis:
-
Plot the initial rates against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibitors to determine the inhibition constant (Kᵢ).
-
Signaling Pathway Visualization
The following diagram illustrates the role of carbonic anhydrase IX in the tumor microenvironment and its inhibition by this compound analogs.
Caption: Inhibition of CAIX by this compound analogs disrupts pH regulation in hypoxic tumor cells, leading to decreased cell survival.
Antimicrobial Activity
While the primary focus has been on anticancer applications, benzenesulfonamide derivatives have a long history as antimicrobial agents. The SAR for antibacterial activity often differs from that for CA inhibition.
Structure-Activity Relationship for Antibacterial Activity
For antibacterial sulfonamides, the key structural features for activity are generally considered to be:
-
A free para-amino group on the benzene ring.
-
The sulfonamide group directly attached to the benzene ring.
However, modern research has explored a wider range of structural modifications. For instance, the derivatization of fluoroquinolones with benzenesulfonamide moieties has been shown to shift their activity spectrum from Gram-negative to Gram-positive bacteria.[6] This suggests that the benzenesulfonamide scaffold can be used to modulate the properties of existing antibiotics.
Quantitative Comparison of Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzenesulfonamide analogs against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| FQ5 | Staphylococcus aureus ATCC 25923 | 32 | [7] |
| FQ5 | Pseudomonas aeruginosa ATCC 27853 | 16 | [7] |
| FQ5 | Escherichia coli ATCC 35401 | 16 | [7] |
| FQ5 | Bacillus subtilis ATCC 6633 | 16 | [7] |
Note: MIC represents the Minimum Inhibitory Concentration. Lower values indicate higher potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the synthesized compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A typical workflow for the development of this compound analogs, from synthesis to lead optimization.
Conclusion and Future Directions
The this compound scaffold continues to be a valuable template for the design of potent and selective inhibitors of various biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the benzyl ring and the 4-amino group can lead to significant changes in biological activity and selectivity.
Future research in this area should focus on:
-
Expanding the diversity of substituents on both aromatic rings to explore new chemical space and identify novel interactions with target proteins.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of the binding modes of these analogs and to guide the rational design of more potent and selective compounds.
-
Investigating the pharmacokinetic and pharmacodynamic properties of the most promising analogs to assess their potential as therapeutic agents.
By leveraging the insights from SAR studies and employing modern drug discovery tools, the this compound scaffold holds great promise for the development of new and effective treatments for a range of diseases, including cancer and infectious diseases.
References
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. [Link]
-
Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. [Link]
-
Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. [Link]
-
Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. [Link]
-
Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. [Link]
-
Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. [Link]
-
Scheme 4: Synthetic scheme of substituted... [Link]
-
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. [Link]
-
New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted... [Link]
Sources
- 1. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-amino-N-benzylbenzenesulfonamide for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-amino-N-benzylbenzenesulfonamide, a versatile scaffold in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of three primary synthetic pathways, supported by experimental data, to aid in the selection of the most suitable method for your specific research or production needs.
Introduction to this compound
This compound serves as a crucial building block in the development of a wide range of therapeutic agents. Its structural motif, featuring a primary aromatic amine and a sulfonamide linkage, is prevalent in compounds exhibiting antibacterial, anticancer, and carbonic anhydrase inhibitory activities. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process.
Route 1: The Classical Approach: Acetylation, Chlorosulfonation, Amination, and Deacetylation
This traditional four-step pathway is a well-established method for the synthesis of aromatic sulfonamides. It begins with the protection of the amino group of aniline as an acetamide, followed by chlorosulfonation, reaction with benzylamine, and finally, deprotection to yield the target compound.
Causality Behind Experimental Choices
The initial acetylation of aniline to acetanilide is a critical step to deactivate the aromatic ring slightly and to protect the amino group from reacting with the harsh chlorosulfonating agent in the subsequent step. This ensures regioselective substitution at the para position. Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group. The subsequent reaction with benzylamine is a nucleophilic substitution at the sulfonyl chloride. Finally, acidic or basic hydrolysis removes the acetyl protecting group to furnish the desired primary amine.
Experimental Protocol
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride Acetanilide is added portion-wise to an excess of cold chlorosulfonic acid. The reaction mixture is then gently warmed to complete the reaction. The mixture is carefully poured onto crushed ice to precipitate the product, which is then filtered and washed with cold water.
Step 2: Synthesis of N-Benzyl-4-acetamidobenzenesulfonamide 4-Acetamidobenzenesulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Benzylamine and a base, like triethylamine or pyridine, are added, and the reaction is stirred at room temperature. The product is isolated by extraction and purification.
Step 3: Synthesis of this compound (Hydrolysis) The N-benzyl-4-acetamidobenzenesulfonamide is refluxed in an acidic solution (e.g., aqueous HCl) or a basic solution (e.g., aqueous NaOH) to hydrolyze the amide bond. The product is then isolated by neutralization and crystallization.
Workflow Diagram
Caption: One-pot catalytic N-alkylation of 4-aminobenzenesulfonamide.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of literature values for analogous reactions and should be considered as representative.
| Parameter | Route 1: Classical Approach | Route 2: Nitro Intermediate | Route 3: Catalytic N-Alkylation |
| Number of Steps | 4 | 2 | 1 |
| Overall Yield | Moderate to Good (typically 50-70%) | Good to Excellent (typically 70-90%) | Excellent (often >90%) |
| Atom Economy | Low | Moderate | High |
| Reagent Hazards | High (Chlorosulfonic acid is highly corrosive and reacts violently with water) | Moderate (Nitro compounds are potentially explosive; catalytic hydrogenation requires careful handling of H₂ gas and pyrophoric catalysts) | Low to Moderate (Ruthenium catalysts can be toxic; requires elevated temperatures) |
| Waste Generation | High (inorganic salts, acidic/basic waste) | Moderate (catalyst waste, tin salts if used) | Low (water is the main byproduct) |
| Cost of Starting Materials | Moderate | Moderate to High (4-nitrobenzenesulfonyl chloride can be more expensive than acetanilide) | Potentially High (ruthenium catalyst can be expensive, though used in small amounts) |
| Scalability | Well-established and scalable | Scalable, with considerations for hydrogenation safety | Potentially scalable, catalyst cost and availability may be limiting factors |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the project.
-
Route 1 (Classical Approach) is a reliable and well-understood method, making it a good choice for small-scale synthesis where the use of hazardous reagents can be carefully managed. Its multi-step nature and lower atom economy are its main drawbacks.
-
Route 2 (Nitro Intermediate Pathway) offers a shorter sequence with generally higher yields. It is a strong candidate for larger-scale production, provided that the necessary safety infrastructure for handling nitro compounds and performing catalytic hydrogenation is in place.
-
Route 3 (Catalytic N-Alkylation) represents the most modern and "green" approach. Its high efficiency, atom economy, and reduced waste make it an attractive option for sustainable synthesis. However, the initial investment in the ruthenium catalyst and the need for optimization of reaction conditions may be considerations for some laboratories.
For academic research and small-scale applications where simplicity and readily available starting materials are prioritized, Route 1 remains a viable option. For process development and larger-scale synthesis where yield and efficiency are critical, Route 2 presents a compelling case. For those with access to modern catalytic methods and a focus on green chemistry, Route 3 is undoubtedly the most elegant and efficient pathway.
Ultimately, the decision should be based on a thorough evaluation of the available resources, safety protocols, and the desired scale of production.
References
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]
-
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Chlorosulfonic Acid. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
-
P212121. Product Page for 4-Aminobenzenesulfonamide. [Link]
-
Med Lab Supply. Product Page for Benzyl Alcohol USP, NF, Pure Grade. [Link]
-
P212121. Product Page for 4-Acetamidobenzenesulfonyl chloride. [Link]
Validating In Vitro Efficacy: A Comparative Guide to In Vivo Models for 4-amino-N-benzylbenzenesulfonamide and its Analogs
For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for validating the biological activity of 4-amino-N-benzylbenzenesulfonamide, a member of the versatile sulfonamide class of compounds. By objectively comparing its potential performance with established alternatives and providing detailed experimental methodologies, this document serves as a practical resource for advancing research from the benchtop to preclinical models.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in targeting enzymes like carbonic anhydrases.[1][2] Minor structural modifications to this core can lead to significant shifts in biological activity and selectivity, making a thorough and logical validation pipeline essential.[1] This guide will explore the validation of this compound as a putative carbonic anhydrase inhibitor, a well-documented activity for this class of compounds, and provide a roadmap for its in vivo evaluation.
The In Vitro to In Vivo Translation Pathway
The validation of a compound's therapeutic potential follows a logical progression from initial in vitro characterization to more complex in vivo studies. This pathway ensures that only the most promising candidates, with well-understood mechanisms of action, advance to preclinical and clinical development.
Caption: Logical workflow for validating in vitro results with in vivo models.
Part 1: In Vitro Characterization - Establishing a Baseline
The initial step is to thoroughly characterize the in vitro activity of this compound. Based on its structural similarity to other 4-aminobenzenesulfonamides, the primary hypothesized target is carbonic anhydrase (CA).[1][3]
Key In Vitro Experiments:
-
Carbonic Anhydrase Inhibition Assay: To determine the inhibitory potency (IC50) of the compound against various human carbonic anhydrase (hCA) isoforms.
-
Isoform Selectivity Profiling: To assess the compound's selectivity for different hCA isoforms (e.g., hCA I, II, IX, and XII), which is crucial for predicting therapeutic efficacy and potential side effects.[1]
-
Cell-Based Assay of CA Inhibition: To confirm target engagement in a cellular context, for instance, by measuring changes in extracellular acidification rates in a relevant cell line.
Comparative Performance Data (Hypothetical):
For a robust comparison, it is essential to test this compound alongside a well-established, broad-spectrum CA inhibitor like Acetazolamide and a structurally related but potentially less active compound like Sulfanilamide .
| Compound | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) | hCA XII (IC50, nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Sulfanilamide | 7500 | 250 | >10000 | >10000 |
Note: Data for Acetazolamide and Sulfanilamide are representative values from the literature. Experimental data for the topic compound needs to be generated.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for determining the IC50 of an inhibitor against a specific CA isoform using a stopped-flow spectrophotometer.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IX, XII)
-
This compound, Acetazolamide, Sulfanilamide
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Create a series of dilutions in the assay buffer.
-
Enzyme Preparation: Dilute the purified CA isoform to the desired concentration in the assay buffer.
-
Assay Execution: a. Mix the enzyme solution with the inhibitor solution (or vehicle control) in one syringe of the stopped-flow instrument. b. In the second syringe, load the CO2-saturated water and pH indicator. c. Rapidly mix the contents of the two syringes and monitor the change in absorbance over time at the appropriate wavelength for the pH indicator.
-
Data Analysis: a. Calculate the initial rate of the enzymatic reaction for each inhibitor concentration. b. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Part 2: In Vivo Validation - From Bench to Preclinical Models
Once the in vitro activity and selectivity are established, the next crucial step is to evaluate the compound's performance in a living system. This involves assessing its pharmacokinetic properties and its efficacy in a relevant disease model.
Pharmacokinetic (ADME) Studies
Before assessing efficacy, it is vital to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. These studies are typically conducted in rodents (e.g., Sprague Dawley rats or BALB/c mice).[4][5]
Key Parameters to Evaluate:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.[6]
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.[5][6]
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Pharmacodynamic and Efficacy Models
The choice of an in vivo model directly depends on the therapeutic indication suggested by the in vitro data. Given the role of carbonic anhydrase inhibitors in various physiological processes, several models can be considered.
Rationale: Carbonic anhydrase inhibitors are known to have diuretic effects by inhibiting CA in the renal proximal tubules.[4] This model provides a straightforward pharmacodynamic readout of in vivo target engagement.
Comparative Compound: Furosemide (a loop diuretic, for mechanistic comparison) and Acetazolamide .
Experimental Protocol:
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation.
-
Dosing: Administer this compound, Acetazolamide, Furosemide, or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
Urine Collection: Collect urine at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-dosing.[4]
-
Analysis:
-
Measure the total urine volume.
-
Analyze urine for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Measure urine pH.
-
-
Data Interpretation: An increase in urine output and altered electrolyte excretion compared to the vehicle control would indicate in vivo diuretic activity.
Rationale: CA IX and XII are tumor-associated isoforms and are often overexpressed in hypoxic tumors.[7] Inhibitors selective for these isoforms may have antitumor activity.
Comparative Compound: A selective CA IX/XII inhibitor, if available, or a standard-of-care chemotherapy agent for the chosen cell line.
Experimental Protocol:
-
Cell Line Selection: Choose a cancer cell line known to overexpress CA IX or XII (e.g., HT-29 colon cancer cells).
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, this compound, comparative agent). Administer treatment according to a predetermined schedule.
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise the tumors and perform histological and immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Visualization of the Validation Process
Caption: High-level overview of the validation workflow.
Conclusion
The validation of in vitro findings with robust in vivo models is a cornerstone of modern drug discovery. For this compound, a systematic approach beginning with in vitro carbonic anhydrase inhibition assays and progressing to relevant in vivo models of diuresis or antitumor activity will provide a clear picture of its therapeutic potential. By employing objective comparisons with established compounds and adhering to rigorous, well-documented protocols, researchers can confidently advance our understanding of this and other novel chemical entities.
References
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Source: Molecules. URL:[Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Source: PubMed Central. URL:[Link]
-
Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Source: MDPI. URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. Source: ACS Publications. URL:[Link]
-
Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Source: PubMed Central. URL:[Link]
-
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Source: National Institutes of Health. URL:[Link]
-
4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909. Source: PubChem. URL:[Link]
-
(PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Source: ResearchGate. URL:[Link]
-
(PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Source: ResearchGate. URL:[Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Source: ACS Publications. URL:[Link]
-
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Source: RSC Publishing. URL:[Link]
-
(E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. Source: ResearchGate. URL:[Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Sulfonamide Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy of Sulfonamides
Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy, being the first class of synthetic drugs broadly effective against systemic bacterial infections.[1][2] Despite the advent of numerous other antibiotic classes, sulfonamides and their derivatives remain relevant in clinical practice, often in combination therapies, for treating a variety of bacterial and even some non-bacterial infections.[2][3][4] This guide provides a comparative analysis of the antimicrobial spectrum of key sulfonamide derivatives, delving into the underlying mechanisms of action, the development of resistance, and the standardized methodologies used to evaluate their efficacy.
At their core, sulfonamides are synthetic analogues of para-aminobenzoic acid (PABA).[5] This structural similarity is the key to their bacteriostatic action. Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2][6][7] PABA is a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes a critical step in the folic acid synthesis pathway.[8][9] By competitively inhibiting DHPS, sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid.[8][] Tetrahydrofolic acid is an essential coenzyme for the synthesis of nucleic acids (purines and pyrimidines) and some amino acids.[] Its depletion ultimately halts bacterial growth and replication.[6]
This guide will explore the nuances in the antimicrobial spectrum among different sulfonamide derivatives, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to assess and compare these important therapeutic agents.
Core Mechanism of Action and the Basis for Selective Toxicity
The efficacy of sulfonamides hinges on a biochemical pathway present in susceptible microorganisms but absent in humans. This selective toxicity is a critical principle in antimicrobial therapy.
Caption: Workflow for antimicrobial susceptibility testing methods.
Comparative Antimicrobial Spectrum of Sulfonamide Derivatives
While all sulfonamides share the same fundamental mechanism of action, variations in their chemical structure can influence their pharmacokinetic properties and potency, though not dramatically altering their broad spectrum of activity. [11]The following table summarizes the general antimicrobial spectrum of several clinically important sulfonamide derivatives.
| Sulfonamide Derivative | Class | General Antimicrobial Spectrum | Clinical Notes |
| Sulfamethoxazole | Systemic, Intermediate-acting | Broad-spectrum against many Gram-positive and Gram-negative bacteria. [12][13]Commonly active against Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli, and Klebsiella species. [14][15]Often combined with trimethoprim (TMP-SMX) for synergistic and bactericidal activity. [3][16] | Widespread resistance has limited its use as a single agent. [7]The combination with trimethoprim is effective against a wider range of pathogens, including MRSA and Pneumocystis jirovecii. [3][16] |
| Sulfadiazine | Systemic, Intermediate-acting | Similar broad-spectrum activity to sulfamethoxazole. [17]Effective against Gram-positive and Gram-negative bacteria. [5]Used in combination with pyrimethamine for the treatment of toxoplasmosis. | Readily absorbed orally and penetrates well into the cerebrospinal fluid. [17] |
| Silver Sulfadiazine | Topical | Very broad-spectrum, including activity against Gram-positive and Gram-negative bacteria, and some fungi/yeasts. [18][19]Particularly effective against Pseudomonas aeruginosa, a common pathogen in burn wounds. [20] | Used primarily for the prevention and treatment of infections in burn patients. [18][21]The silver ion contributes significantly to the antimicrobial effect. [18][20] |
| Sulfacetamide | Topical (Ophthalmic) | Active against common ocular pathogens including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli, and Klebsiella species. [14][15] | Used in eye drops and ointments for the treatment of bacterial conjunctivitis and other superficial eye infections. [15][22]Generally well-tolerated with low systemic absorption. |
| Mafenide | Topical | Broad-spectrum activity against many Gram-positive and Gram-negative organisms, including Pseudomonas aeruginosa. [7][20] | Used topically for the prevention of infection in burn wounds. [7]Can cause metabolic acidosis due to carbonic anhydrase inhibition. [20] |
Mechanisms of Bacterial Resistance to Sulfonamides
The clinical utility of sulfonamides has been significantly challenged by the emergence and spread of bacterial resistance. [9][]Bacteria have evolved several mechanisms to overcome the inhibitory effects of these drugs.
-
Altered Dihydropteroate Synthase (DHPS): The most common mechanism of high-level resistance involves mutations in the chromosomal folP gene, which encodes for DHPS. [9]These mutations result in an altered enzyme that has a significantly lower affinity for sulfonamides but retains its ability to bind PABA. [9][15]2. Acquisition of Resistant DHPS: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry genes (sul1, sul2, sul3) encoding for highly resistant variants of DHPS. [9]These acquired enzymes are not effectively inhibited by sulfonamides.
-
Increased Production of PABA: Some bacteria can overproduce the natural substrate, PABA, which outcompetes the sulfonamide inhibitor for binding to the active site of DHPS. [15]4. Decreased Drug Permeability/Increased Efflux: Although less common, some bacteria may exhibit reduced uptake of sulfonamides or actively pump the drug out of the cell through efflux pumps.
Caption: Key mechanisms of bacterial resistance to sulfonamides.
Conclusion and Future Perspectives
Sulfonamide derivatives, despite being one of the oldest classes of antimicrobials, continue to hold a place in the therapeutic armamentarium. Their broad spectrum of activity, which covers a range of Gram-positive and Gram-negative bacteria, makes them valuable in specific clinical scenarios. [5]The combination of sulfamethoxazole with trimethoprim has extended their utility, particularly in the era of multidrug-resistant pathogens. Topical formulations, such as silver sulfadiazine and sulfacetamide, remain mainstays in the management of burn wound infections and superficial ocular infections, respectively. [7][22] However, the pervasive issue of bacterial resistance necessitates a judicious and informed approach to their use. [9][]Understanding the comparative antimicrobial spectrum, as determined by standardized methodologies like broth microdilution and disk diffusion, is paramount for appropriate clinical application and for guiding future drug development efforts. As researchers continue to explore novel chemical modifications and combination therapies, the foundational knowledge of the structure-activity relationships and resistance mechanisms of sulfonamides will be indispensable in the ongoing fight against infectious diseases.
References
- An In-Depth Technical Guide to the Antimicrobial Spectrum of Sulfamethoxazole - Benchchem. (n.d.).
- The effective antibacterial spectrum of sulfacetamide. (1990). PubMed.
- Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
- Sulfacetamide Monograph for Professionals. (2025, July 21). Drugs.com.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 24). Cleveland Clinic.
- ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.).
- Sulfonamides - Infectious Diseases. (n.d.). MSD Manual Professional Edition.
- Sulfonamide resistance: mechanisms and trends. (2000). PubMed.
- Disk Diffusion and Quality Control. (n.d.). EUCAST.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
- Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository.
- What is the mechanism of Silver Sulfadiazine? (2024, July 17). Patsnap Synapse.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD).
- Sulfacetamide (Sulphacetamide) | Antibiotics. (n.d.). MedchemExpress.com.
- Sulfacetamide. (n.d.). Wikipedia.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog.
- Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia.
- Silver Sulfadiazine: In Vitro Antibacterial Activity. (n.d.). PMC - NIH.
- Antibacterial activity of silver sulfadiazine against Streptococcus pyogenes Clinical practice. (n.d.). Wounds International.
- Antibacterial sulfonamides. (n.d.).
- Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. (n.d.). Pharmacy 180.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
- Sulfacetamide: Package Insert / Prescribing Information. (2024, November 15). Drugs.com.
- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH.
- Trimethoprim Sulfamethoxazole. (n.d.). StatPearls - NCBI Bookshelf - NIH.
- Sulfamethoxazole. (n.d.). Wikipedia.
- Silver sulphadiazine: A review of the evidence. (n.d.). Wounds UK.
- Sulfadiazine: Package Insert / Prescribing Information. (2024, October 1). Drugs.com.
- Trimethoprim and Sulfamethoxazole - Infectious Diseases. (n.d.). MSD Manuals.
- List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com.
- Antimicrobial sulfonamide drugs. (n.d.). SciSpace.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025, November 6). ResearchGate.
- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). JOCPR.
- Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024, May 20). GSC Online Press.
- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008, August 20). PMC - PubMed Central.
- Sulfamethoxazole | C10H11N3O3S | CID 5329. (n.d.). PubChem - NIH.
- Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. (n.d.). YMER.
- Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. (2025, September 1). Taylor & Francis Online.
- Sulfonamide (medicine). (n.d.). Wikipedia.
- Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). ResearchGate.
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024, January 31). MDPI.
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. drugs.com [drugs.com]
- 3. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 13. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Sulfacetamide: Package Insert / Prescribing Information [drugs.com]
- 16. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 17. drugs.com [drugs.com]
- 18. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 19. Silver Sulfadiazine: In Vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacy180.com [pharmacy180.com]
- 21. woundsinternational.com [woundsinternational.com]
- 22. Sulfacetamide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 4-amino-N-benzylbenzenesulfonamide
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. The proper management of chemical reagents from acquisition to disposal is a cornerstone of responsible science. This guide provides a detailed operational plan for the safe handling and disposal of 4-amino-N-benzylbenzenesulfonamide (CAS: 1709-54-2), a compound frequently utilized in synthetic and medicinal chemistry research. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the first step in mitigating them. This compound is not benign; it is classified with specific hazards that dictate our handling and disposal strategy.[1] The toxicological properties of many research chemicals are not fully investigated, compelling us to adopt a precautionary principle: treat substances with known hazards carefully and substances of unknown toxicity with even greater caution.[2][3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[1]
| Hazard Class | GHS Code | Hazard Statement | Practical Implication in the Lab |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, or inflammation. Consistent use of appropriate gloves is non-negotiable. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | Accidental contact with the eyes from dust or splashes can lead to significant, potentially lasting damage. Goggles or a face shield are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of the powder or dust can irritate the nose, throat, and lungs. All weighing and handling should occur within a certified chemical fume hood. |
These classifications mandate that this compound be managed as a hazardous substance throughout its lifecycle, culminating in its disposal as regulated hazardous waste.
Essential Safety Protocols and Personal Protective Equipment (PPE)
Before handling the compound, ensure the following engineering controls and PPE are in place. These are not mere suggestions; they are a self-validating system to prevent the exposures identified above.
-
Engineering Controls : Always handle this compound within a properly functioning chemical fume hood.[4][5] This is the primary method to control respiratory exposure to its dust.[1]
-
Eye Protection : Wear chemical splash goggles that provide a full seal around the eyes.[3][6] Standard safety glasses with side shields are insufficient to protect against fine dust or splashes.[3]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[4] Inspect gloves for any tears or holes before each use. If contamination occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don fresh gloves.[3]
-
Body Protection : A standard laboratory coat must be worn and fully fastened to protect skin and clothing.[7] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[3]
In Case of Accidental Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact : Remove all contaminated clothing and flush the affected skin area with plenty of water for 15 minutes. If irritation persists, seek medical attention.[2][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
Waste Characterization and Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] As a generator of chemical waste, you are legally responsible for determining if your waste is hazardous.[11]
Due to its GHS classification as a skin, eye, and respiratory irritant, this compound waste must be treated as hazardous waste . It is not suitable for drain or regular trash disposal. The specific waste codes may vary by state and local regulations; therefore, the most critical step in the disposal process is to consult your institution's Environmental Health and Safety (EHS) department . They will provide the specific procedures, container types, and labeling requirements for your location.
Step-by-Step Disposal Protocol
The primary directive for disposal is P501: Dispose of contents/container to an approved waste disposal plant.[1][2][12] This is accomplished via your institution's hazardous waste management program.
Step 1: Waste Segregation
-
Never mix waste streams unless explicitly instructed to do so by your EHS department. Designate a specific waste container for this compound and materials contaminated with it.
Step 2: Containerization and Labeling
-
Solid Waste : Collect waste such as the pure compound, contaminated gloves, weigh paper, and pipette tips in a designated, durable, sealable container (e.g., a polyethylene pail or a properly secured drum liner bag).
-
Liquid Waste : If the compound is used in solution, collect the liquid waste in a chemically compatible, sealed container (e.g., a glass or polyethylene solvent bottle). Ensure the container is compatible with the solvent used.
-
Labeling : All waste containers must be clearly labeled as hazardous waste. The label should include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number "1709-54-2"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started.
-
Step 3: On-Site Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or the main hazardous waste storage area, as directed by your institution's EHS plan.
-
Ensure the storage area is secure, away from general traffic, and has secondary containment to manage potential leaks.
Step 4: Final Disposal
-
Once the container is full or ready for removal, contact your EHS department to arrange for a pickup.
-
They will coordinate with a licensed hazardous waste management company for proper transportation, treatment, and disposal in compliance with all federal and state regulations.[4]
Spill Management Protocol
In the event of a small spill within a fume hood:
-
Alert Personnel : Immediately notify others in the lab.
-
Ensure PPE : Don the appropriate PPE as described in Section 2.
-
Contain the Spill : If it is a powder, gently cover it with a dry absorbent material (e.g., vermiculite or sand). Avoid raising dust. If it is a liquid, dike the spill with absorbent pads.
-
Clean-Up : Carefully sweep or wipe up the absorbent material, working from the outside in. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Visualization: Disposal Decision Workflow
The following diagram illustrates the essential decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66909, 4-amino-N-benzylbenzene-1-sulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5200448, 4-amino-N-(1-phenylethyl)benzenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 289460, 4-amino-N-butylbenzenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 235964, Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. Retrieved from [Link]
- Acros Organics (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from a similar compound's SDS for general guidance. Note: A direct SDS for the target compound was not found, this is a proxy for general sulfonamide handling.
-
University of California, Los Angeles (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Amerigo Scientific (n.d.). 4-Amino-N-benzyl-N-methylbenzenesulfonamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (n.d.). Substance Details for Benzenesulfonamide, 4-amino-N-(4-aminophenyl)-. Retrieved from [Link]
-
GZ Industrial Supplies (2024). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
PozeSCAF (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
U.S. Environmental Protection Agency (n.d.). Substance Details for Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Southwestern University (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]
- Dudutienė, V., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals (Basel).
-
U.S. Environmental Protection Agency (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. pozescaf.com [pozescaf.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. southwestern.edu [southwestern.edu]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 4-amino-N-benzylbenzenesulfonamide
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-amino-N-benzylbenzenesulfonamide, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the expertise to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is a sulfonamide compound that, based on available data, presents several key hazards that must be managed.[1] A thorough understanding of these risks is the foundation of a robust safety plan.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | Irritant |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Irritant |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | Irritant |
(Source: PubChem CID 66909)[1]
The "Why" Behind the Hazards:
-
Skin and Eye Irritation: Like many amine-containing compounds and fine chemical powders, this compound can cause local irritation upon contact. The fine particulate nature of the solid can lead to mechanical abrasion, while its chemical properties can disrupt cellular membranes, leading to an inflammatory response.
-
Respiratory Irritation: The primary risk when handling this compound in its powdered form is the generation of airborne dust.[2] These fine particles, if inhaled, can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1] Chronic exposure to irritating dusts can lead to more severe respiratory conditions.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the first line of defense, a meticulously chosen PPE ensemble is non-negotiable. The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.
| Task | Minimum Required PPE | Rationale |
| Pre-handling (transporting closed containers) | • Safety glasses• Nitrile gloves• Lab coat | Protects against incidental contact in case of a container breach during transport. |
| Weighing and Aliquoting (in a fume hood) | • Chemical safety goggles• Face shield (recommended)• Two pairs of nitrile gloves (double-gloving)• Disposable gown with tight-fitting cuffs• N95 or higher-rated respirator (e.g., FFP2/FFP3) | Provides maximum protection against splashes, and aerosolized powder. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin.[3] A certified respirator is crucial to prevent inhalation of fine particulates.[4][5] |
| Solution Preparation and Handling | • Chemical safety goggles• Nitrile gloves• Lab coat | The risk of aerosolization is lower once the compound is in solution, but splash protection remains critical. |
Expert Insight: The practice of "double-gloving" is a field-proven technique that significantly reduces the risk of exposure. The outer glove takes the brunt of any contamination. Should a spill occur on the glove, it can be carefully removed and disposed of, leaving a clean inner glove to continue work safely without interruption or skin contact.[3]
Operational Plan: From Benchtop to Waste Stream
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Workflow for Handling this compound:
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol for Weighing and Dissolving:
-
Preparation:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is functioning correctly. The airflow is your primary engineering control to capture any generated dust.
-
Assemble Equipment: Place all necessary items (spatula, weigh paper/boat, vessel for dissolution, solvent, waste container) inside the fume hood before starting. This minimizes reaching in and out, which can disrupt airflow.
-
Don PPE: Put on your lab coat, followed by your respirator, safety goggles, and finally, two pairs of nitrile gloves. Ensure the outer glove covers the cuff of your lab coat.[3]
-
-
Handling:
-
Open the Container: Carefully open the container of this compound inside the fume hood. Avoid any sudden movements that could create a "puff" of powder.
-
Weigh the Compound: Use a clean spatula to transfer the desired amount of powder to a weigh boat. Perform this action slowly and close to the surface to minimize dust generation.
-
Transfer and Dissolve: Carefully add the weighed powder to your dissolution vessel. Add the solvent and mix as required.
-
Secure the Primary Container: Immediately and securely close the lid of the primary chemical container.
-
-
Cleanup:
-
Initial Decontamination: Wipe down the spatula and weigh boat with a solvent-dampened cloth and dispose of the cloth in the designated solid waste container.
-
Work Surface Decontamination: Clean the work surface within the fume hood with an appropriate solvent or detergent solution.
-
Spill Management: A Plan for the Unexpected
Accidents can happen, but with a clear plan, they can be managed safely and effectively.
Spill Cleanup Protocol:
-
Alert and Secure: Immediately alert others in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Don PPE: Before approaching the spill, don the full PPE ensemble as described for weighing, including respiratory protection.
-
Contain the Spill:
-
Clean the Area:
-
Carefully scoop the wetted powder or absorbed liquid into a designated hazardous waste container.[6]
-
Clean the spill area thoroughly with a detergent solution and water.[8][9] For some sulfonamides, a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate can be effective, but this should be verified for compatibility with your specific compound and surfaces.[6]
-
-
Dispose of Waste: All cleanup materials, including used PPE, must be placed in a sealed, clearly labeled hazardous waste container.[6]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle. The guiding principle is to prevent environmental contamination and comply with all local, state, and federal regulations.
Waste Segregation and Collection:
-
Designate Waste Streams: Establish clearly labeled, dedicated waste containers for:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and unused this compound powder.
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Any contaminated needles or glass.
-
-
Labeling: All waste containers must be labeled "Hazardous Waste" and clearly list the chemical constituents, including "this compound."[10]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab.[10] Ensure containers are sealed and stored in secondary containment to prevent spills.
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[11] On-site treatment is not recommended due to the potential for unknown and hazardous reaction byproducts.[11]
By internalizing the principles and protocols outlined in this guide, you are not just following rules; you are actively creating a safer research environment for yourself and your colleagues. This commitment to excellence in safety is the hallmark of a trusted and authoritative scientific professional.
References
-
PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
uvex safety. Respirator for Chemicals | Protective Dust Mask. uvex group. [Link]
-
New Pig. Chemical Respirators & Dust Masks. New Pig. [Link]
-
Clarkson University. Chemical Spill Procedures. Clarkson University. [Link]
-
Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH. U.S. Department of Health & Human Services. [Link]
-
Arbin Safety Products. Respirator for powder coating. Arbin Safety. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]
-
West Virginia University. Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
-
CPAchem. Safety data sheet. CPAchem Ltd. [Link]
-
Michigan State University. Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
-
PubChem. N-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Duke University. Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational & Environmental Safety Office. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. U.S. Department of Health & Human Services. [Link]
-
Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. [Link]
-
National Institutes of Health. Chemical Safety Guide, 5th Ed. Office of Research Services. [https://www.ors.od.nih.gov/sr/dohs/Documents/Chemical Safety Guide.pdf]([Link] Safety Guide.pdf)
-
University of Rochester. NIOSH Table 1,2 & 3. University of Rochester Environmental Health & Safety. [Link]
-
Defense Centers for Public Health. Waste Management of Hazardous Drugs. U.S. Army. [Link]
-
HDSpillTrainingVideo. Hazardous Drug Spill Training Video. YouTube. [Link]
Sources
- 1. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Respirator for powder coating - Respiratory protection [arbinsafety.com]
- 3. nems.nih.gov [nems.nih.gov]
- 4. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
